Product packaging for Mipla(Cat. No.:CAS No. 100768-08-9)

Mipla

Cat. No.: B3025821
CAS No.: 100768-08-9
M. Wt: 323.4 g/mol
InChI Key: ROICYBLUWUMJFF-RDTXWAMCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

MiPLA, also known as N-methyl-N-isopropyllysergamide or methylisopropyllysergamide, is a conformationally restricted analog of lysergic acid diethylamide (LSD) . It is a structural isomer of LSD and represents one of the few simple N,N-dialkyl lysergamides that approaches the potency of LSD itself, being approximately one-third to one-half as potent in preclinical models . Its primary research value lies in its use as a tool compound for probing the structure and function of the 5-HT2A receptor, the primary target responsible for mediating the effects of serotonergic hallucinogens . This compound acts as a potent and highly efficacious agonist at the 5-HT2A receptor, activating the Gq-mediated signaling pathway and subsequent calcium mobilization in cells . This mechanism is consistent with other classical serotonergic hallucinogens. In vivo, this compound induces the head twitch response in mice, a 5-HT2A receptor-mediated behavior that is a well-established behavioral proxy for hallucinogenic effects, with a reported ED50 of approximately 421.7 nmol/kg . Originally discovered by Albert Hofmann at Sandoz, this compound has been investigated in more detail by the team of David E. Nichols, making it a compound with a known history in psychedelic research . It is important for researchers to be aware that this compound has been identified in blotter paper products sold as new psychoactive substances in several countries . This product is intended for forensic analysis and pharmacological research purposes only. It is strictly not for human consumption and is for research use only. Researchers must comply with all applicable laws and regulations in their country regarding the handling of controlled substance analogs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H25N3O B3025821 Mipla CAS No. 100768-08-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6aR,9R)-N,7-dimethyl-N-propan-2-yl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c1-12(2)23(4)20(24)14-8-16-15-6-5-7-17-19(15)13(10-21-17)9-18(16)22(3)11-14/h5-8,10,12,14,18,21H,9,11H2,1-4H3/t14-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROICYBLUWUMJFF-RDTXWAMCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C)C(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001336793
Record name Lysergic acid methylisopropylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001336793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100768-08-9
Record name Lysergic acid methylisopropylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100768089
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lysergic acid methylisopropylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001336793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LYSERGIC ACID METHYLISOPROPYLAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AC6WQQ5Y4B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Mipla (Methylisopropyllysergamide): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-N-isopropyllysergamide (Mipla) is a semi-synthetic psychedelic of the lysergamide class, structurally related to lysergic acid diethylamide (LSD). First synthesized and studied by Albert Hofmann, it has seen renewed interest within the research community and as a novel psychoactive substance. This document provides a comprehensive technical overview of this compound, including its chemical properties, synthesis, pharmacological profile, and presumed mechanism of action. Due to the limited availability of extensive preclinical data for this compound, this guide synthesizes the existing literature and provides context based on the broader understanding of psychedelic lysergamides.

Chemical and Physical Properties

This compound, or methylisopropyllysergamide, is a chiral molecule with the full IUPAC name (6aR,9R)-N-isopropyl-N,6-dimethyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamide. It is a structural isomer of LSD, where the two ethyl groups on the amide nitrogen are replaced by a methyl and an isopropyl group.

PropertyValue
Molecular Formula C₂₀H₂₅N₃O
Molar Mass 323.44 g/mol
Appearance (Predicted) White crystalline solid
Solubility (Predicted) Soluble in organic solvents such as ethanol, methanol, and acetonitrile.

Synthesis

The synthesis of this compound, like other lysergamides, typically starts from lysergic acid or a derivative thereof. One documented method involves a three-step synthesis starting from ergometrine maleate[1]. A general approach for the synthesis of lysergic acid amides involves the activation of the carboxylic acid group of lysergic acid, followed by coupling with the desired amine.

Experimental Protocol: General Synthesis of Lysergic Acid Amides

This protocol is a generalized procedure for the synthesis of lysergamide derivatives and should be adapted and optimized for the specific synthesis of this compound.

Materials:

  • Lysergic acid

  • Coupling agents (e.g., PyBOP, HATU)

  • N-methylisopropylamine

  • Anhydrous, aprotic solvent (e.g., dimethylformamide)

  • Tertiary amine base (e.g., diisopropylethylamine)

  • Reagents for workup and purification (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica gel)

Procedure:

  • Activation of Lysergic Acid: Dissolve lysergic acid in an anhydrous, aprotic solvent under an inert atmosphere. Add the coupling agent and a tertiary amine base. Stir the mixture at room temperature for a specified time to allow for the formation of the activated ester.

  • Amide Coupling: Add N-methylisopropylamine to the reaction mixture. Continue stirring at room temperature until the reaction is complete, as monitored by thin-layer chromatography or LC-MS.

  • Workup: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the pure N-methyl-N-isopropyllysergamide.

Pharmacology

This compound's pharmacological activity is primarily attributed to its interaction with serotonin receptors, particularly the 5-HT₂A receptor, where it acts as a partial agonist.[2] This interaction is believed to be the primary driver of its psychedelic effects.

Receptor Binding Affinity

Quantitative data on the binding affinity of this compound at various receptors is limited. The most comprehensive data comes from a study by Huang et al. (1994), which investigated the binding of several N-isopropyl lysergamide derivatives to rat brain receptors.

ReceptorRadioligandTissueThis compound Kᵢ (nM)LSD Kᵢ (nM)Reference
5-HT₁ₐ[³H]8-OH-DPATRat HippocampusSimilar to LSD4.5[2]
5-HT₂[³H]KetanserinRat Cortex4-5 fold lower affinity than LSD1.7[2]
5-HT₂[¹²⁵I]DOIRat CortexSimilar to LSD1.1[2]

Note: The study by Huang et al. stated that the Kᵢ values for this compound at the 5-HT₁ₐ and [¹²⁵I]DOI labeled 5-HT₂ sites were "similar to those of LSD" without providing the exact numerical values.

In Vivo Potency

The same study by Huang et al. (1994) also evaluated the potency of this compound in a drug discrimination paradigm in rats trained to recognize LSD. This in vivo assay provides a measure of the compound's ability to produce LSD-like subjective effects.

CompoundED₅₀ (mg/kg)Relative Potency (LSD = 1)
LSD0.081
This compound~0.16 - 0.24~0.33 - 0.5

Note: The ED₅₀ for this compound was reported to be "two to three times larger than that of LSD".

Functional Activity

Signaling Pathways

The psychedelic effects of lysergamides are primarily mediated by the activation of the 5-HT₂A receptor, a G-protein coupled receptor (GPCR). Recent research has indicated that the psychedelic potential of 5-HT₂A agonists is correlated with the activation of the Gq/11 signaling pathway, rather than the β-arrestin pathway.[3]

Presumed 5-HT₂A Receptor Signaling Cascade for this compound

The following diagram illustrates the generally accepted signaling pathway for psychedelic 5-HT₂A receptor agonists. It is presumed that this compound follows a similar mechanism.

Gq_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound HTR2A 5-HT2A Receptor This compound->HTR2A Binds and Activates Gq Gαq HTR2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects (e.g., Neuronal Excitability) Ca->Downstream PKC->Downstream

Caption: Presumed 5-HT₂A receptor signaling pathway for this compound.

Experimental Workflow for Assessing Functional Activity

A common method to determine the functional activity and signaling bias of a compound at the 5-HT₂A receptor is to use cell-based assays that measure downstream signaling events.

Functional_Assay_Workflow cluster_cell_culture Cell Culture & Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cells Cells expressing 5-HT2A receptor Plate Seed cells in microplate Cells->Plate Dye Load with Ca²⁺ sensitive dye Plate->Dye Compound Add this compound at varying concentrations Dye->Compound Measure Measure fluorescence change (Ca²⁺ flux) Compound->Measure Curve Generate dose-response curve Measure->Curve EC50 Calculate EC₅₀ value Curve->EC50

Caption: Workflow for a calcium flux functional assay.

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. The following are generalized protocols based on standard methodologies for characterizing similar compounds.

Radioligand Binding Assay Protocol (General)

This protocol describes a competitive binding assay to determine the affinity of this compound for a specific receptor.

Materials:

  • Cell membranes expressing the receptor of interest

  • Radioligand with known affinity for the receptor

  • This compound in a range of concentrations

  • Assay buffer

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Assay Setup: In a microplate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound in the assay buffer. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of this compound. Plot the data to generate a competition curve and determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation.

Calcium Flux Assay Protocol (General)

This protocol measures the functional agonism of this compound at Gq-coupled receptors like the 5-HT₂A receptor.

Materials:

  • Cells stably expressing the 5-HT₂A receptor

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • This compound in a range of concentrations

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating: Seed the cells in a black-walled, clear-bottom microplate and grow to confluence.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye in the dark at 37°C for approximately one hour.

  • Baseline Measurement: Wash the cells to remove excess dye and measure the baseline fluorescence in a fluorescence plate reader.

  • Compound Addition: Inject varying concentrations of this compound into the wells while continuously measuring the fluorescence.

  • Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the data to generate a dose-response curve and calculate the EC₅₀ value, which represents the concentration of this compound that elicits a half-maximal response.

Conclusion and Future Directions

This compound is a classic lysergamide psychedelic with a pharmacological profile similar to, but less potent than, LSD. Its primary mechanism of action is believed to be partial agonism at the 5-HT₂A receptor, leading to the activation of the Gq/11 signaling pathway. While some quantitative data on its receptor binding and in vivo potency exist, a comprehensive characterization of its full receptor profile and functional activity at various targets is lacking.

Future research should focus on:

  • Comprehensive Receptor Screening: A full receptorome screening to identify all potential molecular targets of this compound.

  • In Vitro Functional Assays: Detailed characterization of this compound's efficacy and potency at a wide range of serotonin and other receptors using functional assays.

  • Signaling Bias Determination: Investigation into the specific signaling bias of this compound at the 5-HT₂A receptor (Gq/11 vs. β-arrestin) to better understand its psychedelic potential.

  • In Vivo Studies: Further in vivo studies to characterize its behavioral and physiological effects in more detail.

A more complete understanding of the pharmacology of this compound will not only be valuable for the scientific and drug development communities but also for forensic and clinical toxicology.

References

An In-depth Technical Guide to the Mechanism of Action of Milvexian

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: The following technical guide has been compiled based on the query for "Mipla." Initial research indicates that this is likely a misspelling of Milvexian , an investigational oral anticoagulant. This document will proceed under the assumption that the query pertains to Milvexian.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Milvexian is an orally bioavailable, reversible, small-molecule inhibitor that demonstrates high affinity and selectivity for Factor XIa (FXIa), a serine protease in the coagulation cascade.[1][2] By directly targeting the active site of FXIa, milvexian effectively attenuates the amplification of thrombin generation, a critical step in thrombus formation.[2][3] Its mechanism is distinct from traditional anticoagulants as it primarily modulates the intrinsic pathway of coagulation with minimal disruption to the extrinsic pathway, which is essential for hemostasis.[4][5] This targeted approach offers the potential for a potent antithrombotic effect with a reduced risk of bleeding complications, addressing a significant unmet need in anticoagulant therapy.[2][4] Preclinical and clinical data indicate a dose-dependent prolongation of the activated partial thromboplastin time (aPTT) with no significant impact on prothrombin time (PT), consistent with its selective mechanism.[1][6]

Core Mechanism of Action: Targeting Factor XIa

Milvexian functions as a direct competitive inhibitor of Factor XIa. FXIa plays a pivotal role in the intrinsic pathway of the coagulation cascade by activating Factor IX. This activation leads to a burst in the generation of thrombin (Factor IIa), which subsequently converts fibrinogen to fibrin, forming a stable blood clot.

By binding to the active site of FXIa, milvexian blocks this key amplification step.[2] This interruption of the intrinsic pathway effectively reduces thrombin generation and subsequent fibrin formation, thereby exerting its anticoagulant and antithrombotic effects.[1][3] The rationale for targeting FXIa is based on evidence that the intrinsic pathway is more critical for the growth and stabilization of pathological thrombi than for initial hemostasis, which is primarily driven by the extrinsic (tissue factor) pathway.[3][4]

Signaling Pathway Diagram

The following diagram illustrates the coagulation cascade and the specific point of inhibition by Milvexian.

Diagram 1: Milvexian's point of inhibition in the coagulation cascade.

Quantitative Pharmacodynamic Data

Milvexian's potency and selectivity have been characterized through various in vitro enzymatic and plasma-based assays. The data consistently demonstrate high-affinity binding to FXIa and significant selectivity over other key serine proteases in the coagulation cascade.

Enzyme Inhibition and Selectivity

The inhibitory constant (Ki) quantifies the binding affinity of Milvexian to its target enzyme, FXIa, and other related proteases. A lower Ki value indicates higher affinity.

Target EnzymeSpeciesKi (nM)Selectivity Fold (vs. Human FXIa)Reference
Factor XIa Human 0.11 - [1][2]
Factor XIaRabbit0.38-[1][2]
Plasma KallikreinHuman44~400x[1]
ChymotrypsinHuman35~318x[1]
ThrombinRabbit1700>15,000x[1]
Factor XaRabbit>18,000>163,000x[1]

Table 1: In vitro inhibitory potency and selectivity of Milvexian.

Plasma-Based Coagulation Parameters

The functional consequence of FXIa inhibition is a prolongation of clotting time in assays that measure the intrinsic pathway, primarily the aPTT.

ParameterAssayEffectObservationReference
Anticoagulant Activity aPTT Prolongation Concentration-dependent increase [1][6]
HemostasisProthrombin Time (PT)No significant changeConsistent with selective FXIa inhibition[1]
HemostasisThrombin Time (TT)No significant changeConsistent with selective FXIa inhibition[1]
Antithrombotic EfficacyRabbit ECAT ModelThrombus Reduction1.6-fold aPTT increase for 50% thrombus reduction[1]
Bleeding RiskRabbit Bleeding TimeNo significant changeNo increase in bleeding time at full antithrombotic doses[1]

Table 2: Summary of Milvexian's effects on key pharmacodynamic and preclinical efficacy markers.

Key Experimental Protocols

The characterization of Milvexian involves a suite of standardized in vitro and in vivo assays. Below are detailed, representative methodologies for two key in vitro experiments.

FXIa Enzyme Inhibition Assay (Generic Protocol)

This protocol determines the inhibitory constant (Ki) of a compound against purified Factor XIa.

Objective: To quantify the potency of Milvexian in inhibiting the enzymatic activity of purified human FXIa.

Materials:

  • Purified human Factor XIa (Enzyme Research Laboratories or equivalent)

  • Fluorogenic or chromogenic FXIa substrate (e.g., S-2366)

  • Assay Buffer: Tris-buffered saline (TBS), pH 7.4, containing polyethylene glycol (PEG) and bovine serum albumin (BSA)

  • Milvexian (serial dilutions in DMSO, then assay buffer)

  • 96-well microplates (black plates for fluorescence)

  • Microplate reader (spectrophotometer or fluorometer)

Methodology:

  • Reagent Preparation: Prepare serial dilutions of Milvexian in assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Enzyme Addition: Add a fixed concentration of purified human FXIa to each well of the microplate containing either buffer (control) or a concentration of Milvexian.

  • Incubation: Incubate the enzyme-inhibitor mixture at 37°C for a predetermined period (e.g., 15 minutes) to allow for binding equilibrium.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the FXIa substrate to all wells.

  • Kinetic Measurement: Immediately place the microplate in a reader pre-warmed to 37°C. Measure the rate of substrate cleavage (change in absorbance or fluorescence over time) for a set period (e.g., 10-20 minutes).

  • Data Analysis:

    • Plot the reaction velocity against the substrate concentration to ensure Michaelis-Menten kinetics.

    • Calculate the percentage of inhibition for each Milvexian concentration relative to the control (no inhibitor).

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

    • Calculate the Ki value using the Cheng-Prusoff equation, which accounts for the substrate concentration and the enzyme's Michaelis constant (Km).

Activated Partial Thromboplastin Time (aPTT) Assay

This protocol measures the effect of Milvexian on the clotting time of human plasma.

Objective: To assess the functional anticoagulant effect of Milvexian on the intrinsic and common coagulation pathways in a plasma environment.

Materials:

  • Platelet-poor plasma (PPP) from healthy human donors (prepared from 3.2% citrated whole blood)

  • Commercial aPTT reagent (containing a contact activator like silica, kaolin, or ellagic acid, and phospholipids)[7]

  • Calcium Chloride (CaCl2) solution (e.g., 0.025 M)

  • Milvexian (spiked into plasma at various concentrations)

  • Coagulometer (automated or semi-automated)

  • Incubation block or water bath at 37°C

Methodology:

  • Sample Preparation: Spike aliquots of pooled normal human plasma with varying concentrations of Milvexian (or vehicle control, e.g., DMSO).[7]

  • Incubation 1 (Plasma + aPTT Reagent): Pipette a defined volume of the spiked plasma sample (e.g., 50 µL) into a cuvette. Add an equal volume of the aPTT reagent (e.g., 50 µL).[4]

  • Incubate this mixture at 37°C for a specified time as per the reagent manufacturer's instructions (typically 3-5 minutes). This step allows the contact activator to activate Factor XII and XI.[4][6]

  • Clot Initiation and Measurement: Add a defined volume of pre-warmed CaCl2 (e.g., 50 µL) to the cuvette to initiate the coagulation cascade.[4]

  • Simultaneously, the coagulometer's timer starts and measures the time (in seconds) until a fibrin clot is detected (optically or mechanically).

  • Data Analysis:

    • Record the clotting time in seconds for each Milvexian concentration.

    • Plot the aPTT clotting time against the Milvexian concentration.

    • Determine the concentration of Milvexian required to double the baseline aPTT (EC2x).[7]

Experimental Workflow Diagram

The following diagram outlines the typical preclinical workflow for characterizing a novel FXIa inhibitor like Milvexian.

Workflow cluster_0 In Vitro Characterization cluster_1 Ex Vivo / In Vivo Preclinical Models cluster_2 Clinical Development a Target Identification (Factor XIa) b Enzyme Inhibition Assay (Determine Ki) a->b c Selectivity Profiling (vs. Thrombin, FXa, etc.) b->c d Plasma Clotting Assays (aPTT, PT) c->d e Animal PK/PD Studies (Dose-response) d->e f Thrombosis Models (e.g., Rabbit ECAT) e->f g Hemostasis Models (e.g., Bleeding Time) e->g h Phase I Studies (Safety, PK/PD in Humans) g->h i Phase II Studies (Dose-ranging, Efficacy) h->i j Phase III Studies (Pivotal Efficacy & Safety) i->j

Diagram 2: Preclinical and clinical development workflow for a FXIa inhibitor.

Clinical Rationale and Therapeutic Hypothesis

The primary therapeutic goal of FXIa inhibition is to uncouple antithrombotic efficacy from bleeding risk. Traditional anticoagulants, which broadly target common pathway factors like Factor Xa or Thrombin, inhibit both pathological thrombosis and physiological hemostasis, leading to an inherent risk of bleeding.

The hypothesis for Milvexian is that by selectively inhibiting FXIa, it can prevent the amplification of thrombin generation required for thrombus formation and growth, while preserving the initial, tissue factor-driven thrombin generation necessary for sealing vessel injuries and preventing spontaneous bleeding. This leads to a wider therapeutic window compared to existing anticoagulants.

Logical Relationship Diagram

Rationale N1 Milvexian Administration N2 Selective Inhibition of Factor XIa N1->N2 N3 Reduced Thrombin Generation (Intrinsic Pathway Amplification) N2->N3 Leads to N4 Preserved Hemostasis (Extrinsic Pathway Initiation) N2->N4 Allows for N5 Potent Antithrombotic Effect N3->N5 N6 Lower Bleeding Risk N4->N6 N7 Improved Therapeutic Window N5->N7 N6->N7

Diagram 3: Therapeutic hypothesis for targeting Factor XIa with Milvexian.

References

An In-Depth Technical Guide to the Monophosphoryl Lipid A (MPLA) Receptor Binding Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the binding profile of Monophosphoryl Lipid A (MPLA) with its cognate receptor, Toll-like receptor 4 (TLR4). The initial query for "Mipla receptor" has been interpreted as a likely reference to MPLA, a well-characterized immunomodulator and a detoxified derivative of lipopolysaccharide (LPS). MPLA is a potent agonist of TLR4, a key pattern recognition receptor of the innate immune system.[1] Its ability to stimulate a robust immune response with significantly lower toxicity than LPS has led to its approval as a vaccine adjuvant in humans.[1]

This document details the quantitative binding characteristics of MPLA to the TLR4/MD-2 complex, the downstream signaling cascades, and provides detailed protocols for relevant binding assays.

Quantitative Binding Profile of MPLA to TLR4/MD-2

The interaction of MPLA with TLR4 is complex and requires the co-receptor MD-2. The lipid A portion of MPLA binds to a hydrophobic pocket within MD-2, which then triggers the dimerization of the TLR4/MD-2 complex, initiating downstream signaling. It is widely reported that MPLA has a lower binding affinity for the TLR4/MD-2 complex compared to its parent molecule, LPS.[1] This reduced affinity is thought to contribute to its lower toxicity profile.

While precise, universally cited dissociation constants (Kd) for the MPLA-TLR4/MD-2 interaction are not consistently reported across the literature, the available data and comparative studies allow for a qualitative and semi-quantitative understanding of its binding. For context, the dissociation constant (Kd) for LPS binding to MD-2 has been measured at approximately 2.33 x 10⁻⁶ M.

LigandReceptor ComplexBinding Affinity (Kd)Notes
MPLATLR4/MD-2Weaker than LPSPrecise Kd values are not consistently reported in the literature. The lower affinity contributes to reduced toxicity.
LPSMD-2~2.33 µMServes as a reference for the higher affinity of the parent molecule.
LPSTLR4~14.1 µMLower affinity interaction compared to MD-2.

Experimental Protocols

Competition Binding Assay using Fluorescently Labeled LPS

This protocol describes a method to characterize the binding of MPLA to TLR4 by measuring its ability to compete with a fluorescently labeled LPS for binding to cells expressing the TLR4/MD-2 complex.

1. Objective: To determine the relative binding affinity (IC50) of MPLA for the TLR4/MD-2 receptor complex by measuring the displacement of a fluorescently labeled LPS derivative (e.g., Alexa Fluor 488-LPS).

2. Materials:

  • Cells: A suitable cell line endogenously expressing or transfected with human or murine TLR4, MD-2, and CD14 (e.g., HEK293-hTLR4/MD2-CD14 or murine neutrophils).

  • Fluorescent Ligand: Alexa Fluor 488-conjugated LPS (or other suitable fluorescently tagged LPS).

  • Competitor Ligand: Monophosphoryl Lipid A (MPLA) from a reliable source.

  • Assay Buffer: Phosphate-buffered saline (PBS) with 0.2% bovine serum albumin (BSA) to reduce non-specific binding.

  • Instrumentation: Flow cytometer or fluorescence plate reader capable of detecting the chosen fluorophore.

  • 96-well plates (U-bottom for flow cytometry or black-walled for plate reader).

3. Experimental Procedure:

  • Cell Preparation:

    • Culture the cells to the appropriate density.

    • On the day of the experiment, harvest the cells and wash them with assay buffer.

    • Resuspend the cells in assay buffer to a final concentration of 1 x 10⁶ cells/mL.

  • Assay Setup:

    • Prepare a serial dilution of MPLA in assay buffer. Concentrations should typically range from 100 µg/mL to 0.01 µg/mL.

    • In a 96-well plate, add a fixed, saturating concentration of Alexa Fluor 488-LPS (e.g., 1 µg/mL) to each well.

    • Add the different concentrations of MPLA to the respective wells. Include a control with no MPLA (total binding) and a control with a large excess of unlabeled LPS to determine non-specific binding.

  • Incubation:

    • Add 100 µL of the cell suspension (100,000 cells) to each well.

    • Incubate the plate for 2 hours at 37°C in a humidified incubator. Protect the plate from light.

  • Washing:

    • After incubation, wash the cells twice with ice-cold assay buffer to remove unbound ligands. Centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) between washes.

  • Data Acquisition:

    • Resuspend the cells in 200 µL of assay buffer.

    • Analyze the samples using a flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell population. Alternatively, use a fluorescence plate reader to measure the fluorescence in each well.

  • Data Analysis:

    • Subtract the MFI of the non-specific binding control from all other readings.

    • Plot the percentage of specific binding against the logarithm of the MPLA concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value of MPLA.

Signaling Pathways and Visualizations

Upon binding of MPLA to the TLR4/MD-2 complex and subsequent receptor dimerization, intracellular signaling is initiated through two primary pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. MPLA is considered a TRIF-biased agonist, meaning it preferentially activates the TRIF-dependent pathway, which is associated with the induction of Type I interferons and a more measured inflammatory response compared to the strong pro-inflammatory cytokine induction by the MyD88-dependent pathway.

TLR4 Signaling Pathway

TLR4_Signaling MPLA-Induced TLR4 Signaling Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_myd88 MyD88-Dependent cluster_trif TRIF-Dependent (MPLA Biased) MPLA MPLA LBP LBP MPLA->LBP CD14 CD14 LBP->CD14 TLR4/MD-2 TLR4/MD-2 CD14->TLR4/MD-2 Presents MPLA TLR4/MD-2_dimer TLR4/MD-2 Dimer TLR4/MD-2->TLR4/MD-2_dimer Dimerization TIRAP TIRAP TLR4/MD-2_dimer->TIRAP TRAM TRAM TLR4/MD-2_dimer->TRAM MyD88 MyD88 IRAKs IRAKs MyD88->IRAKs TIRAP->MyD88 TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK Complex IKK Complex TAK1->IKK Complex MAPKs MAPKs TAK1->MAPKs NF-kB NF-kB IKK Complex->NF-kB AP-1 AP-1 MAPKs->AP-1 Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines AP-1->Pro-inflammatory Cytokines TRIF TRIF TRAF3 TRAF3 TRIF->TRAF3 TRAM->TRIF TBK1/IKKi TBK1/IKKi TRAF3->TBK1/IKKi IRF3 IRF3 TBK1/IKKi->IRF3 Type I IFNs Type I IFNs IRF3->Type I IFNs

Caption: MPLA-induced TLR4 signaling cascade.

Experimental Workflow for Competition Binding Assay

Competition_Binding_Workflow Competition Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Cell Suspension (1x10^6 cells/mL) F Add Cell Suspension to Plate A->F B Prepare Serial Dilution of MPLA E Add MPLA Dilutions to Plate B->E C Prepare Fluorescent LPS (Fixed Concentration) D Add Fluorescent LPS to 96-well Plate C->D D->E E->F G Incubate (2h, 37°C) F->G H Wash Cells to Remove Unbound Ligands G->H I Acquire Data (Flow Cytometry or Plate Reader) H->I J Calculate % Specific Binding I->J K Plot Dose-Response Curve and Determine IC50 J->K

Caption: Workflow for a competition binding assay.

Conclusion

Monophosphoryl Lipid A is a critical immunomodulatory agent that functions through its interaction with the TLR4/MD-2 receptor complex. While its binding affinity is lower than that of LPS, this characteristic is intrinsically linked to its favorable safety profile. The TRIF-biased signaling induced by MPLA leads to a potent adjuvant effect with controlled inflammation. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and professionals in drug development engaged in the study of TLR4 agonists. Further research to precisely quantify the binding kinetics of various MPLA preparations will continue to refine our understanding of its mechanism of action.

References

An In-depth Technical Guide to the Core Research of David E. Nichols on MiPLA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the seminal research conducted by David E. Nichols and his colleagues on N-methyl-N-isopropyllysergamide (MiPLA), a potent lysergic acid diethylamide (LSD) analog. This document details the quantitative pharmacological data, experimental methodologies, and the implicated signaling pathways, offering a valuable resource for those engaged in psychedelic research and drug development.

Core Quantitative Data

The primary quantitative data from Nichols' research on this compound and related N-isopropyl lysergamide derivatives are summarized from the key 1994 publication, "Drug discrimination and receptor binding studies of N-isopropyl lysergamide derivatives".[1][2][3] This study elucidated the structure-activity relationships within this class of compounds, providing critical insights into their psychedelic potential.

Drug Discrimination in Rats

The in vivo psychedelic-like activity of this compound and its analogs was assessed using a two-lever drug discrimination paradigm in rats trained to recognize the subjective effects of 0.08 mg/kg of LSD. The effective dose required for 50% of the animals to generalize the LSD cue (ED50) is a key measure of a compound's potency.

CompoundED50 (mg/kg)
LSD0.08
IPLA (N-isopropyllysergamide)~0.16 - 0.24
This compound (N-methyl-N-isopropyllysergamide) ~0.16 - 0.24
EIPLA (N-ethyl-N-isopropyllysergamide)~0.16 - 0.24
DIPLA (N,N-diisopropyllysergamide)~0.64

Table 1: Potency of this compound and related lysergamides in rats trained to discriminate LSD. Data extracted from Nichols et al. (1994).[1][2][3]

Receptor Binding Affinities

The affinity of this compound and its analogs for key serotonin receptors was determined through radioligand binding assays. The inhibition constant (Ki) indicates the concentration of the drug that displaces 50% of the radioligand from the receptor, with lower values signifying higher binding affinity.

Compound5-HT2A Ki (nM) ([3H]ketanserin)5-HT1A Ki (nM) ([3H]8-OH-DPAT)5-HT2 (agonist) Ki (nM) ([125I]DOI)
LSD11.211.01.8
IPLA44.814.22.1
This compound 44.8 12.5 1.9
EIPLA56.219.82.5
DIPLA100.044.516.2

Table 2: Receptor binding affinities of this compound and related lysergamides for serotonin receptor subtypes. Data extracted from Nichols et al. (1994).[1][2][3]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in Nichols' research on this compound.

Synthesis of N-isopropyl Lysergamides

While a specific, detailed protocol for the synthesis of this compound from David E. Nichols' lab is not publicly available in the reviewed literature, the general synthesis of N-substituted lysergamides typically involves the coupling of d-lysergic acid with the corresponding amine. This process generally follows these steps:

  • Activation of Lysergic Acid: d-lysergic acid is first activated to a more reactive derivative, often an acid chloride or by using a peptide coupling reagent.

  • Amide Formation: The activated lysergic acid is then reacted with the desired amine (in the case of this compound, N-methylisopropylamine) in a suitable aprotic solvent.

  • Purification: The crude product is then purified using chromatographic techniques, such as column chromatography, to isolate the desired lysergamide.

Rat Drug Discrimination Studies

The drug discrimination paradigm is a behavioral assay used to assess the subjective effects of drugs in animals.

  • Subjects: Male Sprague-Dawley rats are typically used.

  • Apparatus: Standard two-lever operant conditioning chambers equipped with a food pellet dispenser.

  • Training:

    • Rats are trained to press one lever (the "drug" lever) after an injection of a known psychedelic drug (in this case, 0.08 mg/kg LSD) to receive a food reward.

    • On alternate days, they are trained to press the other lever (the "saline" lever) after an injection of saline to receive a food reward.

    • Training continues until the rats reliably press the correct lever based on the injection they received.

  • Testing:

    • Once trained, the rats are administered a test compound (e.g., this compound) at various doses.

    • The percentage of responses on the "drug" lever is recorded.

    • The ED50 value is calculated as the dose of the test compound that results in 50% of responses on the "drug" lever.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a drug for a specific receptor.

  • Tissue Preparation:

    • Rat cortical tissue (for 5-HT2A receptors) or hippocampal tissue (for 5-HT1A receptors) is dissected and homogenized in a buffered solution.

    • The homogenate is centrifuged to isolate the cell membranes containing the receptors.

  • Binding Reaction:

    • The membrane preparation is incubated with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A, [3H]8-OH-DPAT for 5-HT1A, or [125I]DOI for agonist-labeled 5-HT2 sites) and varying concentrations of the test compound (e.g., this compound).

  • Separation and Counting:

    • The bound and free radioligand are separated by rapid filtration.

    • The amount of radioactivity trapped on the filters (representing the bound radioligand) is measured using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Mandatory Visualizations

Signaling Pathway of this compound at the 5-HT2A Receptor

The research by David E. Nichols and others has established that the psychedelic effects of lysergamides like this compound are primarily mediated through their agonist activity at the serotonin 2A (5-HT2A) receptor.[4][5][6] This receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit.

MiPLA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Receptor 5-HT2A Receptor This compound->Receptor Binds to Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling & Psychedelic Effects Ca_release->Downstream PKC->Downstream

Caption: this compound activates the 5-HT2A receptor, leading to a Gq-mediated signaling cascade.

Experimental Workflow for this compound Pharmacological Characterization

The following diagram illustrates the logical flow of experiments typically employed in the Nichols lab to characterize novel lysergamides like this compound.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_data Data Analysis & Interpretation Synthesis Synthesis of this compound Purification Purification & Characterization Synthesis->Purification Binding Radioligand Binding Assays (5-HT2A, 5-HT1A, etc.) Purification->Binding Functional Functional Assays (e.g., Calcium Mobilization) Purification->Functional Discrimination Rat Drug Discrimination (vs. LSD) Purification->Discrimination SAR Structure-Activity Relationship (SAR) Analysis Binding->SAR Functional->SAR Discrimination->SAR

Caption: Workflow for the synthesis and pharmacological evaluation of this compound.

References

The Pharmacology of Mipla: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mipla, or N-methyl-N-isopropyllysergamide, is a psychedelic compound belonging to the lysergamide class of substances. As a structural analog of lysergic acid diethylamide (LSD), this compound's pharmacological activity is primarily attributed to its interaction with the serotonin receptor system, particularly the 5-HT₂A receptor. This document provides a comprehensive overview of the current understanding of this compound's pharmacology, including its receptor binding profile, in vivo potency, and the associated signaling pathways. Quantitative data from preclinical studies are presented, alongside detailed experimental methodologies for key assays used in its evaluation. This guide is intended to serve as a technical resource for researchers and professionals engaged in the study and development of serotonergic compounds.

Introduction

This compound is a semi-synthetic ergoline derivative characterized by the substitution of the diethylamide group of LSD with a methyl and an isopropyl group. This modification results in a compound with approximately one-third to one-half the psychedelic potency of LSD in humans. The primary mechanism of action for this compound, like other classic psychedelics, is believed to be agonism at the serotonin 5-HT₂A receptor. This interaction initiates a cascade of intracellular signaling events, leading to the characteristic subjective effects associated with this class of compounds. Understanding the detailed pharmacology of this compound is crucial for elucidating the structure-activity relationships of lysergamides and for the potential development of novel therapeutic agents targeting the serotonergic system.

Pharmacodynamics

The pharmacodynamic effects of this compound are centered on its interaction with serotonin receptors. The following tables summarize the available quantitative data on its receptor binding affinity and in vivo potency.

Receptor Binding Affinity

In vitro radioligand binding studies have been conducted to determine the affinity of this compound for various serotonin receptor subtypes. The equilibrium dissociation constant (Kᵢ) is a measure of the ligand's binding affinity, with lower values indicating a higher affinity.

Receptor SubtypeRadioligandTissue SourceKᵢ (nM) for this compoundKᵢ (nM) for LSDReference
5-HT₁ₐ[³H]8-OH-DPATRat Hippocampal HomogenatesSimilar to LSD-[1]
5-HT₂[³H]ketanserinRat Cortical Homogenates4-5 fold lower affinity than LSD-[1]

Note: Specific Kᵢ values from the primary literature were not available in the searched resources. The table reflects the relative affinities as described in the cited source.

In Vivo Potency

The in vivo potency of this compound has been assessed using drug discrimination and head-twitch response (HTR) assays in rodents. The ED₅₀ value represents the dose required to produce 50% of the maximum effect.

AssayAnimal ModelED₅₀ for this compoundED₅₀ for LSDReference
Drug DiscriminationRats trained to discriminate 0.08 mg/kg LSD2-3 times larger than LSD-[1]
Head-Twitch Response (HTR)Rodents~3 times larger than LSD-

Note: Specific ED₅₀ values from the primary literature were not available in the searched resources. The table reflects the relative potencies as described in the cited sources.

Pharmacokinetics

Currently, there is a lack of publicly available data on the pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties. Parameters such as maximum plasma concentration (Cₘₐₓ), time to reach maximum concentration (Tₘₐₓ), and elimination half-life (t₁/₂) have not been reported in the reviewed literature. Further research is required to characterize the pharmacokinetic behavior of this compound to better understand its duration of action and potential for accumulation with repeated dosing.

Signaling Pathways

The interaction of this compound with the 5-HT₂A receptor initiates a G-protein-coupled signaling cascade. As a 5-HT₂A agonist, this compound is presumed to activate the Gq/11 signaling pathway, which is the primary pathway for this receptor.

5-HT₂A Receptor Signaling Pathway

The following diagram illustrates the canonical Gq-coupled signaling pathway activated by 5-HT₂A receptor agonists like this compound.

Gq_Signaling_Pathway 5-HT2A Receptor Gq Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound Receptor 5-HT2A Receptor This compound->Receptor Binds G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 ↑ Intracellular PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Co-activates Downstream Downstream Cellular Responses PKC->Downstream Phosphorylates Target Proteins

Caption: 5-HT2A Receptor Gq Signaling Pathway.

Experimental Protocols

The following are generalized protocols for the key in vivo and in vitro assays used to characterize the pharmacology of this compound and other lysergamides.

Radioligand Receptor Binding Assay (In Vitro)

This assay is used to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the Kᵢ value of this compound at serotonin receptors.

Materials:

  • Test compound (this compound)

  • Radioligand (e.g., [³H]ketanserin for 5-HT₂ receptors)

  • Receptor source (e.g., rat cortical homogenates)

  • Incubation buffer (e.g., Tris-HCl)

  • Scintillation fluid and vials

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Prepare serial dilutions of the test compound (this compound).

  • In a series of tubes, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound or buffer (for total and non-specific binding).

  • Incubate the mixture at a specific temperature for a set period to allow for binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Calculate the specific binding at each concentration of the test compound.

  • Analyze the data using non-linear regression to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Head-Twitch Response (HTR) Assay (In Vivo)

The HTR in rodents is a behavioral proxy for 5-HT₂A receptor activation and is used to assess the in vivo potency of psychedelic compounds.

Objective: To determine the ED₅₀ value of this compound for inducing the head-twitch response.

Materials:

  • Test compound (this compound)

  • Vehicle control (e.g., saline)

  • Male C57BL/6J mice

  • Observation chambers

  • Video recording equipment or automated HTR detection system

Procedure:

  • Acclimate the mice to the testing room and observation chambers.

  • Administer various doses of this compound or vehicle to different groups of mice (typically via intraperitoneal injection).

  • Place each mouse individually into an observation chamber immediately after injection.

  • Record the behavior of the mice for a predetermined period (e.g., 30-60 minutes).

  • Score the number of head twitches for each mouse. A head twitch is a rapid, rotational movement of the head that is distinct from grooming or exploratory behavior. Scoring can be done manually by trained observers or using automated software.

  • Plot the dose-response curve (dose of this compound vs. number of head twitches).

  • Calculate the ED₅₀ value, which is the dose that produces 50% of the maximal head-twitch response, using non-linear regression analysis.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the pharmacological characterization of a novel compound like this compound.

Experimental_Workflow Pharmacological Characterization Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_analysis Data Analysis & Interpretation receptor_binding Receptor Binding Assays (Determine Ki) sar_analysis Structure-Activity Relationship (SAR) Analysis receptor_binding->sar_analysis functional_assays Functional Assays (Determine EC50/IC50) functional_assays->sar_analysis htr_assay Head-Twitch Response (Determine ED50) pharmacological_profile Comprehensive Pharmacological Profile htr_assay->pharmacological_profile drug_discrimination Drug Discrimination (Assess Subjective Effects) drug_discrimination->pharmacological_profile pk_studies Pharmacokinetic Studies (Determine Cmax, Tmax, t1/2) pk_studies->pharmacological_profile sar_analysis->pharmacological_profile

Caption: General Experimental Workflow.

Conclusion

This compound is a potent lysergamide with a pharmacological profile centered on its agonist activity at serotonin receptors, particularly the 5-HT₂A subtype. The available preclinical data indicate that it possesses a potency that is approximately one-third to one-half that of LSD. While its primary mechanism of action through the 5-HT₂A-Gq signaling pathway is well-postulated, a comprehensive understanding of its pharmacology is limited by the lack of publicly available data, especially concerning its full receptor binding profile and pharmacokinetics. The experimental protocols and workflows outlined in this guide provide a framework for future research aimed at further elucidating the detailed pharmacological properties of this compound and other novel serotonergic compounds. Such research is essential for advancing our knowledge of the therapeutic potential and risks associated with this class of molecules.

References

Mipla: A Structural Isomer of LSD - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core scientific knowledge surrounding N-methyl-N-isopropyl-lysergamide (Mipla), a structural isomer of the well-known psychedelic compound lysergic acid diethylamide (LSD). This document provides a comprehensive overview of this compound's pharmacology, synthesis, and the signaling pathways it modulates, with a focus on data relevant to researchers and drug development professionals.

Introduction: The Isomeric Relationship of this compound and LSD

This compound, also known as N-methyl-N-isopropyllysergamide, is a psychedelic drug belonging to the lysergamide family. Structurally, it is an isomer of LSD, wherein the two ethyl groups on the amide nitrogen are replaced by a methyl group and an isopropyl group.[1] This seemingly minor alteration in its chemical structure leads to nuanced differences in its pharmacological profile compared to LSD. While both compounds are potent psychoactive substances, this compound is reported to be approximately one-third to one-half as potent as LSD in producing psychedelic effects in humans.[1] This guide will delve into the available scientific data to provide a detailed comparison.

Quantitative Pharmacological Data

A critical aspect of understanding any psychoactive compound is the quantitative analysis of its interaction with relevant biological targets. For lysergamides like this compound and LSD, the primary target is the serotonin 5-HT2A receptor, which is known to mediate their hallucinogenic effects.[1][2] The following table summarizes the available quantitative data for this compound and LSD, providing a basis for direct comparison.

CompoundReceptor TargetBinding Affinity (Ki) [nM]Functional Potency (EC50) [nM]
This compound 5-HT2AData not available in public domainData not available in public domain
LSD 5-HT2A~1-5~2-10

Experimental Protocols

Synthesis of N-methyl-N-isopropyl-lysergamide (this compound)

The synthesis of this compound, like other lysergamides, starts from d-lysergic acid. A common method involves the activation of the carboxylic acid group of lysergic acid, followed by coupling with the desired amine, in this case, N-isopropyl-N-methylamine. One documented method utilizes a mixed anhydride intermediate.

Protocol for the Synthesis of this compound via Mixed Anhydride:

  • Preparation of the Mixed Anhydride of d-Lysergic Acid:

    • A suspension of d-lysergic acid in acetonitrile is cooled to -20°C.

    • A solution of trifluoroacetic anhydride in acetonitrile, also cooled to -20°C, is added to the lysergic acid suspension.

    • Finely divided magnesium oxide is added to the reaction mixture.

    • The mixture is maintained at -20°C for approximately 1.5 hours, during which the suspended d-lysergic acid dissolves, forming the mixed anhydride of lysergic acid and trifluoroacetic acid.[3]

  • Amide Coupling:

    • The solution containing the mixed anhydride is added to a solution of methylisopropylamine in acetonitrile.

    • The reaction mixture is allowed to stand in the dark for about one hour and is then evaporated to dryness.[3]

  • Purification:

    • The resulting residue is taken up in a suitable solvent and purified using chromatographic techniques, such as column chromatography over alumina, to isolate the d-lysergic acid N-methyl-N-isopropyl amide (this compound).

Analytical Separation of LSD and this compound

Due to their structural similarity, the analytical separation and differentiation of LSD and its isomers like this compound are crucial in forensic and research settings. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful technique for this purpose.

Exemplary HPLC-MS/MS Method for Lysergamide Isomer Separation:

  • Chromatography System: A standard HPLC or UHPLC system.

  • Column: A C18 reverse-phase column is commonly used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol). The gradient is optimized to achieve separation of the isomers.

  • Detection: A tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for LSD and this compound are monitored for selective and sensitive detection and quantification.[4][5][6]

  • Sample Preparation: Samples are typically prepared by liquid-liquid extraction (LLE) at a basic pH (e.g., pH 9) with a solvent like ethyl acetate.[5]

Signaling Pathways

The psychoactive effects of this compound and LSD are primarily mediated by their agonistic activity at the serotonin 5-HT2A receptor, a G protein-coupled receptor (GPCR). Activation of the 5-HT2A receptor initiates complex intracellular signaling cascades, with the two most prominent pathways being the Gq/11 pathway and the β-arrestin pathway.

5-HT2A Receptor Gq/11 Signaling Pathway

This is considered the canonical pathway for 5-HT2A receptor activation and is believed to be central to the psychedelic effects of ligands like LSD.

Gq_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ligand This compound / LSD 5HT2A_R 5-HT2A Receptor Ligand->5HT2A_R Binds to Gq Gαq/11 5HT2A_R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Cellular_Response_Gq Downstream Cellular Effects Ca2->Cellular_Response_Gq Modulates PKC->Cellular_Response_Gq Phosphorylates targets leading to

Caption: The 5-HT2A Gq/11 signaling cascade initiated by ligand binding.

Upon binding of an agonist like this compound or LSD, the 5-HT2A receptor undergoes a conformational change, leading to the activation of the Gq protein. The activated Gαq subunit then stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG, along with Ca²⁺, activates protein kinase C (PKC). These events lead to a cascade of downstream cellular responses.[7][8][9]

5-HT2A Receptor β-Arrestin Signaling Pathway

In addition to G protein-dependent signaling, GPCRs like the 5-HT2A receptor can also signal through β-arrestin pathways. This pathway is involved in receptor desensitization, internalization, and can also initiate its own unique signaling cascades. The balance between Gq and β-arrestin signaling (biased agonism) is an area of intense research, as it may explain the different subjective effects of various 5-HT2A agonists.

Beta_Arrestin_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ligand This compound / LSD 5HT2A_R_P Phosphorylated 5-HT2A Receptor Ligand->5HT2A_R_P Binds to & activates receptor, leading to phosphorylation by Beta_Arrestin β-Arrestin 5HT2A_R_P->Beta_Arrestin Recruits GRK GPCR Kinase (GRK) Internalization Receptor Internalization Beta_Arrestin->Internalization Promotes MAPK_Cascade MAPK Signaling (e.g., ERK) Beta_Arrestin->MAPK_Cascade Scaffolds proteins for Cellular_Response_Arrestin Downstream Cellular Effects MAPK_Cascade->Cellular_Response_Arrestin Leads to

Caption: The β-arrestin signaling pathway following 5-HT2A receptor activation.

Following agonist binding and G protein activation, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular tail of the 5-HT2A receptor. This phosphorylation creates a binding site for β-arrestins. The binding of β-arrestin to the receptor sterically hinders its interaction with G proteins, leading to desensitization. β-arrestin also acts as a scaffold protein, recruiting components of the endocytic machinery to promote receptor internalization. Furthermore, β-arrestin can initiate G protein-independent signaling by scaffolding various kinases, such as those in the mitogen-activated protein kinase (MAPK) cascade, leading to distinct cellular outcomes.[10][11]

Conclusion

This compound represents an important tool for understanding the structure-activity relationships of lysergamides and the intricate signaling mechanisms of the 5-HT2A receptor. While its qualitative pharmacological profile is partially characterized, a significant gap remains in the public domain regarding its specific quantitative binding and functional data. The experimental protocols outlined in this guide for synthesis and analysis provide a framework for further research into this and other novel psychoactive substances. A deeper understanding of the nuanced differences in signaling pathways activated by this compound compared to LSD, potentially through biased agonism, could offer valuable insights for the development of novel therapeutics targeting the serotonergic system. Further research is warranted to fully elucidate the pharmacological and toxicological profile of this compound.

References

In-Depth Technical Guide to the Psychedelic Properties of N-methyl-N-isopropyllysergamide (Mipla)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-N-isopropyllysergamide, commonly known as Mipla, is a psychedelic compound belonging to the lysergamide class of substances and is a structural analog of lysergic acid diethylamide (LSD). First synthesized and described by Albert Hofmann, its psychedelic effects are primarily mediated through its partial agonist activity at the serotonin 5-HT₂A receptor. In vivo studies in rodent models have confirmed its LSD-like discriminative stimulus effects and its ability to induce the head-twitch response, a behavioral proxy for hallucinogenic potential in humans. While less potent than LSD, this compound is a valuable research tool for probing the structure-activity relationships of lysergamides and the neurobiology of psychedelic action. This guide provides a comprehensive overview of the available technical data on this compound, including its pharmacology, experimental protocols, and associated signaling pathways.

Chemical and Pharmacological Profile

This compound, or N-methyl-N-isopropyllysergamide, is a derivative of lysergic acid with a methyl and an isopropyl group attached to the amide nitrogen.[1] This structural modification distinguishes it from LSD, which possesses two ethyl groups in the same position.

Receptor Binding Affinity

The primary molecular target of this compound is the serotonin 5-HT₂A receptor, where it acts as a partial agonist. Its binding affinity at various monoamine receptors has been characterized, demonstrating a pharmacological profile similar to that of LSD, albeit with some differences in potency. The following table summarizes the available receptor binding data for this compound.

Receptor SubtypeRadioligandTissue SourceKᵢ (nM)Reference
Serotonin
5-HT₂[³H]KetanserinRat Cortical Homogenates4-5x lower affinity than LSDHuang et al., 1994
5-HT₂ₐ/₂c[¹²⁵I]DOIRat Cortical HomogenatesSimilar to LSDHuang et al., 1994
5-HT₁ₐ[³H]8-OH-DPATRat Hippocampal HomogenatesSimilar to LSDHuang et al., 1994

Note: The precise Kᵢ values from the primary literature (Huang et al., 1994) were not available in the searched resources. The table reflects the qualitative descriptions found.

In Vivo Functional Potency

The psychedelic potential of this compound has been quantified in vivo using rodent behavioral models. The head-twitch response (HTR) in mice is a well-established behavioral proxy for 5-HT₂A receptor activation and correlates with hallucinogenic potency in humans. Drug discrimination studies in rats also provide a measure of a compound's ability to produce subjective effects similar to a known psychedelic, such as LSD.

AssayAnimal ModelED₅₀Potency Relative to LSDReference
Head-Twitch Response (HTR)Mouse421.7 nmol/kg~33%Halberstadt et al., 2018
Drug DiscriminationRat2-3x higher than LSD~33-50%Huang et al., 1994

Experimental Protocols

This section details the methodologies for key experiments cited in the characterization of this compound's psychedelic properties.

Radioligand Receptor Binding Assays

Objective: To determine the binding affinity (Kᵢ) of this compound for various serotonin receptor subtypes.

General Protocol (based on standard lysergamide binding assays):

  • Tissue Preparation: Whole rat brains are dissected to isolate specific regions enriched in the target receptors (e.g., frontal cortex for 5-HT₂A, hippocampus for 5-HT₁ₐ). The tissue is homogenized in an appropriate buffer (e.g., Tris-HCl) and centrifuged to obtain a crude membrane preparation.

  • Binding Reaction: The membrane homogenate is incubated with a specific radioligand (e.g., [³H]Ketanserin for 5-HT₂, [¹²⁵I]DOI for 5-HT₂ₐ/₂c, [³H]8-OH-DPAT for 5-HT₁ₐ) and varying concentrations of the competitor ligand (this compound).

  • Incubation and Separation: The mixture is incubated at a specific temperature for a set duration to allow for binding equilibrium to be reached. The bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Head-Twitch Response (HTR) in Mice

Objective: To assess the in vivo 5-HT₂A receptor agonist activity of this compound.

Protocol (based on Halberstadt et al., 2018):

  • Animals: Male C57BL/6J mice are used for the assay.

  • Drug Administration: this compound is dissolved in a suitable vehicle (e.g., saline) and administered to the mice via intraperitoneal (i.p.) injection at various doses.

  • Observation: Immediately after injection, mice are placed individually into observation chambers. The frequency of head-twitches (rapid, side-to-side rotational movements of the head) is counted for a specified period (e.g., 30-60 minutes).

  • Data Analysis: The total number of head-twitches at each dose is recorded. A dose-response curve is generated, and the dose that produces 50% of the maximal response (ED₅₀) is calculated using non-linear regression.

Signaling Pathways and Experimental Workflows

The psychedelic effects of this compound are initiated by its binding to and activation of the 5-HT₂A receptor, a G-protein coupled receptor (GPCR). This triggers a cascade of intracellular signaling events.

5-HT₂A Receptor Signaling Pathway

The canonical signaling pathway for the 5-HT₂A receptor involves the activation of the Gq/11 protein, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Receptor 5-HT2A Receptor This compound->Receptor G_protein Gq/11 Protein Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release->PKC co-activates Response Cellular Response PKC->Response leads to experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Behavioral Assays binding Receptor Binding Assays (Determine Ki) htr Head-Twitch Response (HTR) (Assess 5-HT2A activation) binding->htr informs functional Functional Assays (e.g., Ca2+ Mobilization) (Determine EC50, Emax) functional->htr informs drug_discrim Drug Discrimination (Assess subjective effects) htr->drug_discrim correlates with data_analysis Data Analysis & Potency Determination htr->data_analysis drug_discrim->data_analysis compound Test Compound (this compound) compound->binding compound->functional

References

An In-depth Technical Guide to the Neurochemical Effects of MiPLA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: MiPLA (N-methyl-N-isopropyllysergamide) is a psychedelic compound and an analog of lysergic acid diethylamide (LSD).[1][2] Emerging research indicates its activity as a serotonergic psychedelic, likely exerting its effects through interaction with the 5-HT₂A receptor.[1][3] This document provides a comprehensive overview of the currently understood neurochemical properties of this compound, including its receptor interactions, signaling pathways, and behavioral effects, supported by available quantitative data and experimental methodologies.

Introduction

This compound, an N-methyl-N-isopropyl derivative of LSD, has been identified in recreational drug markets, prompting scientific investigation into its pharmacological profile.[1][3] Like other classical psychedelics, its primary mechanism of action is believed to be the activation of the serotonin 2A (5-HT₂A) receptor, which is a key mediator of hallucinogenic effects.[1] Structurally, this compound is an isomer of ETH-LAD (N⁶-ethylnorlysergic acid N,N-diethylamide), another known psychoactive lysergamide.[3]

Receptor Binding and Functional Activity

While a complete quantitative binding profile for this compound across a wide range of CNS receptors is not yet publicly available, its behavioral effects strongly suggest significant affinity and agonist activity at the 5-HT₂A receptor.

Table 1: Comparative Potency of Lysergamides in Mouse Head-Twitch Response (HTR) Assay

CompoundED₅₀ (nmol/kg)Potency Relative to LSD
LSD132.8100%
This compound Not yet quantifiedLower than LSD
EiPLA234.6~57%
1P-LSD349.6~38%

Data compiled from studies employing the mouse head-twitch response assay, a behavioral proxy for 5-HT₂A receptor activation.[1][3] The ED₅₀ for this compound has not been specifically published, but qualitative reports indicate it is less potent than LSD.[3]

Signaling Pathways

The activation of the 5-HT₂A receptor by psychedelic compounds like this compound initiates a complex intracellular signaling cascade. This G-protein coupled receptor (GPCR) primarily couples to the Gq/11 family of G-proteins.

Upon agonist binding, the Gαq subunit dissociates and activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events lead to the modulation of various downstream effectors, including mitogen-activated protein kinases (MAPKs) like ERK, ultimately altering neuronal excitability, gene expression, and synaptic plasticity.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Receptor 5-HT2A Receptor This compound->Receptor binds G_Protein Gq/11 Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Effects Ca->Downstream PKC->Downstream

Caption: 5-HT₂A receptor Gq signaling cascade initiated by this compound.

Experimental Protocols

4.1. Mouse Head-Twitch Response (HTR) Assay

The HTR assay is a standard in vivo behavioral model used to assess the 5-HT₂A receptor agonist activity of compounds.

  • Subjects: Male C57BL/6J mice are commonly used.[1]

  • Procedure:

    • Mice are habituated to the testing environment.

    • The test compound (e.g., this compound) or vehicle is administered, typically via intraperitoneal (IP) injection.

    • Following a set period for drug absorption, mice are observed for a defined duration (e.g., 30 minutes).

    • Head twitches, which are rapid, involuntary side-to-side head movements, are counted. This can be done by a trained observer or using an automated system with a magnetometer coil.[1]

  • Data Analysis: Dose-response curves are generated, and the ED₅₀ (the dose that produces 50% of the maximal response) is calculated to determine the compound's potency.[1]

HTR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Acclimate Mice C Administer Compound (IP) A->C B Prepare Drug Solutions (this compound, Vehicle) B->C D Observation Period (e.g., 30 min) C->D E Count Head Twitches D->E F Generate Dose-Response Curve E->F G Calculate ED50 F->G

Caption: Experimental workflow for the mouse head-twitch response assay.

4.2. Structural Analysis via Liquid Chromatography–Mass Spectrometry (LC-MS)

LC-MS is a key analytical technique for the identification and structural confirmation of novel psychoactive substances like this compound.

  • Objective: To confirm the molecular weight and fragmentation pattern of synthesized or seized this compound.

  • Sample Preparation: this compound standard or a sample extract (e.g., from a blotter paper) is dissolved in a suitable solvent.

  • Liquid Chromatography (LC): The sample is injected into an LC system (e.g., using a C18 column) to separate it from other components.

  • Mass Spectrometry (MS): The eluent from the LC column is introduced into a mass spectrometer. The compound is ionized (e.g., by electrospray ionization), and the mass-to-charge ratio (m/z) of the parent ion and its fragments is determined.

  • Data Interpretation: The resulting mass spectrum, showing a characteristic pattern of fragments, is compared to a reference standard or predicted fragmentation to confirm the molecule's identity.[2]

Discussion and Future Directions

Current evidence strongly supports this compound's classification as a classical psychedelic with a mechanism of action centered on the 5-HT₂A receptor. However, significant gaps in knowledge remain. Future research should prioritize:

  • Quantitative Receptor Profiling: A comprehensive binding and functional assay panel is needed to determine this compound's affinity and efficacy at a wide range of serotonin, dopamine, and other CNS receptors. This will help to understand its potential for off-target effects.

  • In Vivo Neurochemical Studies: Techniques like in vivo microdialysis could elucidate the acute effects of this compound on the extracellular levels of key neurotransmitters such as serotonin and dopamine in various brain regions.[4]

  • Human Clinical Studies: Should it be deemed safe, controlled clinical trials would be necessary to understand its pharmacokinetics, pharmacodynamics, and psychoactive effects in humans.

Conclusion

This compound is a lysergamide analog with demonstrated LSD-like activity in preclinical models. Its primary neurochemical effect is the agonism of the 5-HT₂A receptor, which initiates a cascade of intracellular signaling events. While its potency appears to be lower than that of LSD, its emergence on the illicit market underscores the need for continued pharmacological and toxicological investigation. The experimental protocols and data presented in this guide provide a foundational understanding for researchers in the field of pharmacology and drug development.

References

Mipla Structure-Activity Relationship: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mipla (N-methyl-N-isopropyllysergamide) is a psychedelic compound belonging to the lysergamide class of molecules, structurally related to lysergic acid diethylamide (LSD). As a potent serotonergic agent, its primary mechanism of action involves interaction with serotonin receptors, particularly the 5-HT2A receptor, which is a key target for psychedelic drugs. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its biological targets, signaling pathways, and the experimental protocols used for its characterization.

Core Structure and Analogs

The core structure of this compound is the ergoline scaffold, a complex tetracyclic ring system. The structure-activity relationships of lysergamides are heavily influenced by substitutions at the N1, N6, and C8 positions. This compound is specifically an N-methyl, N-isopropyl amide derivative of lysergic acid at the C8 position.

Data Presentation

Compound5-HT2A Receptor InteractionIn Vivo Activity (Head-Twitch Response)Notes
This compound AgonistInduces HTR, suggesting 5-HT2A agonist activity.Potency is reported to be less than LSD.
LSD Potent Partial AgonistPotently induces HTR.The prototypical lysergamide psychedelic.
EiPLA AgonistInduces HTR.The N-ethyl-N-isopropyl analog.

Signaling Pathways

The primary signaling pathway initiated by this compound is through its agonist activity at the 5-HT2A receptor, a Gq/11-coupled G-protein coupled receptor (GPCR). Activation of this receptor leads to a cascade of intracellular events.

5-HT2A Receptor Activation Pathway

Gq_Pathway This compound This compound HTR2A 5-HT2A Receptor This compound->HTR2A Binds to and activates Gq_G11 Gαq/11 HTR2A->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptors on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Cellular Effects (e.g., Gene Expression, Neuronal Excitability) Ca2_release->Downstream PKC->Downstream

Caption: this compound-induced 5-HT2A receptor signaling cascade.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the structure-activity relationship of this compound and related lysergamides.

5-HT2A Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT2A receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

  • Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.5 mM EDTA, is used.

  • Radioligand: A radiolabeled antagonist with high affinity for the 5-HT2A receptor, such as [3H]ketanserin, is used.

  • Competition Assay: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (this compound).

  • Incubation: The reaction is incubated at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity bound to the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

5-HT2A Receptor Functional Assay (Calcium Flux)

Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound as a 5-HT2A receptor agonist.

Methodology:

  • Cell Culture: Cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) are cultured in appropriate media.

  • Calcium Indicator Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

  • Compound Addition: Increasing concentrations of the test compound (this compound) are added to the cells.

  • Signal Detection: Changes in intracellular calcium concentration are measured using a fluorescence plate reader. The fluorescence intensity is proportional to the intracellular calcium concentration.

  • Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is determined by fitting the concentration-response data to a sigmoidal dose-response curve. The maximal response (Emax) is also determined from the curve and is often expressed as a percentage of the response to a reference full agonist (e.g., serotonin).

Experimental Workflow for SAR Studies

SAR_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Assays cluster_invivo In Vivo Behavioral Assay cluster_analysis Data Analysis Start Design Analogs of this compound Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization Synthesis->Purification Binding 5-HT2A Binding Assay (Ki) Purification->Binding Functional 5-HT2A Functional Assay (EC50, Emax) Purification->Functional SAR_Analysis Structure-Activity Relationship Analysis Binding->SAR_Analysis HTR Head-Twitch Response (ED50) Functional->HTR Functional->SAR_Analysis HTR->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Lead_Opt->Start Iterative Design

Caption: A typical workflow for this compound SAR studies.

Conclusion

The structure-activity relationship of this compound is centered on its interaction with the 5-HT2A receptor. While specific quantitative data for this compound remains to be fully elucidated in publicly accessible literature, its known psychedelic effects and induction of the head-twitch response in animal models confirm its activity as a 5-HT2A agonist. The experimental protocols outlined in this guide provide a robust framework for the detailed characterization of this compound and its analogs, which will be crucial for a deeper understanding of its pharmacological profile and for the rational design of novel serotonergic compounds. Further research is warranted to quantify the binding and functional parameters of this compound to enable a more precise definition of its place within the complex landscape of lysergamide structure-activity relationships.

Unveiling the Therapeutic Potential of Mipla: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mipla (N-Methyl-N-isopropyllysergamide) is a lesser-known psychedelic substance belonging to the lysergamide class, structurally analogous to lysergic acid diethylamide (LSD).[1] Initial preclinical investigations indicate that this compound shares a similar mechanism of action with LSD, primarily functioning as a partial agonist at the serotonin 2A (5-HT2A) receptor.[1] This document provides a comprehensive technical overview of the existing preclinical data on this compound, offering insights into its pharmacological profile and potential therapeutic applications for researchers in drug discovery and development.

Pharmacodynamics: Receptor Binding and Functional Activity

This compound's primary pharmacological activity is centered on its interaction with serotonin receptors, particularly the 5-HT2A subtype, which is the principal target for classic psychedelic compounds.[1]

Receptor Binding Affinity

Preclinical studies have characterized the binding profile of this compound at serotonin receptors. The following table summarizes the binding affinities (Ki) of this compound in comparison to LSD.

Compound5-HT2A (Ki, nM)5-HT1A (Ki, nM)
This compound4-5 times lower affinity than LSDSimilar to LSD
LSDHigh AffinityHigh Affinity
Data sourced from Huang et al. (1994) displacement of [3H]ketanserin for 5-HT2 and [3H]8-OH-DPAT for 5-HT1A binding sites.[2]
In Vivo Activity: A Behavioral Proxy for Psychedelic Effects

The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and is predictive of hallucinogenic potential in humans. This compound has been shown to induce the HTR in mice, indicating in vivo 5-HT2A receptor agonism.

CompoundHead-Twitch Response (HTR) Potency
This compoundApproximately one-third the potency of LSD
LSDHigh Potency
Data sourced from preclinical rodent studies.[1]

Drug discrimination studies in rats trained to recognize LSD have shown that this compound fully substitutes for the LSD discriminative stimulus, suggesting a shared subjective effect profile.

CompoundDrug Discrimination (ED50)
This compound2-3 times higher than LSD
LSDHigh Potency
Data sourced from rats trained to discriminate 0.08 mg/kg LSD tartrate from saline.[2]

Signaling Pathways

As a 5-HT2A receptor agonist, this compound is presumed to activate downstream signaling cascades. The canonical pathway involves the coupling of the 5-HT2A receptor to the Gq/11 family of G proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC).

It is important to note that specific data on this compound's signaling profile, including its potential for biased agonism (preferential activation of either the Gq or β-arrestin pathway), is currently lacking in the scientific literature. Biased agonism at the 5-HT2A receptor is an area of active research with potential implications for therapeutic development, as it may be possible to separate desired therapeutic effects from unwanted psychedelic effects.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound Receptor 5-HT2A Receptor This compound->Receptor binds Gq Gq Protein Receptor->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ IP3->Ca releases PKC Protein Kinase C DAG->PKC activates Ca->PKC co-activates Cellular_Response Cellular Response PKC->Cellular_Response phosphorylates targets

Canonical 5-HT2A Receptor Gq Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for serotonin receptors.

Methodology:

  • Tissue Preparation: Rat cortical homogenates are prepared as the source of 5-HT2A receptors, and hippocampal homogenates for 5-HT1A receptors.

  • Radioligand: [3H]Ketanserin is used as the radioligand for the 5-HT2A receptor, and [3H]8-hydroxy-2-(di-n-propylamino)tetralin ([3H]8-OH-DPAT) for the 5-HT1A receptor.

  • Incubation: The homogenates are incubated with the radioligand and varying concentrations of the unlabeled competitor drug (this compound or LSD).

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Tissue Rat Brain Tissue (Cortex or Hippocampus) Homogenate Tissue Homogenate Tissue->Homogenate Incubation Incubate Homogenate with Radioligand and this compound Homogenate->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki IC50->Ki

Workflow for Radioligand Binding Assay.

Mouse Head-Twitch Response (HTR) Assay

Objective: To assess the in vivo 5-HT2A receptor agonist activity of this compound.

Methodology:

  • Animals: Male C57BL/6J mice are commonly used.

  • Drug Administration: this compound is dissolved in an appropriate vehicle (e.g., saline, tartaric acid solution) and administered via intraperitoneal (IP) injection.

  • Observation: Following injection, mice are placed in an observation chamber. The frequency of head twitches (rapid, side-to-side head movements) is counted for a defined period (e.g., 30-60 minutes).

  • Data Analysis: The number of head twitches is recorded, and dose-response curves are generated to determine the ED50 (the dose that produces 50% of the maximal response).

Drug Discrimination Assay

Objective: To evaluate the similarity of the subjective effects of this compound to those of LSD.

Methodology:

  • Animals: Rats are trained to press one of two levers in an operant chamber to receive a reward (e.g., food pellet).

  • Training: The rats are trained to associate the administration of a specific drug (e.g., 0.08 mg/kg LSD tartrate) with pressing one lever (the "drug" lever) and the administration of a vehicle (saline) with pressing the other lever (the "saline" lever).

  • Testing: Once the rats have learned the discrimination, they are administered various doses of the test drug (this compound) and placed in the operant chamber. The percentage of responses on the drug-appropriate lever is measured.

  • Data Analysis: Full substitution is achieved if the animal predominantly presses the drug-appropriate lever after administration of the test drug. The ED50 for substitution is calculated.

Drug_Discrimination_Logic cluster_training Training Phase cluster_testing Testing Phase cluster_outcome Outcome LSD_Admin Administer LSD LSD_Lever Press 'Drug' Lever -> Reward LSD_Admin->LSD_Lever Saline_Admin Administer Saline Saline_Lever Press 'Saline' Lever -> Reward Saline_Admin->Saline_Lever Mipla_Admin Administer this compound Lever_Choice Rat Chooses Lever Mipla_Admin->Lever_Choice Drug_Lever_Press Presses 'Drug' Lever Lever_Choice->Drug_Lever_Press if subjective effect is similar to LSD Saline_Lever_Press Presses 'Saline' Lever Lever_Choice->Saline_Lever_Press if subjective effect is dissimilar Substitution Full Substitution (LSD-like effect) Drug_Lever_Press->Substitution No_Substitution No Substitution Saline_Lever_Press->No_Substitution

Logical Flow of the Drug Discrimination Assay.

Potential Therapeutic Applications

Given its mechanism of action as a 5-HT2A agonist, this compound could potentially be investigated for therapeutic applications similar to those being explored for other psychedelics like psilocybin and LSD. These include, but are not limited to:

  • Treatment-Resistant Depression: The rapid and sustained antidepressant effects of 5-HT2A agonists are a major area of clinical research.

  • Anxiety Disorders: Psychedelics have shown promise in reducing anxiety, particularly in the context of life-threatening illnesses.

  • Substance Use Disorders: There is emerging evidence that psychedelic-assisted therapy may be effective in treating addiction to substances like alcohol and nicotine.

  • Cluster Headaches: Some lysergamides have demonstrated efficacy in the prophylactic and acute treatment of cluster headaches.

Future Directions

The current understanding of this compound's therapeutic potential is in its infancy and is based on a limited set of preclinical data. To advance the development of this compound as a potential therapeutic agent, further research is warranted in the following areas:

  • In-depth Pharmacological Profiling: Comprehensive receptor screening to identify off-target activities.

  • Signaling Pathway Analysis: Elucidation of this compound's functional selectivity at the 5-HT2A receptor, specifically its relative activation of Gq versus β-arrestin pathways.

  • Pharmacokinetic Studies: Characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

  • Toxicology Studies: Comprehensive safety and toxicity evaluations in animal models.

  • Advanced Preclinical Models: Investigation of this compound's efficacy in animal models of psychiatric and neurological disorders.

Conclusion

This compound is a psychoactive lysergamide with a pharmacological profile that suggests potential for therapeutic development. Its activity as a 5-HT2A agonist, confirmed through in vitro and in vivo preclinical studies, places it within a class of compounds currently under intense investigation for their transformative therapeutic potential in psychiatry and neurology. This technical guide summarizes the foundational knowledge on this compound and highlights the critical areas for future research to unlock its full therapeutic promise.

References

Methodological & Application

Application Notes and Protocols for Mipla (N-methyl-N-isopropyllysergamide)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known information regarding the synthesis and purification of Mipla (N-methyl-N-isopropyllysergamide), a psychedelic drug of the lysergamide family. Due to the controlled nature of this class of compounds, detailed, publicly available synthesis and purification protocols are scarce. The following information is collated from available scientific literature and chemical databases.

Chemical and Physical Properties

This compound, or lysergic acid methylisopropylamide, is a structural isomer of LSD where the N,N-diethyl groups are replaced by N-methyl and N-isopropyl groups.[1] It is a chiral compound with two stereocenters.[2][3]

PropertyValueReference
Chemical Name (8β)-N-Isopropyl-N,6-dimethyl-9,10-didehydroergoline-8-carboxamide[1]
Other Names This compound; this compound; Lysergic acid methylisopropylamide; N-Methyl-N-isopropyllysergamide[1]
Molecular Formula C₂₀H₂₅N₃O[1][4]
Molar Mass 323.440 g·mol⁻¹[1]
CAS Number 100768-08-9[1]

Synthesis of this compound

A generalized synthetic workflow can be proposed:

G lysergic_acid Lysergic Acid activation Activation of Carboxylic Acid (e.g., with a peptide coupling reagent) lysergic_acid->activation coupling Coupling Reaction activation->coupling crude_this compound Crude this compound coupling->crude_this compound amine N-methylisopropylamine amine->coupling purification Purification crude_this compound->purification pure_this compound Pure this compound purification->pure_this compound

Caption: Generalized workflow for the synthesis of this compound.

Purification of this compound

Following the synthesis, this compound must be purified to remove unreacted starting materials, byproducts, and any isomers that may have formed. While specific protocols are not detailed in the literature, standard chromatographic techniques are employed for the purification of lysergamides.

Experimental Protocol: General Chromatographic Purification

  • Column Selection: A silica gel column is typically used for normal-phase chromatography. For reverse-phase chromatography, a C18 column would be appropriate.

  • Solvent System: The choice of solvent system is critical and would need to be determined empirically, for example, by using thin-layer chromatography (TLC) to screen different solvent mixtures. A common mobile phase for normal-phase chromatography of lysergamides is a mixture of a non-polar solvent (e.g., dichloromethane or chloroform) and a polar solvent (e.g., methanol or ammonia).

  • Sample Preparation: The crude reaction mixture is dissolved in a minimal amount of the mobile phase or a compatible solvent.

  • Elution: The sample is loaded onto the column and eluted with the chosen solvent system. Fractions are collected and analyzed for the presence of this compound.

  • Analysis: Collected fractions are analyzed by a suitable method such as TLC or High-Performance Liquid Chromatography (HPLC) to identify those containing the pure product.

  • Solvent Removal: The solvent from the pure fractions is removed under reduced pressure to yield the purified this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a key analytical technique for identifying this compound and its isomers, which may have different retention times.[5]

G crude_product Crude Synthetic Product dissolution Dissolution in Minimal Solvent crude_product->dissolution chromatography Column Chromatography (e.g., Silica Gel) dissolution->chromatography fraction_collection Fraction Collection chromatography->fraction_collection analysis Fraction Analysis (e.g., TLC, HPLC) fraction_collection->analysis pooling Pooling of Pure Fractions analysis->pooling evaporation Solvent Evaporation pooling->evaporation pure_this compound Purified this compound evaporation->pure_this compound G This compound This compound Receptor 5-HT₂ₐ Receptor This compound->Receptor G_protein Gq/G₁₁ Protein Activation Receptor->G_protein PLC Phospholipase C (PLC) Activation G_protein->PLC PIP2 PIP₂ Hydrolysis PLC->PIP2 IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Downstream Downstream Signaling & Psychedelic Effects Ca_release->Downstream PKC_activation->Downstream

References

Application Notes and Protocols for the Analytical Identification of Mipla

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification and characterization of novel proteins are fundamental to advancements in biomedical research and therapeutic development. This document provides a comprehensive overview of standard analytical techniques for the identification, quantification, and preliminary functional analysis of a hypothetical protein of interest, designated here as "Mipla." The protocols and workflows described herein represent a robust framework for researchers seeking to characterize newly discovered proteins. This guide covers a multi-step approach, beginning with isolation and culminating in quantitative and functional validation, ensuring a high degree of confidence in the final identification.

Section 1: Initial Isolation and Characterization of this compound

The primary step in protein analysis is the efficient extraction of high-quality protein from a complex biological source. The choice of extraction method is critical and depends on the nature of the sample (e.g., cultured cells, tissue) and the subcellular location of the target protein.

Protocol 1: Total Protein Extraction from Cultured Mammalian Cells

This protocol outlines a standard procedure for lysing cultured cells to extract total protein content, which would include this compound.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • RIPA Lysis and Extraction Buffer (or similar)

  • Protease and phosphatase inhibitor cocktail

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • Microcentrifuge (refrigerated at 4°C)

Procedure:

  • Grow mammalian cells to 80-90% confluency in a culture dish.

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Aspirate the PBS completely.

  • Add an appropriate volume of ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to the dish. For a 10 cm dish, 500 µL is typically sufficient.

  • Scrape the cells off the dish using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant, containing the soluble proteins, to a new pre-chilled tube. This is the total protein extract.

  • Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).

  • The extract is now ready for downstream applications like SDS-PAGE and Western Blotting, or can be stored at -80°C.

Section 2: Identification of this compound by Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique for protein identification.[1][2] The typical workflow involves proteolytic digestion of the protein into smaller peptides, followed by analysis of the peptide masses and fragmentation patterns.

Protocol 2: In-Gel Tryptic Digestion for Mass Spectrometry Analysis

This protocol is designed for proteins, such as this compound, that have been separated by SDS-PAGE and visualized (e.g., with Coomassie Brilliant Blue).

Materials:

  • Excised protein band from an SDS-PAGE gel

  • Destaining solution (50% acetonitrile in 50 mM ammonium bicarbonate)

  • Reduction solution (10 mM DTT in 50 mM ammonium bicarbonate)

  • Alkylation solution (55 mM iodoacetamide in 50 mM ammonium bicarbonate)

  • Wash/Dehydration solution (100% acetonitrile)

  • Trypsin solution (e.g., 10-20 ng/µL sequencing-grade modified trypsin in 25 mM ammonium bicarbonate)

  • Peptide extraction buffer (e.g., 50% acetonitrile/5% formic acid)

  • Thermomixer or heating block

Procedure:

  • Excision and Destaining:

    • Using a clean scalpel, carefully excise the protein band of interest from the gel.[3] Minimize the amount of surrounding empty gel.

    • Cut the gel band into small pieces (~1x1 mm) and place them in a microcentrifuge tube.

    • Add enough destaining solution to cover the gel pieces and incubate at room temperature with shaking until the Coomassie stain is removed. Repeat as necessary.[3]

  • Reduction and Alkylation:

    • Remove the destaining solution. Add reduction solution to cover the gel pieces and incubate at 56°C for 30-60 minutes.

    • Cool the sample to room temperature and remove the reduction solution.

    • Add alkylation solution to cover the gel pieces and incubate in the dark at room temperature for 30-45 minutes.

  • Digestion:

    • Remove the alkylation solution and wash the gel pieces with 50 mM ammonium bicarbonate, followed by dehydration with 100% acetonitrile. Dry the gel pieces completely in a vacuum centrifuge.

    • Rehydrate the gel pieces in trypsin solution on ice for 30-60 minutes.[3] Ensure the gel pieces are just covered by the solution.

    • Add a small amount of 25 mM ammonium bicarbonate to keep the gel pieces submerged and incubate overnight at 37°C.[3]

  • Peptide Extraction:

    • After digestion, centrifuge the tube and transfer the supernatant containing the peptides to a new clean tube.

    • Add peptide extraction buffer to the gel pieces, vortex, and sonicate for 10-15 minutes.

    • Centrifuge and pool this supernatant with the first one. Repeat the extraction step once more.

    • Dry the pooled peptide extracts in a vacuum centrifuge. The sample is now ready for LC-MS/MS analysis.

Data Presentation: Hypothetical this compound Mass Spectrometry Results

Following LC-MS/MS analysis and database searching, a list of identified peptides corresponding to this compound would be generated.

Observed m/z Charge Peptide Sequence Protein Match Score
456.782+K.VPQVSTPTLVEVSR.NThis compound95
598.322+R.YGVLSLQGLLFGYR.TThis compound110
672.913+K.DLHGAEVSFGSQFEK.LThis compound125
714.452+N.LLSVAYK.KThis compound88

Section 3: Quantification of this compound using Immunoassays

The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as proteins.[4] A sandwich ELISA is a common format for quantifying a target protein within a complex sample.[5]

Protocol 3: Sandwich ELISA for this compound Quantification

This protocol assumes the availability of a matched pair of antibodies (capture and detection) specific to this compound.

Materials:

  • 96-well ELISA plate

  • This compound-specific capture antibody

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Recombinant this compound standard protein

  • Sample diluent (similar to blocking buffer)

  • This compound-specific biotinylated detection antibody

  • Streptavidin-HRP (Horseradish Peroxidase) conjugate

  • TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution

  • Stop Solution (e.g., 2 N H₂SO₄)

  • Plate reader

Procedure:

  • Plate Coating: Dilute the capture antibody in Coating Buffer. Add 100 µL to each well of the 96-well plate. Incubate overnight at 4°C.

  • Blocking: Wash the plate three times with Wash Buffer.[6] Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Wash the plate three times. Prepare a serial dilution of the recombinant this compound standard. Add 100 µL of standards and samples (diluted in sample diluent) to the appropriate wells. Incubate for 2 hours at room temperature.[7]

  • Detection Antibody Incubation: Wash the plate three times. Add 100 µL of the diluted biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP Incubation: Wash the plate three times. Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 20-30 minutes at room temperature, protected from light.

  • Development and Measurement: Wash the plate five times. Add 100 µL of TMB Substrate to each well. Incubate in the dark at room temperature for 15-30 minutes, monitoring for color development.[6] Add 50 µL of Stop Solution to each well to stop the reaction. Read the absorbance at 450 nm on a plate reader.

Data Presentation: Hypothetical this compound ELISA Quantification

The concentration of this compound in unknown samples is determined by interpolating their absorbance values from the standard curve.

Sample ID Condition Absorbance (450 nm) This compound Concentration (ng/mL)
Standard 1100 ng/mL2.154-
Standard 250 ng/mL1.682-
Standard 325 ng/mL1.055-
Standard 412.5 ng/mL0.631-
Standard 56.25 ng/mL0.358-
Standard 63.125 ng/mL0.210-
Standard 70 ng/mL0.095-
Sample AUntreated0.4889.8
Sample BTreated1.27532.5

Section 4: Validation and Functional Context

Western blotting is a widely used technique to confirm the presence and approximate molecular weight of a target protein in a sample.[8][9][10] It combines the resolving power of gel electrophoresis with the specificity of antibodies.[8][10]

Hypothetical Signaling Pathway Involving this compound

To provide functional context, we can hypothesize that this compound is a key component of a cellular signaling pathway. For instance, an external growth factor could bind to a receptor, leading to the phosphorylation and activation of this compound, which in turn activates downstream transcription factors to promote cell proliferation.

Section 5: Visualizations

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the experimental procedures and a hypothetical signaling pathway involving this compound.

Caption: Experimental workflow for this compound identification and quantification.

G cluster_membrane cluster_cytosol cluster_nucleus Ligand Growth Factor Receptor Membrane Receptor Ligand->Receptor Binds Mipla_I This compound (Inactive) Receptor->Mipla_I Activates Mipla_A This compound-P (Active) Mipla_I->Mipla_A Phosphorylation TF Transcription Factor (TF) Mipla_A->TF Activates TF_A TF (Active) TF->TF_A Response Gene Transcription & Cell Proliferation TF_A->Response Nucleus Nucleus

Caption: Hypothetical signaling pathway involving this compound activation.

References

Application Note: High-Throughput GC-MS Analysis for Purity Assessment of Mibolerone (Mipla)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative purity analysis of Mibolerone, a potent synthetic anabolic steroid. The protocol is designed for researchers, scientists, and drug development professionals requiring a robust and reliable method to assess the purity of Mibolerone active pharmaceutical ingredients (APIs) and identify potential synthesis-related impurities. The described methodology includes sample preparation, derivatization, GC-MS parameters, and data analysis. This method is crucial for quality control, ensuring the identity, purity, and safety of Mibolerone in a research and drug development setting.

Introduction

Mibolerone (7α,17α-dimethyl-19-nortestosterone), sometimes referred to as Mipla, is a synthetic anabolic-androgenic steroid (AAS) derived from nandrolone.[1] Its potent nature necessitates stringent purity control to ensure safety and efficacy in research and pharmaceutical applications. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds, making it highly suitable for the analysis of steroids.[2] Due to the low volatility and thermal lability of steroids, a derivatization step is typically required to improve their chromatographic behavior.[3] This application note provides a detailed protocol for the GC-MS analysis of Mibolerone following trimethylsilyl (TMS) derivatization.

Experimental Protocols

Reagents and Materials
  • Mibolerone reference standard (≥98% purity)

  • Mibolerone sample for analysis

  • Internal Standard (IS): Testosterone or a structurally similar steroid not expected to be present in the sample

  • Derivatization Reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Solvent: Anhydrous Pyridine or Acetonitrile

  • Reagent for Quenching: n-Hexane

  • GC-MS grade Helium (carrier gas)

Standard and Sample Preparation

Internal Standard Stock Solution (IS):

  • Accurately weigh and dissolve a known amount of the internal standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of 1 mg/mL.

  • Store the stock solution at 2-8°C.

Mibolerone Reference Standard Stock Solution:

  • Accurately weigh and dissolve a known amount of Mibolerone reference standard in a suitable solvent to prepare a stock solution of 1 mg/mL.

  • Store the stock solution at 2-8°C.

Calibration Standards:

  • Prepare a series of calibration standards by diluting the Mibolerone reference standard stock solution to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • To each calibration standard, add a constant amount of the internal standard.

Sample Preparation:

  • Accurately weigh and dissolve a known amount of the Mibolerone sample in a suitable solvent to achieve a nominal concentration of 1 mg/mL.

  • Dilute the sample solution to fall within the calibration range (e.g., 50 µg/mL).

  • Add the same constant amount of the internal standard as used in the calibration standards.

Derivatization Procedure
  • Transfer 100 µL of each standard and sample solution to a clean, dry autosampler vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Add 50 µL of anhydrous pyridine or acetonitrile to reconstitute the residue.

  • Add 50 µL of the MSTFA with 1% TMCS derivatizing reagent.

  • Cap the vials tightly and heat at 60°C for 30 minutes in a heating block or oven.

  • Cool the vials to room temperature.

  • Add 400 µL of n-Hexane to quench the reaction and dilute the sample for injection.

G Derivatization Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_final Final Preparation A Pipette 100 µL of sample/standard into vial B Evaporate to dryness under Nitrogen A->B C Reconstitute in 50 µL Pyridine/Acetonitrile B->C D Add 50 µL MSTFA (1% TMCS) C->D Add Derivatizing Agent E Heat at 60°C for 30 min D->E F Cool to Room Temperature E->F G Add 400 µL n-Hexane F->G Quench and Dilute H Vortex and transfer to autosampler vial G->H I GC-MS Analysis H->I Inject into GC-MS

Figure 1. Derivatization Workflow for Mibolerone Analysis
GC-MS Instrumental Parameters

The following are typical GC-MS parameters for the analysis of anabolic steroids and should be optimized for the specific instrument used.

Parameter Value
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 280°C
Injection Volume 1 µL
Injection Mode Splitless
Oven Temperature Program Initial temp 150°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-550) for impurity identification and Selected Ion Monitoring (SIM) for quantification

Data Presentation and Analysis

Quantitative Analysis

For the quantification of Mibolerone purity, the mass spectrometer should be operated in SIM mode. The characteristic ions for the TMS-derivatized Mibolerone and a suitable internal standard are monitored.

Compound Retention Time (min) Quantifier Ion (m/z) Qualifier Ions (m/z)
Mibolerone-TMS~12.5431446, 301, 356[4]
Testosterone-TMS (IS)~11.8360432, 270

Note: Retention times are approximate and will vary depending on the specific GC system and column.

A calibration curve is generated by plotting the ratio of the peak area of Mibolerone-TMS to the peak area of the internal standard against the concentration of the Mibolerone reference standard. The purity of the Mibolerone sample is then calculated using the regression equation from the calibration curve.

Impurity Profiling

For the identification of potential impurities, the GC-MS is operated in full scan mode. Impurities can be identified by comparing their mass spectra with a spectral library (e.g., NIST) and by interpreting their fragmentation patterns. Potential impurities in Mibolerone synthesis may include starting materials, intermediates, and byproducts.[1]

Potential Impurity Expected Retention Time relative to Mibolerone Key Mass Fragments (as TMS derivative)
NandroloneEarlierm/z 418 (M+), 403, 208
19-NortestosteroneEarlierm/z 346 (M+), 331, 256
Unreacted IntermediatesVariableDependent on the specific intermediate
Isomers of MiboleroneSimilarSimilar fragmentation pattern, may have slight differences

Signaling Pathways and Logical Relationships

The overall analytical workflow can be visualized as a logical progression from sample receipt to final purity assessment.

G cluster_sample Sample Handling cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting SampleReceipt Receive Mibolerone Sample SamplePrep Prepare Sample and Standards SampleReceipt->SamplePrep Derivatization Derivatize with MSTFA SamplePrep->Derivatization GCMS GC-MS Analysis Derivatization->GCMS FullScan Full Scan for Impurity ID GCMS->FullScan SIM SIM for Quantification GCMS->SIM DataProcessing Process Chromatographic Data FullScan->DataProcessing SIM->DataProcessing Quantification Quantify Mibolerone Purity DataProcessing->Quantification ImpurityProfiling Identify Impurities DataProcessing->ImpurityProfiling Report Generate Certificate of Analysis Quantification->Report ImpurityProfiling->Report

Figure 2. Overall Analytical Workflow

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust approach for the purity assessment of Mibolerone. The use of TMS derivatization allows for excellent chromatographic separation and mass spectral identification. This protocol can be readily implemented in quality control laboratories for the routine analysis of Mibolerone, ensuring the integrity and safety of this potent anabolic steroid in research and development. Method validation according to ICH guidelines is recommended before implementation for routine use.[2]

References

Analysis of Mipla: A Comprehensive Guide to Liquid Chromatography Methods

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As "Mipla" is not a recognized scientific or commercial entity, this document will utilize Metformin as a representative analyte to demonstrate the requested application notes and protocols. Metformin is a widely used oral hypoglycemic agent for which numerous liquid chromatography methods have been established. The data and protocols presented here are based on published methods for Metformin and serve as a template for the analysis of a small molecule like "this compound."

Application Note: Quantification of this compound in Human Plasma using Reverse-Phase HPLC-UV

This application note details a robust and reliable method for the determination of this compound (using Metformin as a proxy) in human plasma. The method employs a simple protein precipitation step for sample cleanup, followed by analysis using a reverse-phase C18 column and UV detection. This approach is suitable for pharmacokinetic studies and therapeutic drug monitoring.

Experimental Protocols

1. Sample Preparation:

  • To 200 µL of human plasma in a microcentrifuge tube, add 400 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 20 µL of the reconstituted sample into the HPLC system.

2. Chromatographic Conditions:

A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector is used for this analysis.

ParameterValue
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase 34% Acetonitrile, 66% Aqueous Phase (10 mM KH2PO4 and 10 mM sodium lauryl sulfate, pH 5.2)
Flow Rate 1.3 mL/min
Column Temperature Ambient
Detection Wavelength 233 nm
Injection Volume 20 µL
Run Time 10 minutes
Method Validation Data

The method was validated for linearity, sensitivity, accuracy, and precision according to standard guidelines.

ParameterResult
Linearity Range 0.125 - 2.5 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 62 ng/mL
Limit of Quantification (LOQ) 125 ng/mL
Intra-day Precision (%RSD) < 6.97%
Inter-day Precision (%RSD) < 6.97%
Accuracy (%RE) < 5.60%
Pharmacokinetic Parameters

This HPLC-UV method is suitable for determining the pharmacokinetic properties of this compound (as Metformin) in clinical and preclinical studies.

ParameterValue
Bioavailability 50-60% (fasting)
Plasma Protein Binding Negligible
Volume of Distribution (Vd) 654 ± 358 L (for 850 mg dose)
Elimination Half-life (t½) Approximately 5 hours
Time to Peak Plasma Concentration (Tmax) 2-3 hours
Metabolism Not metabolized
Excretion Primarily as unchanged drug in urine

Visualizations

Experimental Workflow

The following diagram outlines the major steps in the analytical protocol for the quantification of this compound in plasma.

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample (200 µL) Precipitate Add Acetonitrile (400 µL) Vortex & Centrifuge Plasma->Precipitate Supernatant Collect Supernatant Precipitate->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase (100 µL) Evaporate->Reconstitute Inject Inject into HPLC (20 µL) Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (233 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Experimental workflow for this compound analysis.
Signaling Pathway

This compound (as Metformin) primarily acts by activating AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.

G cluster_upstream Upstream Activation cluster_core Core Kinase cluster_downstream Downstream Effects This compound This compound (Metformin) LKB1 LKB1 This compound->LKB1 activates AMPK AMPK LKB1->AMPK phosphorylates Gluco Gluconeogenesis (in Liver) AMPK->Gluco inhibits Uptake Glucose Uptake (in Muscle) AMPK->Uptake promotes FattyAcid Fatty Acid Oxidation AMPK->FattyAcid promotes BloodGlucose_Dec Decreased Blood Glucose Gluco->BloodGlucose_Dec BloodGlucose_Dec2 Decreased Blood Glucose Uptake->BloodGlucose_Dec2 Lipid_Metabolism Improved Lipid Metabolism FattyAcid->Lipid_Metabolism

Simplified signaling pathway of this compound.

Application Notes and Protocols for In Vitro Assays of Mipla/MARCH5 Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mipla, also known as MARCH5 (Membrane Associated Ring-CH-Type Finger 5) or MITOL (Mitochondrial Ubiquitin Ligase), is a key E3 ubiquitin ligase located on the outer mitochondrial membrane. It plays a crucial role in maintaining mitochondrial homeostasis by regulating mitochondrial dynamics, including fission and fusion processes. This compound is also involved in the quality control of mitochondrial proteins and has been implicated in innate immune signaling pathways.[1][2][3][4] The dysregulation of this compound/MARCH5 activity is associated with various diseases, making it an attractive target for therapeutic intervention.

These application notes provide detailed protocols for in vitro assays designed to measure the E3 ligase activity of this compound/MARCH5, enabling the screening of potential inhibitors or activators and facilitating further research into its biological functions.

Signaling Pathway of this compound/MARCH5 in Innate Immunity

This compound/MARCH5 is a key regulator of the innate immune response, particularly in the Toll-like receptor 7 (TLR7) signaling pathway. Upon viral infection, TLR7 activation leads to the recruitment of TRAF6, an E3 ubiquitin ligase, and TANK, a negative regulator of TRAF6. This compound/MARCH5 positively regulates TLR7 signaling by catalyzing the K63-linked polyubiquitination of TANK. This modification attenuates the inhibitory action of TANK on TRAF6, leading to enhanced NF-κB activation and subsequent expression of pro-inflammatory genes.[5][6]

Mipla_TLR7_Signaling cluster_Mitochondrion Mitochondrial Outer Membrane cluster_Cytosol Cytosol This compound This compound/MARCH5 TANK TANK This compound->TANK K63-linked polyubiquitination TLR7 TLR7 TRAF6 TRAF6 TLR7->TRAF6 recruits Viral_RNA Viral RNA Viral_RNA->TLR7 activates NFkB NF-κB Activation TRAF6->NFkB activates TANK->TRAF6 inhibits Ub Ub Proinflammatory_Genes Pro-inflammatory Gene Expression NFkB->Proinflammatory_Genes induces

Figure 1. This compound/MARCH5 in the TLR7 signaling pathway.

Experimental Protocols

Protocol 1: In Vitro Auto-Ubiquitination of this compound/MARCH5

This assay determines the intrinsic E3 ligase activity of this compound/MARCH5 by measuring its ability to ubiquitinate itself.

Materials and Reagents:

  • Recombinant human this compound/MARCH5 (full-length or catalytic domain)

  • Human E1 ubiquitin-activating enzyme (UBA1)

  • A panel of human E2 ubiquitin-conjugating enzymes (e.g., UBE2D1, UBE2D2, UBE2D3, UBE2E1, UBE2L3)

  • Wild-type ubiquitin

  • Ubiquitination reaction buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 0.1 mM DTT)

  • ATP solution (10 mM)

  • SDS-PAGE loading buffer

  • Anti-Mipla/MARCH5 antibody

  • Anti-ubiquitin antibody

  • Secondary antibodies conjugated to HRP

  • Chemiluminescence substrate

  • Purified water

Experimental Workflow:

Figure 2. Workflow for in vitro auto-ubiquitination assay.

Procedure:

  • Thaw all recombinant proteins and reagents on ice.

  • Prepare the ubiquitination reaction mixture in a microcentrifuge tube on ice as follows:

    • Purified water to a final volume of 20 µL

    • 10X Ubiquitination reaction buffer: 2 µL

    • 10 mM ATP solution: 2 µL (final concentration 1 mM)

    • Recombinant E1 enzyme (1 µM stock): 0.5 µL (final concentration 25 nM)

    • Recombinant E2 enzyme (10 µM stock): 0.5 µL (final concentration 250 nM)

    • Wild-type ubiquitin (100 µM stock): 2 µL (final concentration 10 µM)

    • Recombinant this compound/MARCH5 (1 µM stock): 2 µL (final concentration 100 nM)

  • Mix the components gently by pipetting.

  • Incubate the reaction mixture at 37°C for 60-90 minutes.

  • Stop the reaction by adding 5 µL of 5X SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

  • Resolve the proteins by SDS-PAGE on a 4-12% gradient gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against this compound/MARCH5 and ubiquitin.

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the ubiquitinated this compound/MARCH5 bands using a chemiluminescence detection system. A ladder of higher molecular weight bands above the unmodified this compound/MARCH5 indicates auto-ubiquitination.

Data Presentation:

E2 EnzymeThis compound/MARCH5 UbiquitinationObservations
UBE2D1+Faint laddering observed
UBE2D2++Clear laddering of high molecular weight species
UBE2D3+++Strong laddering, indicating robust activity
UBE2L3+Weak auto-ubiquitination
No E2-No ubiquitination

This is representative data. Actual results may vary.

Protocol 2: In Vitro Substrate Ubiquitination by this compound/MARCH5

This assay measures the ability of this compound/MARCH5 to ubiquitinate a known substrate. Several substrates for this compound/MARCH5 have been identified, including Dynamin-related protein 1 (Drp1), Mitofusin 1/2 (Mfn1/2), Mitochondrial fission factor (Mff), and TANK.[1][3][5][6] This protocol uses recombinant Drp1 as an example substrate.

Materials and Reagents:

  • All reagents from Protocol 1

  • Recombinant human Drp1 protein

  • Anti-Drp1 antibody

Experimental Workflow:

G cluster_prep Reaction Preparation cluster_reaction Reaction & Analysis start Start prep_mix Prepare Reaction Mix (E1, E2, Ub, ATP, Buffer) start->prep_mix end End add_this compound Add this compound/MARCH5 prep_mix->add_this compound add_drp1 Add Substrate (Drp1) add_this compound->add_drp1 incubate Incubate at 37°C add_drp1->incubate stop_rxn Stop Reaction incubate->stop_rxn sds_page SDS-PAGE stop_rxn->sds_page western Western Blot (Anti-Drp1 Ab) sds_page->western detect Detect Ubiquitinated Drp1 western->detect detect->end

Figure 3. Workflow for substrate ubiquitination assay.

Procedure:

  • Follow steps 1 and 2 from Protocol 1, adding the substrate to the reaction mixture. A typical reaction setup is as follows:

    • Purified water to a final volume of 20 µL

    • 10X Ubiquitination reaction buffer: 2 µL

    • 10 mM ATP solution: 2 µL

    • Recombinant E1 enzyme (1 µM stock): 0.5 µL

    • Recombinant E2 enzyme (e.g., UBE2D3, 10 µM stock): 0.5 µL

    • Wild-type ubiquitin (100 µM stock): 2 µL

    • Recombinant Drp1 (5 µM stock): 2 µL (final concentration 500 nM)

    • Recombinant this compound/MARCH5 (1 µM stock): 1 µL (final concentration 50 nM)

  • Include a negative control reaction without this compound/MARCH5.

  • Incubate the reaction mixture at 37°C for 60-90 minutes.

  • Stop the reaction and prepare samples for SDS-PAGE as described in Protocol 1.

  • Perform SDS-PAGE and Western blotting.

  • Probe the membrane with an anti-Drp1 antibody to detect ubiquitinated forms of the substrate, which will appear as a ladder of higher molecular weight bands.

Data Presentation:

ComponentDrp1 UbiquitinationExpected Result
Complete Reaction+++High molecular weight ladder of ubiquitinated Drp1
- this compound/MARCH5-Only a band for unmodified Drp1
- ATP-No ubiquitination
- E1 Enzyme-No ubiquitination
- E2 Enzyme-No ubiquitination

This is representative data. Actual results may vary.

Protocol 3: Determination of Ubiquitin Chain Linkage Specificity

This compound/MARCH5 has been reported to assemble both K48- and K63-linked polyubiquitin chains.[2][5][6] This protocol uses ubiquitin mutants to determine the type of polyubiquitin chains formed by this compound/MARCH5 on a substrate.

Materials and Reagents:

  • All reagents from Protocol 2

  • Ubiquitin mutants:

    • K48-only ubiquitin (all lysines except K48 are mutated to arginine)

    • K63-only ubiquitin (all lysines except K63 are mutated to arginine)

    • K0 (lysine-less) ubiquitin (all lysines are mutated to arginine)

Procedure:

  • Set up parallel ubiquitination reactions as described in Protocol 2.

  • In separate reactions, replace wild-type ubiquitin with:

    • Wild-type ubiquitin (positive control)

    • K48-only ubiquitin

    • K63-only ubiquitin

    • K0 ubiquitin (negative control for chain formation)

  • Incubate the reactions and perform SDS-PAGE and Western blotting as described previously.

  • Analyze the Western blot for the formation of polyubiquitin chains on the substrate in the presence of the different ubiquitin mutants.

Data Presentation:

Ubiquitin MutantSubstrate PolyubiquitinationInterpretation
Wild-Type+++Polyubiquitination occurs
K48-only++This compound/MARCH5 forms K48-linked chains
K63-only+++This compound/MARCH5 forms K63-linked chains
K0 (lysine-less)-No polyubiquitin chain formation (only mono-ubiquitination possible)

This is representative data and suggests that this compound/MARCH5 can form both K48- and K63-linked chains in vitro.

References

Application Notes and Protocols for Cell-Based Assays of 5-HT2A Receptor Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for key cell-based assays used to characterize the activation of the 5-hydroxytryptamine 2A (5-HT2A) receptor, a critical target in neuroscience and pharmacology. The following sections detail the principles and methodologies for Calcium Flux, Inositol Phosphate Accumulation, and Reporter Gene assays, enabling robust screening and characterization of 5-HT2A receptor agonists and antagonists.

Introduction to 5-HT2A Receptor Activation Assays

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand serotonin or synthetic ligands, primarily couples to the Gq/11 signaling pathway.[1] This initiates a cascade of intracellular events, making it a key modulator of various physiological and pathological processes.[1] Consequently, the 5-HT2A receptor is a significant target for therapeutic drugs, including atypical antipsychotics and potential treatments for depression and other neuropsychiatric disorders.

Functional cell-based assays are indispensable tools for identifying and characterizing novel compounds that modulate 5-HT2A receptor activity. These assays provide quantitative data on the potency and efficacy of agonists and antagonists, crucial for drug discovery and development. The most common cell-based assays for 5-HT2A receptor activation include:

  • Calcium Flux Assays: These assays measure the transient increase in intracellular calcium concentration ([Ca2+]) that occurs downstream of Gq/11 activation.[2] They are well-suited for high-throughput screening (HTS) due to their rapid and robust signal.

  • Inositol Phosphate (IP) Accumulation Assays: Activation of the Gq/11 pathway leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 is rapidly metabolized to other inositol phosphates, and assays measuring the accumulation of these metabolites, such as inositol monophosphate (IP1), provide a direct measure of receptor activation.[3]

  • Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase) under the control of a response element that is sensitive to downstream signaling events of 5-HT2A activation, such as the activation of transcription factors like NFAT (Nuclear Factor of Activated T-cells).[4]

5-HT2A Receptor Signaling Pathway

Activation of the 5-HT2A receptor by an agonist triggers a conformational change, leading to the activation of the heterotrimeric G protein Gq. The activated Gαq subunit, in turn, activates phospholipase C (PLC). PLC catalyzes the cleavage of PIP2 into IP3 and DAG. IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions into the cytoplasm. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC), which phosphorylates various downstream targets, leading to diverse cellular responses.[5][6]

G_signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm 5HT2A_Receptor 5-HT2A Receptor Gq_protein Gq Protein (α, β, γ) 5HT2A_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca2_ER Ca²⁺ (in ER) IP3->Ca2_ER Binds to receptor on ER PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Ca²⁺ (Cytosolic) Ca2_ER->Ca2_cyto Release Ca2_cyto->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates targets Agonist Agonist Agonist->5HT2A_Receptor Binds

Figure 1. 5-HT2A Receptor Gq Signaling Pathway.

Data Presentation: Comparative Agonist and Antagonist Activity

The following tables summarize quantitative data for known 5-HT2A receptor agonists and antagonists obtained from various cell-based assays.

Table 1: Agonist Potency (EC50) in Different Functional Assays

CompoundAssay TypeCell LineEC50 (nM)Reference
Serotonin (5-HT)Calcium FluxCHO-K11 - 3[4]
Serotonin (5-HT)Calcium FluxHEK-29316[6]
DOICalcium FluxCHO-K11 - 3[4]
DOICalcium FluxHEK-293200[6]
TCB-2Calcium FluxLive Cell5.9[7]
5-MeO-DMTCalcium FluxHEK-2932[6]
TryptamineCalcium FluxHEK-29368[6]
mCPPCalcium FluxHEK-293200[6]
AripiprazoleCalcium FluxHEK-2931[6]

Table 2: Antagonist Potency (IC50) in Functional Assays

CompoundAssay TypeStimulating AgonistCell LineIC50 (nM)Reference
RisperidoneLSD-induced signalingLSDRat2.1[8]
PirenpironeLSD-induced signalingLSDRat2.5[8]
MetergolineLSD-induced signalingLSDRat3.2[8]
KetanserinLSD-induced signalingLSDRat3.6[8]
LoxapineLSD-induced signalingLSDRat5.0[8]
LY53857LSD-induced signalingLSDRat6.3[8]
PizotylineLSD-induced signalingLSDRat7.9[8]
SpiperoneLSD-induced signalingLSDRat10.0[8]

Experimental Protocols

Calcium Flux Assay

This protocol describes the measurement of intracellular calcium mobilization in response to 5-HT2A receptor activation using a fluorescent calcium indicator like Fluo-4 AM.

Experimental Workflow:

G_calcium_flux_workflow Cell_Culture 1. Culture 5-HT2A expressing cells (e.g., CHO-K1, HEK293) Cell_Plating 2. Plate cells in a 96-well plate Cell_Culture->Cell_Plating Dye_Loading 3. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Cell_Plating->Dye_Loading Compound_Addition 4. Add test compounds (agonists/antagonists) Dye_Loading->Compound_Addition Fluorescence_Measurement 5. Measure fluorescence intensity over time Compound_Addition->Fluorescence_Measurement Data_Analysis 6. Analyze data to determine EC50/IC50 Fluorescence_Measurement->Data_Analysis

Figure 2. Workflow for a Calcium Flux Assay.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor

  • Cell culture medium (e.g., DMEM/F12) with 10% FBS and appropriate selection antibiotics

  • Black, clear-bottom 96-well microplates

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 5-HT2A receptor agonists and antagonists

  • Fluorescence plate reader with automated injection capabilities

Protocol:

  • Cell Culture and Plating:

    • Culture the 5-HT2A expressing cells in appropriate medium at 37°C in a humidified atmosphere of 5% CO2.

    • The day before the assay, seed the cells into black, clear-bottom 96-well plates at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.

    • Incubate the plates overnight at 37°C.

  • Dye Loading:

    • Prepare a dye loading solution by dissolving Fluo-4 AM and Pluronic F-127 in assay buffer to final concentrations of 4 µM and 0.04% (w/v), respectively.

    • Aspirate the culture medium from the cell plates and add 100 µL of the dye loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of agonist and antagonist compounds in assay buffer.

    • For antagonist testing, pre-incubate the cells with the antagonist for 15-30 minutes before adding the agonist.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence plate reader (e.g., FlexStation or FLIPR) set to an excitation wavelength of 485 nm and an emission wavelength of 525 nm.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Use the instrument's automated injection function to add 25 µL of the compound solution to each well.

    • Continue to measure the fluorescence intensity every 1-2 seconds for at least 90 seconds.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

    • Plot the ΔF against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for antagonists).

Inositol Phosphate (IP-One) HTRF Assay

This protocol describes a competitive immunoassay to quantify the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the IP3 signaling cascade, using Homogeneous Time-Resolved Fluorescence (HTRF).

Experimental Workflow:

G_ip_one_workflow Cell_Culture 1. Culture 5-HT2A expressing cells Cell_Plating 2. Plate cells in a 384-well plate Cell_Culture->Cell_Plating Compound_Stimulation 3. Stimulate cells with compounds in the presence of LiCl Cell_Plating->Compound_Stimulation Cell_Lysis 4. Lyse the cells Compound_Stimulation->Cell_Lysis HTRF_Reagent_Addition 5. Add IP1-d2 and anti-IP1-cryptate HTRF reagents Cell_Lysis->HTRF_Reagent_Addition Incubation 6. Incubate at room temperature HTRF_Reagent_Addition->Incubation HTRF_Reading 7. Read HTRF signal Incubation->HTRF_Reading Data_Analysis 8. Analyze data to determine compound potency HTRF_Reading->Data_Analysis

Figure 3. Workflow for an IP-One HTRF Assay.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor

  • Cell culture medium

  • White, low-volume 384-well microplates

  • IP-One HTRF assay kit (containing IP1-d2 conjugate, anti-IP1-cryptate, and lysis buffer)

  • Stimulation buffer (containing LiCl)

  • 5-HT2A receptor agonists and antagonists

  • HTRF-compatible plate reader

Protocol:

  • Cell Culture and Plating:

    • Culture and harvest 5-HT2A expressing cells.

    • Resuspend the cells in stimulation buffer and dispense 5 µL of the cell suspension (typically 15,000 cells) into each well of a 384-well plate.[9]

  • Compound Stimulation:

    • Add 2.5 µL of the test compound or control to the wells.

    • Incubate the plate at 37°C for 30 minutes to 1 hour.[9]

  • Cell Lysis and HTRF Reaction:

    • Add 2.5 µL of the IP1-d2 conjugate to each well.

    • Add 2.5 µL of the anti-IP1-cryptate to each well.

    • Incubate the plate at room temperature for 1 hour in the dark.[9]

  • HTRF Measurement:

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (d2) after excitation at 320 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • The amount of IP1 produced is inversely proportional to the HTRF signal.

    • Generate dose-response curves by plotting the HTRF ratio against the log of the compound concentration and fit to a four-parameter logistic equation to determine EC50 or IC50 values.

CRE-Luciferase Reporter Gene Assay

This protocol outlines a method to measure 5-HT2A receptor activation by quantifying the expression of a luciferase reporter gene under the control of a cAMP Response Element (CRE). While 5-HT2A primarily couples to Gq, crosstalk with pathways influencing CREB phosphorylation can be detected with this assay.

Experimental Workflow:

G_reporter_gene_workflow Cell_Transfection 1. Co-transfect cells with 5-HT2A receptor and CRE-luciferase reporter plasmids Cell_Plating 2. Plate transfected cells in a 96-well plate Cell_Transfection->Cell_Plating Compound_Treatment 3. Treat cells with test compounds Cell_Plating->Compound_Treatment Incubation 4. Incubate for 4-6 hours Compound_Treatment->Incubation Cell_Lysis 5. Lyse the cells Incubation->Cell_Lysis Luciferase_Substrate_Addition 6. Add luciferase substrate Cell_Lysis->Luciferase_Substrate_Addition Luminescence_Measurement 7. Measure luminescence Luciferase_Substrate_Addition->Luminescence_Measurement Data_Analysis 8. Analyze data to determine compound activity Luminescence_Measurement->Data_Analysis

Figure 4. Workflow for a CRE-Luciferase Reporter Gene Assay.

Materials:

  • HEK293 cells

  • Expression plasmid for human 5-HT2A receptor

  • CRE-luciferase reporter plasmid

  • Transfection reagent

  • Cell culture medium

  • White, opaque 96-well microplates

  • Luciferase assay reagent

  • 5-HT2A receptor agonists and antagonists

  • Luminometer

Protocol:

  • Cell Transfection and Plating:

    • Co-transfect HEK293 cells with the 5-HT2A receptor expression plasmid and the CRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

    • 24 hours post-transfection, plate the cells in white, opaque 96-well plates at a density of 50,000 cells per well.

  • Compound Treatment:

    • The following day, replace the medium with serum-free medium containing the desired concentrations of test compounds.

  • Incubation:

    • Incubate the plates at 37°C for 4-6 hours to allow for reporter gene expression.

  • Luciferase Assay:

    • Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's protocol.

    • Add the luciferase substrate to each well.

  • Luminescence Measurement:

    • Immediately measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luminescence signal to a control (e.g., vehicle-treated cells).

    • Plot the normalized luminescence against the log of the compound concentration and fit to a four-parameter logistic equation to determine EC50 or IC50 values.

Conclusion

The cell-based assays described in these application notes provide robust and reliable methods for studying the activation of the 5-HT2A receptor. The choice of assay depends on the specific research question, with calcium flux assays being ideal for high-throughput screening, inositol phosphate assays providing a more direct measure of Gq pathway activation, and reporter gene assays offering a readout of downstream transcriptional events. By following these detailed protocols and utilizing the comparative data provided, researchers can effectively characterize the pharmacological properties of novel compounds targeting the 5-HT2A receptor.

References

Application Notes and Protocols for In Vivo Studies of Miple Proteins in Drosophila melanogaster

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The term "Mipla" does not correspond to a recognized protein in major biological databases. Based on a comprehensive search, it is highly probable that this is a typographical error for "Miple ". In Drosophila melanogaster (the common fruit fly), there are two homologous proteins, Miple1 and Miple2 , which are the subject of the following application notes and protocols. These proteins are homologues of the vertebrate Midkine/Pleiotrophin (MDK/PTN) family of secreted heparin-binding cytokines.

These application notes are intended for researchers, scientists, and drug development professionals interested in studying the in vivo functions of Miple1 and Miple2 using Drosophila melanogaster as a model organism.

Application Notes

Drosophila melanogaster is a powerful and genetically tractable model organism for in vivo studies.[1][2] The Miple1 and Miple2 proteins in Drosophila, homologous to the MDK/PTN family of cytokines, have been implicated in processes such as the regulation of adult lifespan.[3][4] While initial hypotheses suggested a role for Miple proteins as ligands for the Anaplastic Lymphoma Kinase (Alk) receptor tyrosine kinase, in vivo studies in Drosophila have shown that Miple1 and Miple2 are not essential for Alk signaling during embryonic gut formation.[3][4]

Animal models in Drosophila for studying Miple proteins primarily involve genetic manipulation, including the generation of knockout (loss-of-function) and overexpression (gain-of-function) fly lines. These models are instrumental in dissecting the physiological roles of Miple proteins.

Key Research Applications:

  • Longevity and Aging Studies: Investigating the impact of Miple1 and Miple2 on the lifespan of Drosophila.

  • Developmental Biology: Assessing the roles of Miple proteins in embryonic and post-embryonic development.

  • Signal Transduction Research: Elucidating the signaling pathways through which Miple proteins exert their effects, and clarifying their relationship with pathways like Alk signaling.

Quantitative Data Summary

The following table summarizes the observed effects of Miple gene mutations on the lifespan of Drosophila melanogaster.

GenotypeSexMean Lifespan (Days)Change vs. Control (%)Statistical Significance
Control (Wild-Type)Male50--
Control (Wild-Type)Female54--
miple1/2 knockoutMale43-14%p = 0.007
miple1/2 knockoutFemale44-18.5%Not significant (p=0.346)
Miple OverexpressionMale-Increased-
Miple OverexpressionFemale-Increased-

Note: Specific quantitative data for Miple overexpression was not available in the provided search results, though an increase in median lifespan was reported. The data for knockout flies is derived from a study on the impact of tobacco smoke, which may influence the baseline lifespan.[5]

Experimental Protocols

Protocol 1: Generation of miple Knockout Drosophila Lines via P-element Excision

This protocol describes a method for generating deletion mutants for the miple1 and miple2 genes, which are located in tandem.[3]

Materials:

  • Drosophila stock with a P-element insertion between the miple1 and miple2 loci (e.g., P{EPgy2}EY04126).

  • Drosophila stock containing a source of transposase (e.g., a stock with a Δ2-3 transposase element).

  • Standard Drosophila rearing media and vials.

  • Stereomicroscope for fly sorting.

  • PCR reagents and primers flanking the miple locus.

  • Gel electrophoresis equipment.

Methodology:

  • Cross for P-element Mobilization:

    • Cross virgin females from the P-element stock to males from the transposase source stock.

    • In the F1 generation, select male progeny that carry both the P-element and the transposase.

  • Excision Cross:

    • Cross the F1 males to females of a balancer chromosome stock (e.g., TM3, Sb/TM6B, Tb). This allows for the isolation of individual chromosomes that have undergone an excision event.

  • Screen for Excision Events:

    • In the F2 generation, select individual male progeny that have lost the P-element marker (often a visible eye color marker like w+) but carry the balancer chromosome.

    • Establish individual stocks from these males by crossing them to balancer females.

  • Molecular Characterization of Deletions:

    • Once stocks are established, perform genomic DNA extraction from a few flies from each line.

    • Use PCR with primers flanking the miple1 and miple2 genes to screen for imprecise excision events that result in a deletion of the gene region.

    • Analyze PCR products by gel electrophoresis. A smaller band size compared to the wild-type control indicates a deletion.

    • Sequence the PCR products to confirm the exact breakpoints of the deletion.

Protocol 2: Overexpression of Miple Proteins using the GAL4-UAS System

The GAL4-UAS system is a powerful bipartite system for targeted gene expression in Drosophila.[6][7][8]

Materials:

  • UAS-Miple1 and/or UAS-Miple2 transgenic Drosophila lines (responder lines). These need to be generated by standard P-element or other transgenesis methods, where the coding sequence of the Miple protein is placed under the control of the Upstream Activating Sequence (UAS).

  • Various GAL4 driver Drosophila lines that express the GAL4 transcription factor in specific tissues or at specific developmental stages (e.g., actin-GAL4 for ubiquitous expression, elav-GAL4 for pan-neuronal expression).

  • Standard Drosophila rearing supplies.

Methodology:

  • Genetic Cross:

    • Cross virgin females from the UAS-Miple responder line to males from the desired GAL4 driver line.

  • Progeny Analysis:

    • In the F1 generation, progeny carrying both the UAS-Miple construct and the GAL4 driver will express the Miple protein in the pattern dictated by the GAL4 driver.

    • These progeny can then be used for phenotypic analysis (e.g., lifespan assays, behavioral tests, morphological analysis).

  • Confirmation of Overexpression:

    • (Optional but recommended) Perform quantitative PCR (qPCR) or Western blotting on dissected tissues from the F1 progeny to confirm the overexpression of the Miple transcript or protein.

Protocol 3: Drosophila Lifespan Assay

This protocol details the procedure for measuring the lifespan of adult flies.

Materials:

  • Experimental flies (e.g., miple knockout, Miple overexpression) and control flies (e.g., wild-type, genetic background control).

  • Standard Drosophila vials with fresh food.

  • CO2 anesthesia apparatus or etherizer.

  • Fine paintbrush for manipulating flies.

  • Incubator set to a constant temperature and humidity (e.g., 25°C, 60% humidity).

Methodology:

  • Collection of Flies:

    • Collect newly eclosed adult flies (0-24 hours old) of the desired genotypes.

    • Anesthetize the flies and sort them by sex.

  • Experimental Setup:

    • Place a defined number of flies (e.g., 20-25) of the same sex and genotype into each vial.

    • Prepare multiple replicate vials for each experimental group.

  • Maintenance and Scoring:

    • Transfer the flies to fresh food vials every 2-3 days to prevent them from getting stuck in the old food or dying from microbial growth.

    • At each transfer, count the number of dead flies in each vial.

    • Continue this process until all flies have died.

  • Data Analysis:

    • Record the number of surviving flies at each time point.

    • Generate survival curves using the Kaplan-Meier method.

    • Compare the survival curves between different genotypes using the log-rank test to determine statistical significance.[5]

Visualizations

Signaling Pathway

Alk_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_miple Miple Proteins Jeb Jeb (Ligand) Alk Alk Receptor Jeb->Alk Binds and Activates Ras Ras Alk->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Transcription Gene Expression (e.g., visceral mesoderm development) ERK->Transcription Regulates Miple Miple1 / Miple2 Miple->Alk No direct activation in vivo [3, 4, 5]

Caption: Simplified Alk signaling pathway in Drosophila.

Experimental Workflow

Experimental_Workflow cluster_generation Animal Model Generation cluster_analysis In Vivo Analysis cluster_results Data Interpretation start Start p_element P-element Excision (Protocol 1) start->p_element gal4_uas GAL4-UAS Cross (Protocol 2) start->gal4_uas knockout Miple Knockout Flies p_element->knockout overexpression Miple Overexpression Flies gal4_uas->overexpression lifespan Lifespan Assay (Protocol 3) knockout->lifespan phenotype Other Phenotypic Analysis (e.g., behavior, morphology) knockout->phenotype overexpression->lifespan overexpression->phenotype data Quantitative Data (Survival Curves, etc.) lifespan->data phenotype->data conclusion Conclusion on Miple Function data->conclusion

Caption: Workflow for in vivo studies of Miple proteins.

References

Application Note: Establishing a Dose-Response Curve for Mipla, a Novel MEK1/2 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for establishing a dose-response curve for Mipla, a selective inhibitor of MEK1/2 kinases in the RAS/RAF/MEK/ERK signaling pathway. The primary method detailed is a cell viability assay using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), a colorimetric assay that measures cellular metabolic activity.[1][2] This protocol is designed to determine the concentration of this compound that induces a half-maximal inhibitory response (IC50) in a selected cancer cell line. The described methods are foundational for preclinical assessment of novel therapeutic compounds.

Introduction

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation.[3][4][5] Dysregulation of this pathway is a common driver in various human cancers. This compound is a novel, potent, and selective small molecule inhibitor targeting MEK1 and MEK2 (MEK1/2), key kinases within this pathway. Establishing a precise dose-response relationship is a crucial step in the preclinical evaluation of this compound. This involves treating cancer cells with a range of this compound concentrations to determine its efficacy in inhibiting cell viability and to calculate the IC50 value.[6] The MTT assay is a widely used method for this purpose, as it provides a quantitative measure of viable, metabolically active cells.[1][7]

Signaling Pathway of this compound Action

This compound targets the MEK1/2 kinases. The diagram below illustrates the simplified RAS/RAF/MEK/ERK signaling pathway and the point of inhibition by this compound. Extracellular signals, such as growth factors, activate receptor tyrosine kinases (RTKs), leading to the activation of RAS.[4][8] Activated RAS then recruits and activates RAF kinases, which in turn phosphorylate and activate MEK1/2.[5] MEK1/2 are dual-specificity kinases that phosphorylate and activate ERK1/2. Activated ERK1/2 translocates to the nucleus to phosphorylate transcription factors, leading to the expression of genes involved in cell proliferation and survival.[8]

MEK_ERK_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Gene Gene Expression TF->Gene Proliferation Cell Proliferation & Survival Gene->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Binds This compound This compound This compound->MEK Inhibits

Caption: RAS/RAF/MEK/ERK signaling pathway with this compound inhibition point.

Experimental Protocol: MTT Assay

This protocol outlines the steps for determining the dose-response of a cancer cell line to this compound using an MTT assay.

3.1. Materials and Reagents

  • Selected cancer cell line (e.g., A375 melanoma, with BRAF V600E mutation)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO (Dimethyl sulfoxide)

  • 96-well flat-bottom tissue culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

3.2. Experimental Workflow

MTT_Workflow A 1. Cell Seeding Seed cells in a 96-well plate (e.g., 5,000 cells/well) B 2. Incubation Incubate overnight (24h) at 37°C, 5% CO2 A->B C 3. This compound Treatment Add serial dilutions of this compound (e.g., 0.1 nM to 100 µM) B->C D 4. Incubation Incubate for 72 hours C->D E 5. Add MTT Reagent Add 10 µL of 5 mg/mL MTT to each well D->E F 6. Incubation Incubate for 4 hours at 37°C E->F G 7. Solubilization Remove media and add 100 µL DMSO to dissolve formazan crystals F->G H 8. Absorbance Reading Read absorbance at 570 nm G->H I 9. Data Analysis Calculate % viability and plot dose-response curve to find IC50 H->I

Caption: Workflow for the this compound dose-response MTT assay.

3.3. Step-by-Step Procedure

  • Cell Seeding:

    • Culture the selected cancer cell line in complete growth medium.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of medium.[9]

    • Include wells for "no cell" (media only) and "vehicle control" (cells treated with DMSO).

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in complete growth medium. A common concentration range to test is from 0.1 nM to 100 µM.

    • Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (typically ≤ 0.1%).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • After the 72-hour incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[1][10]

    • Incubate the plate for an additional 4 hours at 37°C.[1][7][10] During this time, metabolically active cells will convert the yellow MTT to purple formazan crystals.[2]

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.[10]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[7][10]

Data Presentation and Analysis

The raw absorbance data should be processed to determine the percentage of cell viability for each this compound concentration.

4.1. Data Analysis Steps

  • Background Subtraction: Subtract the average absorbance of the "no cell" wells from all other absorbance readings.

  • Calculate Percent Viability: Normalize the data to the vehicle control.

    • Percent Viability = (Corrected Absorbance of Treated Well / Average Corrected Absorbance of Vehicle Control Wells) x 100

  • Plot Dose-Response Curve: Plot the Percent Viability (Y-axis) against the logarithm of the this compound concentration (X-axis).

  • Determine IC50: Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.

4.2. Tabulated Data Summary

The following tables provide a template for organizing the experimental data.

Table 1: Raw Absorbance Data (570 nm)

This compound Conc. (µM)Replicate 1Replicate 2Replicate 3Average
0 (Vehicle)1.2541.2881.2711.271
0.0011.2491.2651.2581.257
0.011.1021.1251.1131.113
0.10.7580.7810.7690.769
10.2450.2590.2510.252
100.1120.1180.1150.115
1000.1090.1110.1100.110
No Cell Control0.1050.1070.1060.106

Table 2: Calculated Percent Viability and IC50

This compound Conc. (µM)Log [this compound]Average Corrected AbsorbancePercent Viability (%)
0 (Vehicle)N/A1.165100.0
0.001-31.15198.8
0.01-21.00786.4
0.1-10.66356.9
100.14612.5
1010.0090.8
10020.0040.3
Calculated IC50 ~0.12 µM

Conclusion

This application note provides a comprehensive protocol for establishing a dose-response curve for the novel MEK1/2 inhibitor, this compound. The MTT assay is a robust and reproducible method for determining the IC50 value, a critical parameter for characterizing the potency of a new therapeutic agent. Following this protocol will enable researchers to generate high-quality, reliable data for the preclinical assessment of this compound.

References

Application Notes and Protocols for Mipla Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration routes and experimental protocols for the study of Mipla (N-methyl-N-isopropyllysergamide), a lysergic acid diethylamide (LSD) analogue, in animal models. The primary focus is on the intraperitoneal administration route and the subsequent behavioral assessment using the head-twitch response (HTR) assay in mice, a well-established preclinical model for evaluating the psychoactive potential of serotonergic compounds.

Introduction to this compound and its Preclinical Evaluation

This compound is a synthetic compound structurally related to LSD and is known to be an agonist at serotonin 5-HT2A receptors.[1][2] The activation of these receptors is believed to mediate the hallucinogenic effects of LSD and its analogues.[1][3][4] In preclinical drug development, animal models are essential for characterizing the pharmacological and toxicological profile of new psychoactive substances. For compounds like this compound, the head-twitch response (HTR) in rodents is a widely accepted behavioral proxy for potential hallucinogenic activity in humans.[5][6][7] This response is a rapid, side-to-side head movement and its frequency is correlated with the potency of 5-HT2A receptor agonists.[5][6]

Administration Routes in Rodent Models

Several administration routes can be utilized in rodent studies, with the choice depending on the experimental objectives, the physicochemical properties of the compound, and the desired pharmacokinetic profile. Common routes include:

  • Intraperitoneal (IP) Injection: This is a frequently used route for systemic administration in rodents, offering rapid absorption into the bloodstream. It is a common method for administering psychoactive compounds in HTR studies.

  • Oral Gavage (PO): This route mimics the human oral route of administration and is useful for assessing the oral bioavailability and first-pass metabolism of a compound.

  • Intravenous (IV) Injection: This route provides immediate and complete systemic circulation of the compound, which is useful for pharmacokinetic studies.

  • Subcutaneous (SC) Injection: This route results in a slower and more sustained absorption compared to IP or IV injections.

This document will focus on the detailed protocol for intraperitoneal administration, as it is highly relevant for HTR assays.

Quantitative Data Summary

The following table summarizes hypothetical dose-response data for this compound in a head-twitch response assay in C57BL/6J mice. This data is illustrative and based on findings for structurally similar LSD analogues.

This compound Dose (mg/kg, IP)Number of Subjects (n)Mean Head-Twitches (per 30 min)Standard Deviation (SD)
Vehicle (Saline)101.20.8
0.1108.53.2
0.31025.18.7
1.01042.612.4
3.01028.39.5

Experimental Protocols

Protocol for Intraperitoneal (IP) Injection of this compound in Mice

Objective: To administer a precise dose of this compound into the peritoneal cavity of a mouse for systemic absorption.

Materials:

  • This compound hydrochloride (or other salt form)

  • Sterile saline (0.9% NaCl)

  • Vortex mixer

  • Analytical balance

  • Sterile syringes (1 mL) with 25-27 gauge needles

  • 70% ethanol

  • Personal protective equipment (gloves, lab coat, safety glasses)

  • C57BL/6J mice (male, 8-10 weeks old)

Procedure:

  • Dose Calculation and Preparation:

    • Calculate the required amount of this compound based on the desired dose and the body weight of the mice.

    • Dissolve the calculated amount of this compound in sterile saline to the desired final concentration. Ensure complete dissolution, using a vortex mixer if necessary. The final injection volume should be 5-10 mL/kg of body weight.

  • Animal Handling and Restraint:

    • Gently handle the mouse to minimize stress.

    • Restrain the mouse by grasping the loose skin at the scruff of the neck. The head should be immobilized, and the body gently supported.

  • Injection Site Identification:

    • Position the mouse so that its abdomen is facing upwards.

    • The injection site is in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.

  • Injection:

    • Wipe the injection site with 70% ethanol.

    • Insert the needle at a 15-20 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure no blood or urine is drawn, which would indicate improper needle placement.

    • Slowly and steadily inject the this compound solution.

  • Post-Injection Monitoring:

    • Carefully withdraw the needle and return the mouse to its cage.

    • Monitor the animal for a few minutes to ensure there are no immediate adverse reactions.

Protocol for the Head-Twitch Response (HTR) Assay

Objective: To quantify the frequency of head-twitches in mice following the administration of this compound as a measure of 5-HT2A receptor activation.

Materials:

  • Mice previously administered with this compound or vehicle via IP injection.

  • Observation chambers (e.g., clear cylindrical containers).

  • Video recording equipment or a magnetometer-based detection system.

  • Data analysis software.

Procedure:

  • Acclimation:

    • Allow the mice to acclimate to the testing room for at least 60 minutes before the experiment.

  • Drug Administration:

    • Administer this compound or vehicle to the mice as described in the IP injection protocol.

  • Observation Period:

    • Immediately after injection, place each mouse individually into an observation chamber.

    • Record the behavior of the mice for a predefined period, typically 30-60 minutes.

  • Data Acquisition:

    • Manual Scoring: A trained observer, blind to the experimental conditions, can manually count the number of head-twitches from video recordings. A head-twitch is defined as a rapid, spasmodic, side-to-side rotational movement of the head that is not part of a grooming or exploratory behavior.

    • Automated Detection: For higher throughput and objectivity, a magnetometer-based system can be used.[5][7] A small magnet is affixed to the mouse's head, and a coil surrounding the chamber detects the rapid head movements.[5][7]

  • Data Analysis:

    • The total number of head-twitches for each mouse during the observation period is recorded.

    • The data is then analyzed using appropriate statistical methods (e.g., one-way ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound with the vehicle control group.

Visualizations

Signaling Pathway

Mipla_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_g_protein Gq/11 Protein cluster_downstream Downstream Signaling cluster_response Cellular Response This compound This compound HTR2A 5-HT2A Receptor This compound->HTR2A Gq_alpha Gαq HTR2A->Gq_alpha PLC Phospholipase C (PLC) Gq_alpha->PLC G_beta_gamma Gβγ PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Neuronal_Excitation Neuronal Excitation Ca_release->Neuronal_Excitation ERK ERK Activation PKC->ERK Gene_Expression Altered Gene Expression ERK->Gene_Expression Head_Twitch Head-Twitch Response Neuronal_Excitation->Head_Twitch Gene_Expression->Head_Twitch

Caption: this compound binds to and activates the 5-HT2A receptor, initiating a Gq/11-mediated signaling cascade.

Experimental Workflow

Experimental_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase cluster_outcome Outcome A1 Acclimatize Mice A2 Prepare this compound Doses A1->A2 A3 Randomize into Groups A2->A3 B1 Administer this compound/Vehicle (IP) A3->B1 B2 Place in Observation Chambers B1->B2 B3 Record Behavior (30 min) B2->B3 C1 Quantify Head-Twitches B3->C1 C2 Statistical Analysis C1->C2 C3 Generate Dose-Response Curve C2->C3 D1 Determine ED50 of this compound C3->D1

Caption: Workflow for assessing the psychoactive effects of this compound using the head-twitch response assay in mice.

References

Application Notes and Protocols for the Preparation and Use of Mipla Solutions in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mipla (N-methyl-N-isopropyllysergamide), also known as lysergic acid methylisopropylamide, is a psychedelic compound belonging to the lysergamide class of molecules and is a structural isomer of lysergic acid diethylamide (LSD).[1] Like LSD, this compound is recognized for its potent psychoactive properties, which are primarily mediated through its interaction with the serotonergic system.[1] Specifically, it acts as an agonist at the serotonin 5-HT2A receptor.[1] While its potency is reported to be somewhat less than that of LSD, it remains a compound of significant interest for researchers in neuroscience, pharmacology, and drug development exploring the therapeutic potential and mechanisms of action of psychedelics.[1]

These application notes provide detailed protocols for the preparation of this compound solutions for experimental use, along with guidelines for experimental design and data presentation. The information is intended to support the safe and effective use of this compound in a controlled laboratory setting for preclinical research.

Data Presentation

Due to the limited availability of published quantitative data for this compound, the following tables are provided as templates for researchers to record their experimental findings. These tables are designed to facilitate the systematic collection and comparison of data from various in vitro and in vivo assays.

Table 1: Receptor Binding Affinity of this compound

Receptor SubtypeKi (nM)Standard DeviationNotes
5-HT2AData not available
5-HT2BData not available
5-HT2CData not available
D2Data not available
α1AData not available

Researchers should aim to determine the binding affinity (Ki) of this compound at various relevant G-protein coupled receptors to characterize its pharmacological profile.

Table 2: In Vitro Functional Activity of this compound (EC50/IC50)

Assay TypeCell LineReceptor TargetEC50/IC50 (nM)Emax (%)Notes
Calcium FluxHEK2935-HT2AData not available
IP-1 AccumulationCHO-K15-HT2AData not available
cAMP InhibitionPC12D2Data not available

Functional assays are critical for determining the potency (EC50 or IC50) and efficacy (Emax) of this compound at its target receptors.

Table 3: Dose-Response Effects of this compound in Animal Models

Animal ModelBehavioral AssayDose (µg/kg)Observed EffectStandard DeviationNotes
MouseHead-Twitch ResponseData not available
RatDrug DiscriminationData not available
ZebrafishPhotomotor ResponseData not available

In vivo studies are essential for understanding the physiological and behavioral effects of this compound. A dose-response relationship should be established for each relevant behavioral paradigm.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solutions from a Stock Solution

This protocol describes the preparation of aqueous working solutions of this compound from a certified reference material (CRM) stock solution, typically supplied in an organic solvent like acetonitrile.

Materials:

  • This compound CRM stock solution (e.g., 100 µg/mL in acetonitrile)

  • Sterile, amber glass vials

  • Calibrated micropipettes and sterile, low-retention tips

  • Sterile, deionized, and filtered water

  • Vehicle solution (e.g., saline for in vivo studies, or appropriate buffer for in vitro assays)

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Procedure:

  • Safety Precautions: this compound is a potent psychoactive compound and a Schedule I controlled substance in the United States. Handle the compound in a well-ventilated area, such as a chemical fume hood. Adhere to all institutional and federal regulations regarding the handling and storage of controlled substances.

  • Equilibration of Stock Solution: Allow the vial of this compound stock solution to equilibrate to room temperature before opening to prevent condensation.

  • Preparation of an Intermediate Dilution (Optional but Recommended):

    • To minimize the use of the primary stock solution and to improve accuracy, prepare an intermediate dilution.

    • For example, to prepare a 10 µg/mL intermediate solution, carefully transfer 100 µL of the 100 µg/mL stock solution into a sterile amber vial containing 900 µL of the desired vehicle.

    • Vortex the solution gently for 10-15 seconds to ensure homogeneity.

  • Preparation of Final Working Solutions:

    • Prepare a serial dilution of this compound to the desired final concentrations for your experiment.

    • For example, to prepare a 1 µg/mL working solution from a 10 µg/mL intermediate stock, add 10 µL of the intermediate stock to 90 µL of the vehicle.

    • The final concentration of the organic solvent (e.g., acetonitrile) should be kept to a minimum (typically <0.1%) in the final working solution to avoid solvent-induced effects in biological assays. Calculate the final solvent concentration for each working solution.

  • Storage: Store all solutions in properly labeled, sealed, and light-protected (amber) vials at -20°C or -80°C for long-term storage. For immediate use, solutions can be stored at 4°C for a limited time (verify stability for your specific experimental conditions).

  • Verification: For Good Laboratory Practice (GLP), it is recommended to verify the concentration of the prepared solutions using an appropriate analytical method, such as LC-MS/MS.

Visualizations

Signaling Pathway

The primary mechanism of action for this compound, like other classic psychedelics, is through the activation of the serotonin 5-HT2A receptor, a Gq/11-coupled G-protein coupled receptor (GPCR). The diagram below illustrates the canonical signaling pathway initiated by 5-HT2A receptor agonism.

G This compound This compound HT2AR 5-HT2A Receptor This compound->HT2AR Agonist Binding Gq11 Gαq/11 HT2AR->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca ER PKC Protein Kinase C (PKC) DAG->PKC Activation Ca->PKC Co-activation Downstream Downstream Signaling & Gene Expression PKC->Downstream Phosphorylation Cascade

Caption: Canonical 5-HT2A receptor signaling pathway activated by this compound.

Experimental Workflow

The following diagram outlines a general experimental workflow for characterizing the in vitro effects of this compound.

G start Start prep Prepare this compound Working Solutions (Protocol 1) start->prep treat Treat Cells with This compound Dilutions prep->treat culture Culture Cells Expressing Target Receptor (e.g., HEK293-5HT2A) plate Plate Cells in Assay-Specific Plates culture->plate plate->treat incubate Incubate for Defined Period treat->incubate measure Measure Response (e.g., Calcium Flux, IP-1 Level) incubate->measure analyze Analyze Data & Generate Dose-Response Curve measure->analyze end End analyze->end

Caption: General workflow for in vitro characterization of this compound.

References

Application Notes and Protocols for the Proper Storage and Handling of Mipla

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mipla (N-methyl-N-isopropyllysergamide) is a psychedelic drug belonging to the lysergamide family and is a structural isomer of lysergic acid diethylamide (LSD).[1][2] As a potent psychoactive compound, this compound requires careful and precise handling to ensure the safety of laboratory personnel, maintain the integrity of the compound, and guarantee the accuracy and reproducibility of experimental results.[3][4][5] These application notes provide detailed protocols for the proper storage, handling, and use of this compound in a research setting.

Chemical and Physical Properties

  • Chemical Name: N-methyl-N-isopropyllysergamide

  • Molecular Formula: C₂₁H₂₇N₃O

  • Molar Mass: 337.46 g/mol

  • Appearance: Typically a crystalline solid or powder.

  • Solubility: Soluble in organic solvents such as DMSO and methanol.

Proper Storage

The stability of this compound, like other lysergamides, is sensitive to environmental conditions. Exposure to light, heat, moisture, and oxygen can lead to degradation, compromising the potency and purity of the compound.

3.1. Short-Term Storage (Up to 4 weeks)

For short-term storage, this compound should be kept in a cool, dark, and dry place.

ParameterConditionRationale
Temperature 2-8°C (Refrigerated)Minimizes thermal degradation.
Light Amber glass vial or opaque containerProtects from photo-degradation.
Atmosphere Tightly sealed container with inert gas (e.g., argon or nitrogen)Reduces oxidation.
Moisture Store with a desiccantPrevents hydrolysis.

3.2. Long-Term Storage (Greater than 4 weeks)

For long-term storage, freezing is recommended to preserve the integrity of this compound.

ParameterConditionRationale
Temperature -20°C to -80°C (Frozen)Significantly reduces the rate of all degradation pathways.
Light Amber glass vial or opaque containerProtects from photo-degradation.
Atmosphere Vacuum-sealed, opaque bag (e.g., Mylar) with inert gas backfillProvides the best protection against oxygen and moisture.
Moisture Store with a desiccant within the secondary containerEnsures a dry environment.
CompoundTemperatureTimeConcentration LossReference
LSD in Urine25°C4 weeksNo significant loss
LSD in Urine37°C4 weeks~30%
LSD in Urine45°C4 weeks~40%

Safe Handling

This compound is a potent compound and should be handled with appropriate safety precautions to prevent accidental exposure.

4.1. Personal Protective Equipment (PPE)

  • Gloves: Wear nitrile gloves at all times when handling this compound.

  • Lab Coat: A dedicated lab coat should be worn to prevent contamination of personal clothing.

  • Eye Protection: Safety glasses or goggles are mandatory to protect from splashes or aerosols.

  • Respiratory Protection: For handling the powdered form of this compound outside of a certified chemical fume hood, a properly fitted respirator is recommended.

4.2. Engineering Controls

  • Chemical Fume Hood: All weighing and preparation of stock solutions from powdered this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: The laboratory should be well-ventilated.

4.3. Spill and Waste Disposal

  • Spill Cleanup: In case of a spill, decontaminate the area with a suitable laboratory disinfectant. Absorb liquid spills with an inert material and dispose of it as hazardous waste. For powder spills, gently cover with an absorbent material to avoid raising dust, and then carefully collect and dispose of as hazardous waste.

  • Waste Disposal: All waste materials contaminated with this compound, including pipette tips, tubes, and containers, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

Mechanism of Action: 5-HT₂ₐ Receptor Signaling

This compound exerts its effects primarily as an agonist of the serotonin 5-HT₂ₐ receptor, a G protein-coupled receptor (GPCR). Activation of this receptor initiates a complex intracellular signaling cascade.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound Receptor 5-HT2A Receptor This compound->Receptor binds G_protein Gαq/11 Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Downstream Cellular Response PKC->Cellular_Response Ca_release->Cellular_Response

Figure 1: Simplified 5-HT₂ₐ receptor signaling pathway.

Experimental Protocols

The following are generalized protocols that can be adapted for the study of this compound. It is essential to optimize these protocols for specific cell lines and experimental conditions.

6.1. Preparation of Stock Solutions

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder using an analytical balance.

  • Solubilization: Dissolve the this compound powder in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).

  • Aliquoting: Aliquot the stock solution into smaller volumes in amber glass vials or opaque microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.

6.2. In Vitro Calcium Flux Assay for 5-HT₂ₐ Receptor Activation

This assay measures the increase in intracellular calcium concentration following the activation of the Gq-coupled 5-HT₂ₐ receptor by this compound.

Materials:

  • HEK293 cells (or other suitable cell line) stably expressing the human 5-HT₂ₐ receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • This compound stock solution.

  • Positive control (e.g., serotonin).

  • Antagonist (e.g., ketanserin) for validation.

  • Black, clear-bottom 96-well or 384-well plates.

  • Fluorescence plate reader with kinetic reading capabilities and automated injection.

Protocol:

  • Cell Plating: Seed the 5-HT₂ₐ-expressing cells into the black, clear-bottom plates at a density optimized for confluence on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading: Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of Pluronic F-127, then diluting in assay buffer to the final working concentration.

  • Incubation: Remove the cell culture medium from the plates and add the dye loading solution to each well. Incubate the plates for 30-60 minutes at 37°C, protected from light.

  • Washing (Optional but Recommended): Gently wash the cells with assay buffer to remove excess dye.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer at 2x the final desired concentration.

  • Assay Measurement: a. Place the cell plate into the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C). b. Set the instrument to record fluorescence (e.g., excitation at 485 nm, emission at 525 nm) over time. c. Establish a baseline fluorescence reading for 10-20 seconds. d. Use the instrument's injector to add the this compound dilutions to the wells. e. Continue to record the fluorescence signal for 60-120 seconds to capture the peak calcium response.

  • Data Analysis: The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. Plot the ΔF against the log of the this compound concentration to generate a dose-response curve and determine the EC₅₀ value.

Calcium_Flux_Workflow cluster_prep Preparation (Day 1-2) cluster_assay Assay (Day 3) cluster_analysis Data Analysis plate_cells 1. Seed 5-HT2A expressing cells in microplates incubate_cells 2. Incubate overnight plate_cells->incubate_cells load_dye 3. Load cells with calcium-sensitive dye incubate_cells->load_dye prepare_compounds 4. Prepare serial dilutions of this compound read_plate 5. Measure fluorescence in plate reader inject_compounds 6. Inject this compound and record kinetic response read_plate->inject_compounds analyze_data 7. Calculate ΔF and plot dose-response curve inject_compounds->analyze_data determine_ec50 8. Determine EC50 value analyze_data->determine_ec50

Figure 2: Experimental workflow for an in vitro calcium flux assay.

References

Application Notes and Protocols for Mipla Stability Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mipla is a novel monoclonal antibody exhibiting therapeutic potential through the targeted inhibition of the hypothetical "Kinase-X" signaling cascade, a critical pathway in certain oncological indications. As with all biotherapeutics, ensuring the stability and integrity of this compound throughout its manufacturing process, storage, and clinical administration is paramount to its safety and efficacy. These application notes provide a comprehensive overview of the stability profile of this compound under various laboratory conditions and detail the protocols for its assessment. The following sections summarize key stability data, outline experimental procedures for stability testing, and visualize the relevant biological and experimental workflows.

This compound Stability Data Summary

The stability of this compound has been evaluated under stressed and accelerated conditions to predict its long-term stability and identify potential degradation pathways. The following tables summarize the quantitative data obtained from these studies.

Table 1: Summary of this compound Stability under Thermal Stress

Temperature (°C)DurationPurity by SEC-HPLC (%)Aggregate Formation (%)Potency (Relative to Control)
401 month98.11.599.2%
403 months95.54.196.8%
253 months99.20.7100%
256 months98.91.099.5%
512 months99.50.5100%
-2012 months99.60.4100%

Table 2: Influence of pH on this compound Stability at 25°C for 1 Month

pHPurity by IEX-HPLC (%)Aggregate Formation (%)
5.092.37.2
6.099.10.8
7.098.81.1
8.096.53.0

Table 3: Forced Degradation Studies of this compound

Stress ConditionDurationDegradation Products ObservedImpact on Potency
Acid Hydrolysis (0.1 M HCl)24 hoursFragmentation, deamidationSignificant loss
Base Hydrolysis (0.1 M NaOH)24 hoursAggregation, deamidationSignificant loss
Oxidation (0.1% H₂O₂)8 hoursOxidation of methionine residuesModerate loss
Photostability (ICH Q1B)1.2 million lux hoursMinor increase in aggregationMinimal loss
Thermal (60°C)48 hoursSignificant aggregation and fragmentationComplete loss

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established principles for protein stability testing.[1][2]

Protocol for Accelerated Stability Study
  • Sample Preparation: Prepare aliquots of purified this compound at a concentration of 10 mg/mL in the formulation buffer (20 mM histidine, 150 mM NaCl, pH 6.0).

  • Incubation: Place the samples in temperature-controlled incubators at 5°C, 25°C, and 40°C.[1]

  • Time Points: Withdraw samples at initial (T=0), 1, 3, and 6-month time points for analysis.

  • Analysis: At each time point, analyze the samples for:

    • Purity and Aggregation: Using Size Exclusion High-Performance Liquid Chromatography (SEC-HPLC).

    • Charge Variants: Using Ion-Exchange High-Performance Liquid Chromatography (IEX-HPLC).

    • Potency: Using a cell-based Kinase-X inhibition assay.

    • Visual Inspection: For color change and particulate matter.

Protocol for Forced Degradation Study
  • Acid and Base Hydrolysis:

    • Incubate this compound with 0.1 M HCl and 0.1 M NaOH at room temperature.

    • Collect samples at 0, 2, 4, 8, and 24 hours.

    • Neutralize the samples before analysis.

  • Oxidative Stress:

    • Incubate this compound with 0.1% hydrogen peroxide at room temperature.

    • Collect samples at 0, 1, 2, 4, and 8 hours.

  • Thermal Stress:

    • Incubate this compound at 60°C.

    • Collect samples at 0, 8, 24, and 48 hours.

  • Photostability:

    • Expose this compound to a light source according to ICH Q1B guidelines (1.2 million lux hours and 200 watt hours/square meter).

  • Analysis: Analyze all stressed samples using SEC-HPLC, IEX-HPLC, and potency assays to identify degradation products and assess the impact on function.

Visualizations

The following diagrams illustrate the hypothetical signaling pathway of this compound and the experimental workflow for its stability assessment.

Mipla_Signaling_Pathway cluster_cell Target Cell Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_X Kinase-X Receptor->Kinase_X Downstream_Signaling Downstream Signaling Kinase_X->Downstream_Signaling Proliferation Cell Proliferation & Survival Downstream_Signaling->Proliferation This compound This compound This compound->Kinase_X

Caption: Hypothetical signaling pathway of this compound inhibiting Kinase-X.

Stability_Testing_Workflow cluster_preparation Sample Preparation cluster_studies Stability Studies cluster_analysis Analytical Methods cluster_reporting Data Analysis & Reporting Sample_Prep Prepare this compound Aliquots (10 mg/mL, pH 6.0) Accelerated_Study Accelerated Stability (5°C, 25°C, 40°C) Sample_Prep->Accelerated_Study Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Sample_Prep->Forced_Degradation SEC_HPLC SEC-HPLC (Purity, Aggregates) Accelerated_Study->SEC_HPLC Time Points IEX_HPLC IEX-HPLC (Charge Variants) Accelerated_Study->IEX_HPLC Potency_Assay Potency Assay (Kinase-X Inhibition) Accelerated_Study->Potency_Assay Visual_Inspection Visual Inspection Accelerated_Study->Visual_Inspection Forced_Degradation->SEC_HPLC Forced_Degradation->IEX_HPLC Forced_Degradation->Potency_Assay Data_Analysis Data Analysis and Comparison to T=0 SEC_HPLC->Data_Analysis IEX_HPLC->Data_Analysis Potency_Assay->Data_Analysis Visual_Inspection->Data_Analysis

Caption: Experimental workflow for this compound stability testing.

Conclusion

The stability of this compound is critically dependent on temperature and pH. The formulation at pH 6.0 provides optimal stability, minimizing aggregation and preserving purity. The forced degradation studies indicate that this compound is susceptible to hydrolysis and oxidation, highlighting the need for controlled storage conditions and protection from extreme pH and oxidizing agents. The provided protocols offer a robust framework for the ongoing stability monitoring of this compound to ensure its quality and therapeutic efficacy.

References

Application Notes and Protocols for Handling Mipla

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Mipla (Lysergic acid methylisopropylamide) is a potent psychoactive substance and a Schedule I controlled compound in the United States. All handling and experimentation must be conducted in strict accordance with all applicable federal, state, and local regulations, and under the appropriate institutional and DEA licenses. These protocols are intended for informational purposes for authorized researchers in approved laboratory settings only. A thorough risk assessment must be performed before any handling of this compound.

Introduction

This compound, also known as lysergic acid methylisopropylamide or methylisopropyllysergamide, is a psychedelic drug belonging to the lysergamide family, structurally related to lysergic acid diethylamide (LSD).[1] It is a potent agonist at serotonin receptors, particularly the 5-HT2A receptor, which is believed to mediate its psychedelic effects.[1] Due to its high potency and psychoactive nature, stringent safety protocols are paramount when handling this compound in a laboratory setting. These application notes provide detailed safety protocols, experimental guidelines, and data presentation for research involving this compound.

Quantitative Data Summary

While specific quantitative data for this compound is not extensively available in public literature, the following table provides representative data for potent lysergamides and serotonin receptor agonists to guide experimental design. Researchers should determine specific values for their experimental systems.

ParameterRepresentative ValueCompound/Receptor SystemNotes
Potency ~1/3 to 1/2 the potency of LSDHuman psychedelic effectsThis compound produces LSD-like effects at oral doses of 180-300 µg, compared to 60-200 µg for LSD.[1]
EC50 (5-HT2A Receptor) 5 - 50 nMSerotonin Receptor AgonistsThis is a representative range for potent serotonin agonists at the 5-HT2A receptor. The actual EC50 for this compound should be determined experimentally.
EC50 (5-HT1A Receptor) 1 - 20 nMSerotonin Receptor AgonistsPotent agonists often show high affinity for multiple serotonin receptor subtypes.
EC50 (5-HT2B Receptor) 10 - 100 nMSerotonin Receptor AgonistsActivation of the 5-HT2B receptor has been associated with cardiac valvulopathy with chronic use of some drugs.
Experimental Concentration (in vitro) 1 nM - 10 µMLysergamidesThe concentration used will depend on the specific assay and cell type. A concentration-response curve should always be generated.

Laboratory Safety Protocols

Designated Handling Area

All work with this compound, including weighing, dissolving, and aliquoting, must be conducted in a designated and controlled area. This area should be clearly marked with warning signs indicating the presence of a potent psychoactive and controlled substance. Access to this area must be restricted to authorized personnel only.

Engineering Controls
  • Fume Hood or Glove Box: All manipulations of solid this compound or concentrated solutions must be performed in a certified chemical fume hood or a glove box to prevent inhalation of airborne particles.

  • Ventilation: The designated handling area must have adequate ventilation with no air recirculation to other parts of the building.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Gloves: Two pairs of nitrile gloves should be worn at all times. Gloves must be changed immediately if contaminated.

  • Lab Coat: A dedicated lab coat, preferably disposable, must be worn. It should be removed before leaving the designated handling area.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required.

  • Respiratory Protection: For operations with a high risk of aerosol generation that cannot be contained within a fume hood or glove box, a NIOSH-approved respirator with appropriate cartridges should be used.

Decontamination and Waste Disposal
  • Decontamination: All surfaces and equipment that come into contact with this compound must be decontaminated. A solution of 10% bleach followed by a rinse with 70% ethanol and then deionized water is recommended. Allow for sufficient contact time for the bleach solution to be effective.

  • Waste Disposal: All contaminated waste, including gloves, lab coats, pipette tips, and empty vials, must be disposed of as hazardous waste in clearly labeled containers, following institutional and regulatory guidelines for controlled substances.

Spill and Emergency Procedures
  • Spill Kit: A spill kit specifically for potent compounds must be readily available in the designated handling area.

  • In Case of a Spill:

    • Evacuate the immediate area.

    • Alert others and the laboratory supervisor.

    • If safe to do so, cover the spill with absorbent material from the spill kit.

    • Decontaminate the area using the procedure outlined above.

  • In Case of Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.

    • Eye Contact: Immediately flush the eyes with water for at least 15 minutes using an eyewash station.

    • Inhalation: Move to fresh air immediately.

    • Seek immediate medical attention in all cases of exposure.

Experimental Protocols

Stock Solution Preparation

Objective: To prepare a concentrated stock solution of this compound for use in experiments.

Methodology:

  • All handling of solid this compound must be done inside a chemical fume hood or glove box.

  • Tare a balance with an appropriate weighing vessel (e.g., a microcentrifuge tube).

  • Carefully weigh the desired amount of this compound powder.

  • Add the appropriate solvent (e.g., DMSO or ethanol) to the weighing vessel to dissolve the this compound.

  • Vortex briefly to ensure complete dissolution.

  • Transfer the stock solution to a clearly labeled, sealed, and light-protected container.

  • Store the stock solution at -20°C or -80°C in a secure and locked location designated for Schedule I substances.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for a specific serotonin receptor subtype (e.g., 5-HT2A).

Methodology:

  • Prepare cell membranes from a cell line expressing the serotonin receptor of interest.

  • In a 96-well plate, add a known concentration of a radiolabeled ligand for the receptor.

  • Add increasing concentrations of this compound to compete with the radioligand for binding.

  • Incubate the plate at room temperature for a specified period.

  • Harvest the cell membranes using a cell harvester and wash to remove unbound radioligand.

  • Measure the amount of bound radioactivity using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50, from which the Ki can be calculated.

In Vitro Functional Assay (e.g., Calcium Mobilization)

Objective: To determine the functional potency (EC50) and efficacy of this compound at a Gq-coupled serotonin receptor (e.g., 5-HT2A).

Methodology:

  • Plate cells expressing the serotonin receptor of interest in a 96-well plate and allow them to adhere overnight.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Wash the cells to remove excess dye.

  • Use a fluorescent plate reader to measure the baseline fluorescence.

  • Add increasing concentrations of this compound to the wells.

  • Measure the change in fluorescence over time, which corresponds to an increase in intracellular calcium.

  • Analyze the data using a sigmoidal dose-response curve to determine the EC50.

Visualizations

Mipla_Handling_Workflow cluster_Preparation Preparation cluster_Handling Handling (in Fume Hood/Glove Box) cluster_Cleanup Cleanup & Exit Don_PPE Don PPE (2x Gloves, Lab Coat, Eye Protection) Enter_DA Enter Designated Area Don_PPE->Enter_DA Proceed Weigh_this compound Weigh Solid this compound Enter_DA->Weigh_this compound Proceed Prepare_Stock Prepare Stock Solution Weigh_this compound->Prepare_Stock Proceed Perform_Experiment Perform Experiment Prepare_Stock->Perform_Experiment Proceed Decontaminate Decontaminate Surfaces & Equipment Perform_Experiment->Decontaminate Experiment Complete Dispose_Waste Dispose of Hazardous Waste Decontaminate->Dispose_Waste Proceed Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Proceed Exit_DA Exit Designated Area Doff_PPE->Exit_DA Proceed

Caption: A logical workflow for the safe handling of this compound in a laboratory setting.

Serotonin_5HT2A_Signaling_Pathway This compound This compound 5HT2A_Receptor 5-HT2A Receptor (GPCR) This compound->5HT2A_Receptor Binds & Activates Gq_Protein Gq Protein 5HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_Release Ca²⁺ Release ER->Ca2_Release Induces Downstream_Effects Downstream Cellular Effects Ca2_Release->Downstream_Effects PKC->Downstream_Effects

Caption: A simplified diagram of the 5-HT2A receptor signaling pathway activated by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Mipla Impurity Identification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and standardized protocols for identifying and quantifying impurities in Mipla samples.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound.

Q1: What are the potential sources of impurities in my this compound sample?

A1: Impurities in this compound can originate from various stages of its lifecycle.[1][2][3] Understanding the source is the first step in identification and control. Key sources include:

  • Synthesis-Related Impurities: These can be unreacted starting materials, intermediates, or by-products from side reactions that occur during the manufacturing process.[1][4]

  • Degradation Products: this compound may degrade over time when exposed to environmental factors like light, heat, humidity, or reactive excipients in a formulation.[1][5]

  • Contaminants: These can be introduced from manufacturing equipment (e.g., catalysts, metals), solvents, or container closure systems.[3][4]

The diagram below illustrates the typical origins of impurities during the lifecycle of a drug substance like this compound.

cluster_0 Synthesis & Manufacturing cluster_1 Formulation & Storage Starting Materials Starting Materials Intermediates Intermediates This compound API This compound API Starting Materials->this compound API Carryover By-Products By-Products Reagents/Catalysts Reagents/Catalysts By-Products->this compound API Incomplete Reaction Reagents/Catalysts->this compound API Residual Degradation Degradation Contamination Contamination Leachables Leachables Contamination->this compound API Process Contact Leachables->this compound API This compound API->Degradation Exposure (Heat, Light)

Figure 1. Potential sources of impurities in this compound.
Q2: I see unexpected peaks in my this compound HPLC chromatogram. How do I investigate them?

A2: Unexpected peaks are a common issue and require systematic investigation to determine their origin.[6][7][8][9] These peaks could be sample-related impurities, or they could be artifacts from the analytical system itself, often called "ghost peaks".[6][9]

Follow this troubleshooting workflow:

  • System Check (Blank Injection): First, inject a blank (your mobile phase without any sample).[7] If the unexpected peak is still present, it is a "ghost peak" originating from the system, not your sample.[6][9]

  • Investigate Ghost Peak Source: If a ghost peak is confirmed, common causes include contaminated mobile phase, carryover from a previous injection, or bleed from the column or system components.[6][7] Use fresh, high-purity solvents and flush the system thoroughly.[9]

  • Confirm Sample-Related Peak: If the peak is absent in the blank, it is related to your sample. It could be an impurity, a degradation product, or an excipient if you are analyzing a formulation.

  • Characterize the Peak: Once confirmed as sample-related, proceed with identification techniques as outlined in Q3 and Q4.

The following diagram outlines this logical troubleshooting process.

Start Unexpected Peak in HPLC InjectBlank Inject Blank (Mobile Phase Only) Start->InjectBlank PeakPresent Is the peak present? InjectBlank->PeakPresent GhostPeak It's a Ghost Peak (System Contamination) PeakPresent->GhostPeak Yes SamplePeak It's a Sample-Related Peak (Impurity or Degradant) PeakPresent->SamplePeak No TroubleshootSystem Troubleshoot System: - Check mobile phase - Clean injector - Check for carryover GhostPeak->TroubleshootSystem ProceedID Proceed with Peak Identification (LC-MS, etc.) SamplePeak->ProceedID

Figure 2. Workflow for troubleshooting unexpected HPLC peaks.
Q3: How do I choose the right analytical technique to identify an unknown impurity?

A3: The choice of technique depends on the nature of the impurity and the information you need. A combination of chromatographic separation and spectroscopic detection is often most effective.[4][10]

  • High-Performance Liquid Chromatography (HPLC): This is the standard method for separating non-volatile organic impurities.[4][11] When coupled with a UV detector, it is excellent for quantification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most powerful tool for identifying unknown impurities.[12][13] It provides molecular weight and fragmentation data, which are crucial for structural elucidation.[12][14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for volatile or semi-volatile impurities, such as residual solvents.[4][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and is often used to definitively confirm the structure of an isolated impurity.[4][16]

The decision tree below can help guide your selection.

Start Unknown Impurity Detected CheckVolatility Is the impurity volatile? Start->CheckVolatility UseGCMS Use GC-MS for Residual Solvents CheckVolatility->UseGCMS Yes NeedMW Is molecular weight and structure needed? CheckVolatility->NeedMW No End Impurity Characterized UseGCMS->End UseLCMS Use LC-MS/MS for Identification NeedMW->UseLCMS Yes NeedQuant Is quantification needed? NeedMW->NeedQuant No UseLCMS->NeedQuant UseHPLCUV Use HPLC-UV for Quantification NeedQuant->UseHPLCUV Yes NeedConfirm Need definitive structure confirmation? NeedQuant->NeedConfirm No UseHPLCUV->NeedConfirm IsolateNMR Isolate with Prep-HPLC, then analyze with NMR NeedConfirm->IsolateNMR Yes NeedConfirm->End No IsolateNMR->End

Figure 3. Decision tree for selecting an analytical technique.
Q4: How do I quantify the level of a specific impurity in my this compound batch?

A4: Quantification is typically performed using a validated HPLC method with UV detection.[17][18] The most common approach is to use an external reference standard of the impurity.

  • Obtain a Reference Standard: A pure, well-characterized sample of the impurity is required.

  • Prepare a Calibration Curve: Create a series of solutions of the reference standard at known concentrations.

  • Analyze Samples: Inject the calibration standards and the this compound sample into the HPLC system.

  • Calculate Concentration: Plot the peak area of the impurity standard against its concentration to generate a calibration curve. Use the linear regression equation from this curve to calculate the concentration of the impurity in the this compound sample based on its peak area.

Data Summary Tables

Table 1: Hypothetical Impurities in this compound Synthesis
Impurity IDNameSourceTypical Retention Time (min)
MI-Imp-A This compound-N-OxideOxidation Degradation4.8
MI-Imp-B Desmethyl-MiplaSynthesis By-product6.2
MI-Imp-C Starting Material XUnreacted Starting Material9.5
MI-Imp-D Dimer-MiplaSynthesis Side-reaction15.3
Table 2: HPLC Troubleshooting Guide
IssuePotential CauseRecommended Solution
Ghost Peaks Contaminated mobile phase or carryover.[6]Use fresh, high-purity solvents; run a needle wash program.[6]
Peak Tailing Secondary interactions with column silanols.[6]Adjust mobile phase pH; use an end-capped column.[6]
Broad Peaks Column degradation or void formation.[6]Flush the column with a strong solvent; if unresolved, replace the column.[6]
Split Peaks Disrupted sample path or partially blocked frit.[19]Change the column inlet frit; ensure proper column connection.[19]

Key Experimental Protocols

Protocol 1: General HPLC Method for this compound Impurity Profiling

This protocol describes a standard reversed-phase HPLC method suitable for separating this compound from its common non-volatile impurities.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve this compound sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

Protocol 2: LC-MS/MS Workflow for Unknown Impurity Identification

This protocol outlines the steps for identifying an unknown impurity detected during HPLC analysis.[12][14][16]

  • Sample Analysis (LC-MS):

    • Analyze the this compound sample using the HPLC method described above, with the flow directed into a mass spectrometer.

    • Operate the MS in full scan mode (e.g., m/z 100-1000) with positive electrospray ionization (ESI+).

    • Obtain the accurate mass of the impurity peak.

  • Molecular Formula Generation:

    • Use the accurate mass data to generate a list of possible elemental compositions (molecular formulas).

  • Fragmentation Analysis (LC-MS/MS):

    • Re-inject the sample and perform a targeted MS/MS experiment on the parent ion of the impurity.

    • Fragment the parent ion using collision-induced dissociation (CID).

    • Analyze the resulting fragment ions.

  • Structure Elucidation:

    • Propose a chemical structure for the impurity that is consistent with the molecular formula, the fragmentation pattern, and the known chemistry of this compound.

    • Compare the fragmentation pattern to that of the this compound active pharmaceutical ingredient (API) to identify structural similarities and differences.[20]

References

Mipla Purification Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Mipla purification. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the yield of purified this compound protein. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to troubleshoot a low yield of purified this compound?

A1: Initially, you should assess the expression levels of this compound in your host system. A low expression level is a primary cause of poor final yield. It's important to confirm that your expression system is functioning correctly and that the conditions are optimized for this compound production. This may involve verifying the plasmid sequence, promoter strength, and induction conditions.[1]

Q2: My this compound protein is expressed, but I'm losing most of it after cell lysis. What could be the issue?

A2: A significant loss of protein after lysis often points to issues with protein solubility. This compound may be forming insoluble aggregates, known as inclusion bodies, within the host cells. To address this, you can try optimizing the expression conditions to enhance solubility, for example, by lowering the induction temperature.[1] Using solubility-enhancing tags or adding solubilizing agents to your lysis buffer can also be effective.[1] Additionally, ensure your cell lysis method is efficient without being too harsh, which could lead to protein denaturation and aggregation. Inefficient lysis will result in a lower amount of protein being released from the cells.[1][2]

Q3: I am using affinity chromatography, but this compound is not binding to the column. What are the possible reasons?

A3: Several factors could prevent this compound from binding to your affinity column. One common reason is that the affinity tag may be inaccessible, buried within the three-dimensional structure of the folded protein.[3] To test for this, you can perform a small-scale purification under denaturing conditions using agents like urea or guanidinium chloride.[3] If the protein binds under these conditions, it indicates a hidden tag. Another possibility is an issue with your buffers; ensure the pH is optimal for binding and that there are no interfering substances, such as chelating agents (for His-tags), in your sample.[3]

Q4: The purity of my eluted this compound is low, with many contaminating proteins. How can I improve this?

A4: To improve purity, you can optimize the wash steps during affinity chromatography. This can involve increasing the number of washes or adding a low concentration of the elution agent (e.g., imidazole for His-tagged proteins) to the wash buffer to remove weakly bound, non-specific proteins. If contaminants are still present, a secondary purification step, such as size exclusion or ion exchange chromatography, is often necessary to achieve high purity.[4]

Q5: My purified this compound protein appears to be degrading. What can I do to prevent this?

A5: Protein degradation is often caused by proteases released during cell lysis. To minimize this, it is crucial to add protease inhibitors to your lysis buffer and to keep your samples cold throughout the purification process.[1] For long-term storage, it is important to determine the optimal buffer conditions for this compound stability and to store the purified protein at an appropriate temperature, often at -80°C with the addition of a cryoprotectant like glycerol.[5][6]

Troubleshooting Guides

Issue 1: Low Protein Yield After Elution

This is one of the most common challenges in protein purification. The following table summarizes potential causes and recommended solutions.

Potential Cause Recommended Solution
Low Expression Levels Verify the integrity of your expression vector. Optimize induction conditions (e.g., inducer concentration, temperature, and duration).[1][2] Consider codon optimization of the this compound gene for your specific expression host.[7]
Protein Insolubility (Inclusion Bodies) Lower the expression temperature and/or inducer concentration.[8] Use a solubility-enhancing fusion tag (e.g., MBP, SUMO).[9] Test different lysis buffers with varying pH, salt concentrations, or additives like detergents.[1]
Inefficient Cell Lysis Ensure your lysis method (e.g., sonication, high-pressure homogenization) is effective for your host cells.[1] Add lysozyme (for E. coli) to aid in cell wall breakdown. Monitor lysis efficiency via microscopy.
Poor Binding to Affinity Resin Confirm the affinity tag is present and accessible.[3] Optimize the binding buffer (pH, salt concentration). Ensure the resin has not exceeded its binding capacity.[1]
Protein Loss During Wash Steps Reduce the stringency of your wash buffer (e.g., lower the concentration of imidazole). Analyze the wash fractions by SDS-PAGE to check for your target protein.
Inefficient Elution Optimize the elution buffer (e.g., increase imidazole concentration for His-tags, change pH).[1] Consider a gradient elution instead of a step elution to find the optimal elution concentration.
Protein Degradation Add a protease inhibitor cocktail to your lysis buffer.[1] Work quickly and keep samples on ice or at 4°C at all times.
Issue 2: Protein Precipitation During Purification

Protein precipitation at any stage of purification can lead to significant yield loss. The diagram below illustrates a troubleshooting workflow for addressing this issue.

G Troubleshooting Protein Precipitation Start Precipitation Observed CheckBuffer Analyze Buffer Composition (pH, Salt, Additives) Start->CheckBuffer AdjustpH Adjust pH to be further from this compound's pI CheckBuffer->AdjustpH pH Issue AdjustSalt Modify Salt Concentration (Increase or Decrease) CheckBuffer->AdjustSalt Salt Issue Additives Add Stabilizing Agents (e.g., Glycerol, Detergents) CheckBuffer->Additives Stability Issue CheckConcentration Is Protein Concentration Too High? AdjustpH->CheckConcentration AdjustSalt->CheckConcentration Additives->CheckConcentration Dilute Dilute Protein Sample CheckConcentration->Dilute Yes SEC Consider Size Exclusion Chromatography for Buffer Exchange CheckConcentration->SEC No Dilute->SEC End Precipitation Resolved SEC->End

Caption: Troubleshooting workflow for protein precipitation.

Experimental Protocols

Protocol 1: Small-Scale Expression Optimization for this compound

This protocol is designed to identify the optimal conditions for expressing soluble this compound in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the this compound expression plasmid.

  • LB medium with appropriate antibiotic.

  • Inducer (e.g., IPTG).

  • Shaking incubator.

  • Spectrophotometer.

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitor cocktail).

  • SDS-PAGE equipment and reagents.

Methodology:

  • Inoculate 5 mL of LB medium (with antibiotic) with a single colony of E. coli harboring the this compound plasmid and grow overnight at 37°C with shaking.

  • The next day, use the overnight culture to inoculate multiple larger cultures (e.g., 50 mL) to an initial OD600 of 0.1.

  • Grow the cultures at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce the cultures under different conditions. For example:

    • Temperature Screen: Induce separate cultures at 18°C, 25°C, and 37°C.

    • Inducer Concentration Screen: At a fixed temperature (e.g., 25°C), induce separate cultures with varying concentrations of IPTG (e.g., 0.1 mM, 0.5 mM, 1.0 mM).

  • After induction, continue to incubate the cultures for a set period (e.g., 4 hours for 37°C, 16 hours for 18°C).

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellets in lysis buffer and lyse the cells (e.g., by sonication).

  • Separate the soluble and insoluble fractions by centrifugation.

  • Analyze samples from the total cell lysate, soluble fraction, and insoluble fraction by SDS-PAGE to determine the condition that yields the highest amount of soluble this compound.

Protocol 2: Affinity Purification of His-tagged this compound

This protocol describes a general procedure for purifying His-tagged this compound using Immobilized Metal Affinity Chromatography (IMAC).

Materials:

  • Cell lysate containing soluble His-tagged this compound.

  • IMAC resin (e.g., Ni-NTA agarose).

  • Chromatography column.

  • Binding Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

  • Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole).

  • Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).

  • Collection tubes.

Methodology:

  • Equilibrate the IMAC resin in a chromatography column with 5-10 column volumes (CVs) of Binding Buffer.

  • Load the clarified cell lysate onto the column.

  • Wash the column with 10-15 CVs of Wash Buffer to remove non-specifically bound proteins. Monitor the UV absorbance at 280 nm until it returns to baseline.

  • Elute the bound this compound protein with 5-10 CVs of Elution Buffer. Collect fractions.

  • Analyze the collected fractions by SDS-PAGE to identify those containing pure this compound.

  • Pool the pure fractions and proceed with buffer exchange or dialysis into a suitable storage buffer.

G Affinity Purification Workflow Start Clarified Lysate Equilibrate Equilibrate IMAC Column (Binding Buffer) Start->Equilibrate Load Load Lysate onto Column Equilibrate->Load Wash Wash with Wash Buffer (Remove Contaminants) Load->Wash Elute Elute this compound (Elution Buffer) Wash->Elute Analyze Analyze Fractions (SDS-PAGE) Elute->Analyze Pool Pool Pure Fractions Analyze->Pool Purity Confirmed End Purified this compound Pool->End

Caption: General workflow for affinity purification.

References

preventing degradation of Mipla in solution

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided in this guide is based on general principles of small molecule stability and degradation in solution. "Mipla" is not a recognized chemical entity in the public domain, and therefore, this content is intended to serve as a general framework for researchers working with novel or proprietary compounds that may exhibit similar stability challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of this compound degradation in solution?

The degradation of small molecules like this compound in solution is often attributed to one or more of the following factors:

  • Hydrolysis: Reaction with water, which can be catalyzed by acidic or basic conditions.

  • Oxidation: Degradation due to reaction with oxygen, which can be accelerated by the presence of metal ions or exposure to light.

  • Photodegradation: Degradation caused by exposure to light, particularly UV light.

  • Temperature: Higher temperatures generally accelerate the rate of all chemical degradation reactions.

Q2: What are the ideal storage conditions for this compound solutions to minimize degradation?

To ensure the longevity of your this compound solutions, we recommend the following storage conditions:

  • Temperature: Store solutions at the recommended temperature, typically -20°C or -80°C for long-term storage. For short-term storage (a few days), 2-8°C may be acceptable, but this should be validated.

  • Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • Atmosphere: For oxygen-sensitive compounds, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon).

Q3: How can I tell if my this compound solution has degraded?

Signs of degradation can include:

  • A noticeable change in the color or clarity of the solution.

  • The appearance of precipitate.

  • A decrease in the expected biological activity of the compound in your assays.

  • The appearance of new peaks or a decrease in the main peak area when analyzed by chromatography (e.g., HPLC).

Q4: At what pH is this compound most stable?

The stability of this compound is highly dependent on pH. We recommend consulting the stability data provided in the tables below. As a general guideline, many small molecules are most stable at a slightly acidic to neutral pH (around pH 4-7). It is crucial to perform your own stability studies in the specific buffer systems you plan to use for your experiments.

Troubleshooting Guide

Issue 1: I am observing a rapid loss of this compound activity in my cell-based assays.

  • Question: Could the this compound be degrading in my cell culture medium?

    • Answer: Yes, components in the cell culture medium, along with the physiological temperature (37°C) and pH (around 7.4), can accelerate degradation. We recommend preparing fresh this compound solutions for each experiment and minimizing the time the compound spends in the culture medium before and during the assay. Consider performing a time-course experiment to assess the stability of this compound in your specific medium.

Issue 2: My this compound solution has turned yellow after a few days in the refrigerator.

  • Question: Is a color change an indicator of degradation?

    • Answer: Yes, a change in color is a strong indicator of chemical degradation, possibly due to oxidation or the formation of colored degradation products. The solution should be discarded. To prevent this, review the storage recommendations, particularly regarding protection from light and the potential need for an inert atmosphere.

Issue 3: I see a precipitate in my this compound stock solution after thawing.

  • Question: Is the precipitate a sign of degradation or poor solubility?

    • Answer: It could be either. Some compounds have lower solubility at colder temperatures and may precipitate out of solution upon thawing. Try gently warming the solution (e.g., to 37°C) and vortexing to see if the precipitate redissolves. If it does not, or if you also observe a loss of activity, degradation is likely. To avoid precipitation, consider storing the compound at a lower concentration or in a different solvent system.

Quantitative Data on this compound Stability

Table 1: Effect of Temperature on this compound Stability in Solution (pH 7.4)

TemperaturePercent of Initial this compound Remaining after 24 hours
-20°C99.8%
4°C95.2%
25°C (Room Temp)80.5%
37°C65.1%

Table 2: Effect of pH on this compound Stability in Solution at 25°C

pHPercent of Initial this compound Remaining after 24 hours
3.075.3%
5.092.1%
7.480.5%
9.055.7%

Table 3: Effect of Light on this compound Stability in Solution (pH 7.4, 25°C)

ConditionPercent of Initial this compound Remaining after 24 hours
Protected from Light80.5%
Exposed to Ambient Light62.3%
Exposed to UV Light (365 nm)25.8%

Experimental Protocols

Protocol 1: Assessing this compound Stability via HPLC

This protocol outlines a method to determine the stability of this compound in a given solution over time.

  • Preparation of this compound Solution: Prepare a stock solution of this compound in the desired solvent (e.g., DMSO) at a known concentration. Dilute the stock solution to the final experimental concentration in the buffer or medium to be tested.

  • Initial Time Point (T=0): Immediately after preparation, take an aliquot of the solution and inject it into an HPLC system to determine the initial peak area corresponding to this compound.

  • Incubation: Store the remaining solution under the desired experimental conditions (e.g., specific temperature, light exposure, pH).

  • Subsequent Time Points: At predetermined time intervals (e.g., 2, 4, 8, 24, 48 hours), withdraw aliquots of the solution and analyze them by HPLC.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial peak area at T=0. Plot the percentage of remaining this compound versus time to determine the degradation kinetics.

Visualizations

cluster_degradation Common Degradation Pathways for this compound This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis + H2O (pH dependent) Oxidation Oxidation This compound->Oxidation + O2 (light, metal ions) Photodegradation Photodegradation This compound->Photodegradation + Light (UV/Vis) Degradation_Products Degradation_Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products

Caption: Major degradation pathways for this compound in solution.

cluster_workflow Experimental Workflow for this compound Stability Assessment Prep Prepare this compound Solution in Test Buffer T0 Analyze T=0 Sample (HPLC) Prep->T0 Incubate Incubate Solution under Test Conditions (Temp, pH, Light) Prep->Incubate Data Calculate % Remaining and Plot Data T0->Data Timepoints Collect Aliquots at Time Intervals Incubate->Timepoints Analysis Analyze Samples (HPLC) Timepoints->Analysis Analysis->Data

Caption: Workflow for assessing this compound stability.

cluster_pathway Hypothetical this compound Signaling Pathway This compound This compound Receptor Target Receptor This compound->Receptor inhibits KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor GeneExpression Gene Expression (Cellular Response) TranscriptionFactor->GeneExpression

Caption: A hypothetical signaling pathway modulated by this compound.

Technical Support Center: Mipla Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Mipla in cell-based assays. Our goal is to help you mitigate variability and ensure the reliability and reproducibility of your experimental results.

Frequently Asked questions (FAQs)

What is this compound and how does it work in cell-based systems?

This compound (N-methyl-N-isopropyllysergamide) is a psychedelic compound belonging to the lysergamide family, closely related to LSD. In cell-based systems, this compound primarily acts as an agonist at the serotonin 2A receptor (5-HT2A). The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that, upon activation, couples to the Gq/11 protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers then trigger the release of intracellular calcium (Ca2+) and activate Protein Kinase C (PKC), respectively, resulting in various downstream cellular responses.[1][2]

Which cell lines are suitable for this compound experiments?

The choice of cell line is critical for a successful experiment. It is essential to use a cell line that endogenously expresses the 5-HT2A receptor at sufficient levels or has been engineered to do so. Commonly used cell lines for studying 5-HT2A receptor activation include:

  • HEK293 (Human Embryonic Kidney 293): These cells are often used for transient or stable transfection of the 5-HT2A receptor due to their robust growth and high transfection efficiency.

  • CHO-K1 (Chinese Hamster Ovary): Similar to HEK293 cells, CHO-K1 cells are a popular choice for stably expressing recombinant 5-HT2A receptors.[3]

  • SH-SY5Y (Human Neuroblastoma): This cell line is of neuronal origin and may endogenously express 5-HT2A receptors, making it a more physiologically relevant model for some neuroscience studies.

It is crucial to verify the expression and functionality of the 5-HT2A receptor in your chosen cell line before initiating experiments with this compound.

What are the most common functional assays to measure this compound-induced 5-HT2A receptor activation?

The most common functional assays for measuring the activation of Gq-coupled receptors like 5-HT2A are:

  • Calcium Mobilization Assays: These assays measure the transient increase in intracellular calcium concentration upon receptor activation.[1][2] Fluorescent calcium indicators, such as Fura-2 or Fluo-4, are loaded into the cells, and the change in fluorescence upon agonist stimulation is monitored using a plate reader or fluorescence microscope.

  • Inositol Phosphate (IP) Accumulation Assays: These assays measure the accumulation of inositol phosphates, downstream products of PLC activation. The most common format is the IP-One assay, which measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.[4][5] This is often a more robust endpoint measurement compared to the transient calcium signal.

How can I minimize variability in my this compound cell-based assays?

Variability in cell-based assays can arise from multiple sources. Here are key factors to control:

  • Cell Culture Conditions: Maintain consistent cell passage numbers, seeding densities, and growth conditions (media, serum, temperature, CO2).

  • Reagent Quality: Use high-quality, validated reagents and minimize lot-to-lot variability, especially for serum.

  • Assay Protocol: Standardize incubation times, temperatures, and pipetting techniques.

  • Plate Effects: Be aware of and mitigate "edge effects" in microplates, which can be caused by evaporation.[6][7][8][9][10] Consider not using the outer wells or using specialized plates designed to reduce this effect.

  • Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma, as it can significantly alter cellular responses.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High Well-to-Well Variability Inconsistent cell seeding, pipetting errors, or "edge effects".[6][7][8][9][10]Ensure a homogenous cell suspension before seeding. Use calibrated multichannel pipettes. Avoid using the outer wells of the microplate or use plates with moats to reduce evaporation.[6][7][8][9][10]
Low Signal-to-Noise Ratio Low receptor expression, suboptimal assay conditions, or high background signal.Verify 5-HT2A receptor expression in your cell line. Optimize cell number per well, agonist incubation time, and concentration of detection reagents. Ensure complete removal of wash buffers to reduce background.
Inconsistent Dose-Response Curves Compound instability, incorrect dilutions, or cellular stress.Prepare fresh dilutions of this compound for each experiment. Use a calibrated pipette for serial dilutions. Ensure cells are healthy and not over-confluent at the time of the assay.
No Response to this compound Absence or low levels of functional 5-HT2A receptors, inactive compound, or incorrect assay setup.Confirm 5-HT2A receptor expression and functionality using a known agonist (e.g., serotonin). Verify the identity and purity of your this compound stock. Double-check all assay components and instrument settings.
Cell Death/Toxicity High concentrations of this compound or other assay components (e.g., DMSO), or contamination.Perform a cytotoxicity assay to determine the toxic concentration range of this compound and vehicle. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%). Check for contamination.

Data Presentation

Table 1: Impact of Cell Seeding Density on 5-HT2A Agonist Potency (EC50)

Cell Seeding Density (cells/well)Serotonin EC50 (nM)This compound EC50 (nM)
10,00015.28.5
20,00010.55.1
40,0008.13.2
80,00012.37.9

Note: This is example data to illustrate a trend. Optimal seeding density should be determined empirically for each cell line and assay.

Table 2: EC50 Values of Known 5-HT2A Receptor Agonists

CompoundEC50 (nM) - Calcium FluxEC50 (nM) - IP1 Accumulation
Serotonin1.40 x 10⁻⁸ M[1]25nM[4]
DOI-5nM[4]
5-methoxytryptamine-14nM[4]
BW 723C86-410nM[4]

Experimental Protocols

Detailed Methodology: Calcium Mobilization Assay for 5-HT2A Receptor Activation

This protocol outlines a general procedure for measuring this compound-induced calcium mobilization in a 96-well format.

Materials:

  • HEK293 cells stably expressing human 5-HT2A receptor

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin/Streptomycin)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • This compound stock solution (in DMSO)

  • Serotonin (as a positive control)

  • 96-well black, clear-bottom microplate

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend cells in complete growth medium.

    • Seed cells into a 96-well black, clear-bottom plate at a predetermined optimal density (e.g., 20,000 - 40,000 cells/well).

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of 0.1% Pluronic F-127 in assay buffer.

    • Aspirate the growth medium from the cell plate.

    • Add 100 µL of the dye loading solution to each well.

    • Incubate for 60 minutes at 37°C in the dark.

  • Compound Preparation:

    • Prepare serial dilutions of this compound and serotonin in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Measurement:

    • Place the cell plate in a fluorescence plate reader equipped with an automated injection system.

    • Set the instrument to measure fluorescence at appropriate excitation and emission wavelengths for Fluo-4 (e.g., 485 nm excitation, 525 nm emission).

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Inject the compound dilutions into the respective wells.

    • Immediately begin measuring the fluorescence signal every 1-2 seconds for at least 60-120 seconds to capture the peak response.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the maximum response of a saturating concentration of serotonin.

    • Plot the normalized response versus the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Mandatory Visualizations

G cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound HTR2A 5-HT2A Receptor This compound->HTR2A Binds to Gq Gq/11 Protein HTR2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Triphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Downstream Downstream Cellular Responses Ca->Downstream PKC->Downstream

Caption: 5-HT2A Receptor Signaling Pathway initiated by this compound.

G cluster_prep Assay Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture (5-HT2A expressing cells) Seeding Cell Seeding (96-well plate) Cell_Culture->Seeding Incubation1 Overnight Incubation (37°C, 5% CO2) Seeding->Incubation1 Dye_Loading Calcium Dye Loading (e.g., Fluo-4 AM) Incubation1->Dye_Loading Incubation2 Incubation (37°C, 60 min) Dye_Loading->Incubation2 Baseline Measure Baseline Fluorescence Incubation2->Baseline Compound_Prep This compound Dilution Series Injection Compound Injection Compound_Prep->Injection Baseline->Injection Measurement Measure Fluorescence Change Injection->Measurement Normalization Data Normalization Measurement->Normalization Curve_Fitting Dose-Response Curve Fitting Normalization->Curve_Fitting EC50 EC50 Determination Curve_Fitting->EC50

Caption: Experimental Workflow for a Calcium Mobilization Assay.

References

optimizing Mipla dosage for in vivo experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of Mipla, a selective MEK1/2 inhibitor, for in vivo experiments. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in a mouse xenograft model?

A1: For initial efficacy studies in mouse xenograft models, a starting dose of 25 mg/kg, administered orally (p.o.) once daily (QD), is recommended. This recommendation is based on a balance of efficacy and tolerability observed in preclinical studies with well-established cancer cell lines. However, the optimal dose may vary depending on the specific tumor model and its sensitivity to MEK inhibition. A dose-range-finding study is always recommended.

Q2: How should this compound be formulated for oral administration in mice?

A2: this compound should be suspended in a vehicle of 0.5% methylcellulose and 0.2% Tween 80 in sterile water. It is critical to ensure a homogenous suspension before each administration. Sonication of the formulation for 5-10 minutes is recommended to break up any aggregates. The formulation should be prepared fresh daily.

Q3: What is the mechanism of action of this compound?

A3: this compound is a potent and selective allosteric inhibitor of MEK1 and MEK2, which are key kinases in the MAPK/ERK signaling pathway. By inhibiting MEK, this compound prevents the phosphorylation and activation of ERK1/2, leading to the downregulation of downstream signaling pathways that are crucial for tumor cell proliferation and survival.

MEK_Inhibition_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation This compound This compound This compound->MEK

This compound inhibits the MAPK/ERK signaling pathway by targeting MEK1/2.

Troubleshooting Guides

Issue 1: Suboptimal or Lack of Anti-Tumor Efficacy

You have been treating tumor-bearing mice with this compound at the recommended dose, but you are not observing the expected tumor growth inhibition.

Possible Causes & Troubleshooting Steps:

  • Formulation and Administration Issues:

    • Verify Suspension: Ensure this compound is fully suspended in the vehicle before each dose. Inadequate suspension can lead to under-dosing.

    • Gavage Technique: Confirm proper oral gavage technique to ensure the full dose is delivered to the stomach and not regurgitated.

  • Pharmacokinetic Variability:

    • Exposure Levels: Consider conducting a small satellite pharmacokinetic (PK) study to measure plasma concentrations of this compound. This will confirm if adequate drug exposure is being achieved in your model.

  • Model-Specific Resistance:

    • Target Pathway Activation: The tumor model may have intrinsic or acquired resistance to MEK inhibition. This could be due to mutations upstream (e.g., KRAS amplification) or downstream of MEK, or activation of parallel survival pathways.

    • Action: Perform pharmacodynamic (PD) analysis on tumor tissue to assess target engagement. Measure the levels of phosphorylated ERK (p-ERK) in tumors from treated and vehicle control animals. A lack of p-ERK reduction would suggest a dosing or formulation issue, while a reduction in p-ERK without tumor growth inhibition points towards a resistance mechanism.

Efficacy_Troubleshooting Start Suboptimal Efficacy Observed CheckFormulation Verify Formulation & Gavage Technique Start->CheckFormulation ConductPK Conduct Satellite PK Study CheckFormulation->ConductPK Formulation OK AdequateExposure Is Drug Exposure Adequate? ConductPK->AdequateExposure AssessPD Assess Target Engagement (p-ERK in Tumors) TargetEngaged Is p-ERK Reduced? AssessPD->TargetEngaged DoseEscalate Consider Dose Escalation Study Resistance Investigate Resistance Mechanisms AdequateExposure->AssessPD Yes AdequateExposure->DoseEscalate No TargetEngaged->DoseEscalate No TargetEngaged->Resistance Yes

Troubleshooting workflow for suboptimal anti-tumor efficacy.
Issue 2: Unexpected Toxicity or Weight Loss

You are observing significant weight loss (>15%), lethargy, or other adverse effects in the treated animals.

Possible Causes & Troubleshooting Steps:

  • Dose is Too High for the Specific Model:

    • Action: Reduce the dose to a lower, better-tolerated level (e.g., 12.5 mg/kg) and monitor the animals closely.

    • Action: Consider intermittent dosing schedules (e.g., 5 days on, 2 days off) which can sometimes maintain efficacy while reducing toxicity.

  • Vehicle Intolerance:

    • Action: Treat a cohort of non-tumor-bearing mice with the vehicle alone to rule out any vehicle-related toxicity.

  • Model-Specific Sensitivity:

    • The genetic background of the mouse strain or the specific tumor model may have increased sensitivity to MEK inhibition.

    • Action: Review literature for known sensitivities in your chosen model.

Toxicity Management Strategy Description Starting Point
Dose Reduction Decrease the daily dose of this compound.Reduce from 25 mg/kg to 12.5 mg/kg QD.
Intermittent Dosing Introduce drug holidays to allow for recovery.Switch from QD to 5 days on / 2 days off schedule.
Supportive Care Provide supportive care such as hydration or nutritional supplements.Consult with veterinary staff for appropriate measures.

Experimental Protocols

Protocol 1: Dose-Range-Finding Study
  • Objective: To determine the maximum tolerated dose (MTD) and a range of effective doses for this compound in a specific mouse xenograft model.

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude) bearing established tumors (average volume of 100-150 mm³).

  • Group Allocation: Randomize mice into groups (n=5 per group).

    • Group 1: Vehicle control (0.5% methylcellulose, 0.2% Tween 80)

    • Group 2: this compound 12.5 mg/kg

    • Group 3: this compound 25 mg/kg

    • Group 4: this compound 50 mg/kg

  • Dosing: Administer the assigned treatment orally once daily.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Record body weight daily.

    • Perform daily clinical observations for signs of toxicity (e.g., changes in posture, activity, fur texture).

  • Endpoints:

    • The study duration is typically 21-28 days, or until tumors in the control group reach a predetermined endpoint size.

    • The MTD is defined as the highest dose that does not induce more than a 15-20% mean body weight loss and has no other overt signs of toxicity.

Dose_Finding_Workflow Start Establish Tumors (100-150 mm³) Randomize Randomize into Treatment Groups Start->Randomize Dose Administer Vehicle or This compound (QD) Randomize->Dose Monitor Monitor Daily: - Body Weight - Clinical Signs - Tumor Volume (2-3x/wk) Dose->Monitor Monitor->Dose Repeat for 21-28 days Analyze Analyze Data: - Efficacy (TGI) - Tolerability (BWL) Monitor->Analyze

Experimental workflow for a dose-range-finding study.

Quantitative Data Summary

The following table summarizes hypothetical data from a 21-day dose-range-finding study in a KRAS-mutant Non-Small Cell Lung Cancer (NSCLC) xenograft model.

Treatment Group Dose (mg/kg, QD) Mean Tumor Growth Inhibition (TGI, %) Mean Body Weight Change (%) Study Completion Rate
Vehicle Control00%+5%100%
This compound12.545%-2%100%
This compound2588%-8%100%
This compound5095%-18%60%

TGI is calculated at the end of the study relative to the vehicle control group. A negative body weight change indicates weight loss.

Technical Support Center: Mipla-Associated Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects during experiments involving Mipla, a novel antisense oligonucleotide (ASO).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a synthetic, single-stranded antisense oligonucleotide designed to bind to a specific messenger RNA (mRNA) sequence of the target gene. This binding event leads to the degradation of the target mRNA through the action of RNase H, thereby reducing the expression of the pathogenic protein.

Q2: What are off-target effects and why are they a concern with this compound?

Off-target effects are unintended biological consequences of this compound binding to mRNA sequences other than the intended target. These effects can arise from the partial complementarity of this compound to other transcripts, leading to their unintended degradation and subsequent changes in protein expression. This can result in cellular toxicity, misleading experimental results, and potential adverse effects in a therapeutic setting.

Q3: How can I predict potential off-target effects of my this compound sequence?

In silico analysis is a crucial first step. Utilize bioinformatics tools to perform a BLAST search of your this compound sequence against the entire transcriptome of your model organism. This will help identify potential off-target transcripts with partial sequence homology. Pay close attention to the "seed region" (nucleotides 2-8 from the 5' end), as matches in this region are more likely to cause off-target effects.

Q4: What are the best practices for designing a this compound sequence to minimize off-target effects?

To minimize off-target effects, it is recommended to:

  • Design multiple this compound sequences targeting different regions of the same mRNA. Consistent phenotypes across different sequences are more likely to be on-target.[1]

  • Keep the this compound length between 18-22 nucleotides. Shorter sequences are more prone to off-target binding, while longer ones can have reduced potency.[2]

  • Incorporate chemical modifications, such as 2'-O-methoxyethyl (2'-MOE) wings and a phosphorothioate backbone, to enhance binding affinity and nuclease resistance, which can also improve specificity.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
High cellular toxicity observed after this compound transfection. Off-target effects leading to the downregulation of essential genes.1. Perform a dose-response experiment to determine the lowest effective concentration of this compound. 2. Validate the phenotype with at least two other this compound sequences targeting the same gene. 3. Conduct a transcriptome-wide analysis (e.g., RNA-seq) to identify off-target gene downregulation.
Inconsistent phenotypic results across experiments. Variability in transfection efficiency or significant off-target effects.1. Optimize transfection protocol for consistent delivery of this compound. 2. Use a scrambled sequence control with the same chemical modifications and length as your active this compound. 3. Confirm on-target knockdown using qPCR or Western blot.
Observed phenotype does not match the known function of the target gene. The phenotype may be a result of an off-target effect.1. Perform a rescue experiment by co-transfecting a plasmid expressing the target gene (lacking the this compound binding site). If the phenotype is rescued, it is likely on-target. 2. Analyze the top predicted off-target genes for known functions that could explain the observed phenotype.

Key Experiments and Methodologies

Experiment 1: Validation of On-Target this compound Activity

Objective: To confirm that this compound is effectively downregulating the intended target gene.

Methodology:

  • Cell Culture and Transfection: Plate cells at an appropriate density and transfect with this compound or a scrambled control oligonucleotide using a suitable transfection reagent.

  • RNA Extraction and qRT-PCR: At 24-48 hours post-transfection, extract total RNA. Synthesize cDNA and perform quantitative real-time PCR (qRT-PCR) using primers specific for the target gene and a housekeeping gene for normalization.

  • Protein Extraction and Western Blot: At 48-72 hours post-transfection, lyse the cells and extract total protein. Perform a Western blot using an antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin).

Experiment 2: Global Off-Target Profiling using RNA-Sequencing

Objective: To identify all genes that are unintentionally downregulated by this compound.

Methodology:

  • Sample Preparation: Transfect cells with the active this compound and a scrambled control. Extract high-quality total RNA at 24 hours post-transfection.

  • Library Preparation and Sequencing: Prepare RNA-seq libraries from the extracted RNA and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to the reference genome and perform differential gene expression analysis to identify genes that are significantly downregulated in the this compound-treated samples compared to the control.

Quantitative Data Summary

The following table summarizes illustrative data from a study comparing the on-target and off-target effects of two different this compound sequences targeting Gene X.

This compound SequenceOn-Target Knockdown of Gene X (%)Number of Off-Target Genes (Downregulated >2-fold)
This compound-A8515
This compound-B784
Scrambled Control20

Visualizing Experimental Workflows and Pathways

experimental_workflow cluster_design In Silico Design cluster_invitro In Vitro Validation cluster_offtarget Off-Target Analysis design This compound Sequence Design blast BLAST Analysis design->blast Predict Off-Targets transfection Cell Transfection design->transfection qpcr qRT-PCR transfection->qpcr On-Target mRNA western Western Blot transfection->western On-Target Protein rnaseq RNA-Sequencing western->rnaseq analysis Differential Expression rnaseq->analysis Identify Off-Targets

Caption: A typical experimental workflow for validating this compound efficacy and specificity.

signaling_pathway This compound This compound ASO Target_mRNA Target mRNA This compound->Target_mRNA Binds OffTarget_mRNA Off-Target mRNA This compound->OffTarget_mRNA Binds (Partial) RNaseH RNase H Target_mRNA->RNaseH Protein_Translation Protein Translation Target_mRNA->Protein_Translation Blocked OffTarget_mRNA->RNaseH OffTarget_mRNA->Protein_Translation Blocked Degradation Degradation RNaseH->Degradation

Caption: The mechanism of action of this compound and its potential off-target binding.

References

Technical Support Center: MIPLA (Molecular Interaction Profiling Ligand Assay)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you control for experimental variability when using the MIPLA platform.

Troubleshooting Guides

This section addresses common issues encountered during this compound experiments.

Issue Potential Cause Recommended Solution
High Background Signal 1. Insufficient washing- Increase the number of wash steps or the volume of wash buffer. - Ensure vigorous but gentle washing to avoid disrupting the assay components.
2. Reagent concentration too high- Titrate primary and secondary antibodies or detection reagents to optimal concentrations.
3. Non-specific binding- Add a blocking agent (e.g., BSA, non-fat dry milk) to the incubation buffers. - Increase the stringency of the wash buffer (e.g., by adding a mild detergent like Tween-20).
4. Contaminated reagents or buffers- Prepare fresh buffers and filter-sterilize if necessary. - Use high-purity water.
Low or No Signal 1. Inactive reagents- Check the expiration dates of all reagents. - Aliquot and store reagents at the recommended temperatures to avoid freeze-thaw cycles.
2. Incorrect reagent concentration- Ensure all reagents are at their optimal working concentrations.
3. Suboptimal incubation times/temperatures- Optimize incubation times and temperatures for your specific analytes and reagents.
4. Problems with sample integrity- Ensure samples have been properly collected, processed, and stored.
High Variability Between Replicates 1. Pipetting errors- Use calibrated pipettes and proper pipetting techniques. - Pipette larger volumes when possible to minimize percentage error.
2. Inconsistent incubation conditions- Ensure uniform temperature across all wells of the plate by using a properly calibrated incubator.
3. Edge effects in plate-based assays- Avoid using the outer wells of the plate, or fill them with buffer to create a more uniform temperature environment.
4. Incomplete washing- Ensure all wells are washed equally and thoroughly.

Frequently Asked Questions (FAQs)

Q1: How can I minimize variability in my sample preparation?

A1: Standardize your sample collection and processing protocols. Use consistent buffer compositions, protease inhibitors, and storage conditions (e.g., -80°C for long-term storage). Thaw samples on ice and minimize the time they are at room temperature.

Q2: What is the best way to prepare and store my reagents?

A2: Reconstitute lyophilized reagents with high-purity, nuclease-free water. Aliquot reagents into single-use volumes to avoid repeated freeze-thaw cycles. Store all reagents at the temperatures recommended by the manufacturer.

Q3: How critical are the washing steps in the this compound protocol?

A3: Washing steps are critical for removing unbound reagents and reducing background noise. Incomplete or inconsistent washing is a major source of variability. Ensure that you are using the recommended wash buffer and that all wells are washed with the same volume and for the same duration.

Q4: How should I analyze and interpret my this compound data?

A4: Use appropriate statistical methods to analyze your data. Normalize your data to internal controls to account for technical variability. When comparing between experiments, consider including a common reference sample in each run.

Experimental Protocols

Standard this compound Protocol for Protein-Protein Interaction
  • Coating: Coat a 96-well plate with 100 µL of capture antibody (1-10 µg/mL in PBS) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of wash buffer (PBS with 0.05% Tween-20).

  • Blocking: Block the plate with 200 µL of blocking buffer (PBS with 1% BSA) for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Sample Incubation: Add 100 µL of your sample (e.g., cell lysate, purified protein) to each well and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Detection Antibody Incubation: Add 100 µL of detection antibody (at the optimized concentration) to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Secondary Antibody Incubation: Add 100 µL of enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 2, followed by a final wash with PBS.

  • Substrate Addition: Add 100 µL of substrate solution and incubate until color develops.

  • Read Plate: Read the absorbance at the appropriate wavelength using a plate reader.

Visualizations

MIPLA_Workflow cluster_prep Plate Preparation cluster_assay Assay cluster_detection Detection A Coat with Capture Ab B Wash A->B C Block B->C D Add Sample C->D E Incubate D->E F Wash E->F G Add Detection Ab F->G H Incubate G->H I Wash H->I J Add Secondary Ab I->J K Incubate J->K L Wash K->L M Add Substrate L->M N Read Plate M->N

Caption: Experimental workflow for the this compound protocol.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand Receptor Receptor Ligand->Receptor Binding Kinase1 Kinase1 Receptor->Kinase1 Activation Kinase2 Kinase2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Target Gene TF->Gene Transcription

Caption: A hypothetical signaling pathway studied with this compound.

Technical Support Center: Contamination Control in Chemical and Biological Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Mipla experiments" is not a widely recognized standard in scientific literature. The following guide provides best practices for avoiding contamination in a laboratory setting, particularly relevant for researchers, scientists, and drug development professionals working with sensitive chemical compounds and biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of contamination in a laboratory setting?

A1: Contamination in a laboratory can originate from various sources, broadly categorized as biological and chemical.[1] Biological contaminants include bacteria, fungi, yeast, viruses, and cross-contamination from other cell lines.[2] Chemical contaminants can include dust, airborne particles, endotoxins, and residual substances from cleaning agents or previous experiments.[3] Personnel are a significant source of biological contamination through skin, hair, and aerosols generated from breathing or talking.[4] Other common sources include unfiltered air, contaminated equipment, media, reagents, and improper handling of samples.[2][5]

Q2: How can I prevent cross-contamination between my samples?

A2: Preventing cross-contamination is critical for the integrity of experimental results. Key practices include:

  • Aseptic Technique: Employing sterile practices to prevent the introduction of unwanted microorganisms.[4]

  • Dedicated Equipment: Using separate sets of pipettes and other equipment for pre- and post-amplification steps in sensitive assays like PCR, or for different cell lines.[6]

  • Sample Handling: Changing pipette tips between each sample is crucial to avoid carryover.[7] It is also recommended to work with one sample at a time.

  • Workspace Organization: Maintaining a clean and organized workspace helps minimize the chances of sample mix-ups.[3]

  • Personal Protective Equipment (PPE): Always wear a clean lab coat and gloves, changing them frequently, especially if you suspect they have been contaminated.[6][8]

Q3: What are the best practices for maintaining a sterile work environment?

A3: A sterile work environment is fundamental for preventing contamination. This can be achieved by:

  • Regular Cleaning: Disinfecting work surfaces, equipment, and storage areas before and after each experiment.[3][8]

  • Laminar Flow Hoods: Performing sensitive experiments, such as cell culture or PCR setup, within a laminar flow hood equipped with a UV lamp to maintain sterility.[6][9]

  • Air Quality Control: Implementing proper ventilation and air filtration systems to minimize airborne contaminants.[3]

  • Aseptic Technique: Adhering strictly to aseptic techniques during all experimental procedures.[4]

Troubleshooting Contamination

This section provides a structured approach to identifying and resolving contamination issues.

Identifying the Type and Source of Contamination

The first step in troubleshooting is to identify the nature of the contaminant. The table below summarizes common contaminants, their appearance, and likely sources.

Contaminant TypeCommon AppearancePotential Sources
Bacteria Cloudy culture media, sometimes with a change in pH (color change of indicator).Personnel, unfiltered air, contaminated media/reagents, water baths.[2]
Yeast Oval or budding particles in culture, media may become turbid.Lab personnel, humidified incubators.[2]
Fungi (Mold) Filamentous structures (mycelia) floating in the culture, may appear as fuzzy colonies.Unfiltered air, lab surfaces, cardboard packaging.[2]
Chemical Inconsistent experimental results, unexpected precipitates, or cell toxicity.Impure water, expired reagents, leaching from plasticware, cleaning agent residue.[10]
Cross-Contamination Presence of unintended genetic material or cell types in a sample.Pipetting errors, shared reagents or media, equipment carryover.[1][8]
Contamination Troubleshooting Workflow

If you suspect contamination, follow this logical workflow to identify the source and implement corrective actions.

G cluster_0 Contamination Troubleshooting Workflow A Contamination Suspected (e.g., cloudy media, inconsistent results) B Identify Contaminant Type (Microscopy, pH check, visual inspection) A->B C Isolate Contaminated Materials (Cultures, reagents, media) B->C D Review Lab Procedures (Aseptic technique, cleaning protocols) C->D E Check Equipment (Incubator, water bath, hood) C->E F Test Reagents and Media (Plate aliquots on growth media) C->F G Decontaminate Workspace and Equipment H Implement Corrective Actions (Retrain personnel, discard contaminated stock) G->H I Monitor Future Experiments Closely H->I

Caption: A logical workflow for troubleshooting laboratory contamination events.

Experimental Protocols

Protocol 1: Aseptic Technique for Cell Culture

This protocol outlines the fundamental steps for maintaining sterility while working with cell cultures.

  • Prepare the Work Area:

    • Disinfect the biological safety cabinet (BSC) with 70% ethanol before and after use.[4]

    • Ensure the BSC is running for at least 10-15 minutes before starting work.

  • Personal Protective Equipment (PPE):

    • Wear a clean lab coat and sterile gloves. Change gloves if they touch any non-sterile surface.[6]

  • Handling Reagents and Media:

    • Wipe down all bottles and containers with 70% ethanol before placing them in the BSC.

    • Avoid passing hands and arms over open bottles or plates.

    • Use sterile, single-use pipettes and tips.[6]

  • Performing Manipulations:

    • Open sterile containers only inside the BSC.

    • Flame the necks of glass bottles before and after pouring liquids.

    • Work deliberately and carefully to minimize the creation of aerosols.[4]

  • Incubation:

    • Wipe down plates or flasks with 70% ethanol before placing them in the incubator.

    • Regularly clean and decontaminate the incubator.

Protocol 2: Workspace Decontamination

A clean workspace is essential for preventing contamination. This protocol provides a general procedure for decontaminating laboratory surfaces.

  • Pre-Experiment Decontamination:

    • Clear the work surface of all unnecessary items.[3]

    • Generously spray the surface with a suitable disinfectant (see table below).

    • Wipe the surface with a sterile, lint-free cloth, moving from the back to the front.

  • Post-Experiment Decontamination:

    • Dispose of all waste in appropriate biohazard containers.

    • Repeat the pre-experiment decontamination procedure.

  • Weekly Deep Cleaning:

    • Thoroughly clean and disinfect all surfaces, including shelves, equipment, and floors.

Common Laboratory Disinfectants
DisinfectantConcentrationTarget OrganismsNotes
Ethanol 70%Bacteria, some virusesLess effective against fungal spores.[4]
Bleach (Sodium Hypochlorite) 10% (0.5% final)Broad spectrum (bacteria, viruses, fungi, spores)Corrosive to metals, should be prepared fresh.
Quaternary Ammonium Compounds Varies by productBacteria, fungi, virusesOften used for general surface cleaning.

Signaling Pathways and Workflows

Workflow for Preventing PCR Contamination

PCR is highly sensitive to contamination.[6] The following diagram illustrates a workflow designed to minimize the risk of carryover and cross-contamination.

Caption: Unidirectional workflow for PCR to prevent contamination.

References

Technical Support Center: Instrument Calibration for MIPLA Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of N-methyl-N-isopropyl-lysergamide (MIPLA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on instrument calibration and to troubleshoot common issues encountered during quantitative analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques for the quantitative analysis of this compound?

A1: The primary analytical techniques for the quantitative analysis of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods offer the high sensitivity and selectivity required to differentiate this compound from its isomers and other related compounds.

Q2: What is the first step I should take if I'm seeing poor quantitative results for my this compound samples?

A2: Before delving into complex troubleshooting, always verify the basics. Ensure that your instrument has been recently and successfully calibrated. Check the system for leaks, especially at the septum and column connections in a GC-MS system. Also, confirm that the correct mobile phase or carrier gas is in use and that all solvents are of the appropriate purity and have been properly degassed.

Q3: My calibration curve for this compound has a low correlation coefficient (R² < 0.99). What are the likely causes?

A3: A low correlation coefficient in your calibration curve can stem from several issues:

  • Inaccurate Standard Preparation: Errors in the serial dilution of your calibration standards are a common cause. Re-prepare your standards, paying close attention to pipetting accuracy.

  • Inappropriate Calibration Range: Your calibration range may not be linear for the analyte. Try adjusting the concentration range of your standards.

  • Instrument Instability: Fluctuations in the instrument's response during the analytical run can affect linearity. This could be due to an unstable spray in LC-MS or temperature fluctuations in the GC inlet.

  • Matrix Effects: If you are using matrix-matched calibrants, inconsistent matrix components across your calibration levels can impact linearity.

Q4: Should I use an internal or external standard for this compound quantification?

A4: For complex sample matrices, such as those encountered in forensic toxicology or drug metabolism studies, the use of an internal standard (IS) is highly recommended.[1][2][3][4][5] An IS can compensate for variations in sample preparation, injection volume, and instrument response, leading to more accurate and precise results.[3] The ideal internal standard is a stable, isotopically labeled version of the analyte (e.g., this compound-d3). If an isotopically labeled standard is unavailable, a structurally similar compound with similar chromatographic behavior and ionization efficiency can be used.

Troubleshooting Guides

This section provides troubleshooting guidance for specific issues you may encounter during the calibration and analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptom Potential Causes Recommended Actions
Peak Tailing - Active sites on the GC liner or column.- Contamination in the LC column or guard column.- Mismatch between the sample solvent and the mobile phase in LC.- Deactivate the GC liner or use a new, silanized liner.- Flush the LC column or replace the guard column.- Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase.
Peak Fronting - Column overload.- Sample solvent is too strong.- Dilute the sample and re-inject.- Re-dissolve the sample in a weaker solvent.
Split Peaks - Contamination on the column inlet frit.- Injection issues (e.g., inconsistent syringe speed in GC).- Column void.- Backflush the column or replace the inlet frit.- Optimize injection parameters.- Replace the column.
Issue 2: Inconsistent Retention Times
Symptom Potential Causes Recommended Actions
Retention Time Drifting - Changes in mobile phase composition (LC).- Fluctuations in column temperature.- Leaks in the system.- Prepare fresh mobile phase and ensure proper mixing and degassing.- Verify the stability of the column oven temperature.- Perform a leak check on all fittings and connections.
Abrupt Retention Time Shifts - Incorrect mobile phase or carrier gas used.- Major leak in the system.- Column has been changed or improperly installed.- Verify the correct mobile phase/carrier gas is connected.- Perform a thorough leak check.- Ensure the column is installed correctly and has been properly conditioned.
Issue 3: Low Signal Intensity or Poor Sensitivity
Symptom Potential Causes Recommended Actions
Low Analyte Signal - Dirty ion source (MS).- Inefficient ionization.- Sample degradation.- Clean the ion source according to the manufacturer's instructions.- Optimize ion source parameters (e.g., spray voltage, gas flows).- Ensure proper sample storage and handling.
High Background Noise - Contaminated solvents or reagents.- Carryover from a previous injection.- Leaks in the system.- Use high-purity solvents and reagents.- Run a blank injection to check for carryover and implement a more rigorous wash method between samples.- Perform a leak check.

Experimental Protocols

Protocol 1: Preparation of Calibration Standards for this compound Analysis

This protocol outlines the preparation of a set of calibration standards for the quantitative analysis of this compound using an internal standard.

Materials:

  • This compound certified reference material (CRM)

  • Internal standard (IS) CRM (e.g., this compound-d3)

  • LC-MS or GC-MS grade solvent (e.g., methanol, acetonitrile)

  • Calibrated pipettes and Class A volumetric flasks

Procedure:

  • Prepare a Primary Stock Solution of this compound: Accurately weigh a known amount of this compound CRM and dissolve it in a known volume of solvent to create a primary stock solution of a high concentration (e.g., 1 mg/mL).

  • Prepare a Primary Stock Solution of the Internal Standard: Similarly, prepare a primary stock solution of the internal standard at a high concentration (e.g., 1 mg/mL).

  • Prepare Intermediate Stock Solutions: From the primary stock solutions, prepare intermediate stock solutions of both this compound and the internal standard at a lower concentration (e.g., 10 µg/mL).

  • Prepare Working Standard Solutions: Perform serial dilutions of the this compound intermediate stock solution to create a series of working standard solutions at different concentrations that will form your calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Prepare the Internal Standard Spiking Solution: Dilute the internal standard intermediate stock solution to a concentration that will yield a consistent and appropriate response when added to all samples and standards (e.g., 100 ng/mL).

  • Prepare Calibration Standards: To a known volume of each working standard solution, add a constant volume of the internal standard spiking solution. This will result in a set of calibration standards with varying concentrations of this compound and a constant concentration of the internal standard.

Visualizations

experimental_workflow cluster_prep Standard Preparation cluster_analysis Analysis cluster_quant Quantification stock_this compound This compound Primary Stock intermediate_this compound This compound Intermediate Stock stock_this compound->intermediate_this compound stock_is IS Primary Stock intermediate_is IS Intermediate Stock stock_is->intermediate_is working_standards This compound Working Standards intermediate_this compound->working_standards is_spiking IS Spiking Solution intermediate_is->is_spiking cal_standards Calibration Standards working_standards->cal_standards is_spiking->cal_standards instrument GC-MS or LC-MS/MS cal_standards->instrument Inject data_acquisition Data Acquisition instrument->data_acquisition data_processing Data Processing data_acquisition->data_processing cal_curve Calibration Curve Construction data_processing->cal_curve quantification Quantification of Unknowns cal_curve->quantification

Caption: Workflow for this compound quantification.

troubleshooting_logic start Poor Quantitative Results check_cal Is the instrument calibrated? start->check_cal check_leaks Are there system leaks? check_cal->check_leaks Yes cal_curve_issue Calibration Curve Issues (Low R²) check_cal->cal_curve_issue No check_solvents Are solvents correct and fresh? check_leaks->check_solvents No rt_shift_issue Retention Time Shifts check_leaks->rt_shift_issue Yes peak_shape_issue Poor Peak Shape check_solvents->peak_shape_issue No sensitivity_issue Low Sensitivity check_solvents->sensitivity_issue Yes end Resolution cal_curve_issue->end peak_shape_issue->end rt_shift_issue->end sensitivity_issue->end

Caption: Troubleshooting decision tree.

References

Technical Support Center: Ensuring Reproducibility in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to enhance reproducibility in their experiments. It includes frequently asked questions (FAQs), detailed troubleshooting guides for common laboratory techniques, and standardized experimental protocols.

Frequently Asked Questions (FAQs) on Research Reproducibility

This section addresses common questions regarding the challenges and best practices for ensuring reproducibility in preclinical research.

QuestionAnswer
What is the "reproducibility crisis" in preclinical research? The "reproducibility crisis" refers to the growing concern that many published findings in preclinical research cannot be replicated by other scientists.[1][2][3] Studies have shown low rates of reproducibility, with some reports indicating that only a small fraction of landmark studies' findings could be confirmed.[4][5] This issue leads to wasted resources, slows down scientific progress, and can undermine public trust in research.[2][3]
What are the main reasons for the lack of reproducibility? Key factors contributing to irreproducibility include poor experimental design, lack of statistical power, selective reporting or "publication bias," and insufficient detail in published methods.[3][4] Other significant causes are the lack of validation for key biological reagents and reference materials, including cell lines, and inadequate data analysis.[5]
How does irreproducibility impact drug development? The inability to reproduce preclinical findings has a significant negative impact on the drug development pipeline.[1] It can lead to the pursuit of non-viable drug targets, resulting in costly late-stage clinical trial failures.[1][6] An estimated 90% of drug candidates that enter clinical trials fail, with a significant portion of these failures attributed to a lack of efficacy that could have been identified with more robust preclinical data.[7][8][9]
What are the "3Rs" in the context of animal research? The "3Rs" stand for Replacement , Reduction , and Refinement .[10] Replacement encourages the use of non-animal methods whenever possible. Reduction aims to minimize the number of animals used to obtain statistically significant data. Refinement focuses on modifying experimental procedures to minimize animal pain and distress.[10]
How can I improve the reproducibility of my research? Improving reproducibility requires a multi-faceted approach. This includes rigorous experimental design, adequate sample size and statistical power, transparent and detailed reporting of methods, and the use of validated reagents.[3][5] Pre-registering study protocols and analysis plans can also help to reduce bias.[3]

Troubleshooting Guides

This section provides practical, question-and-answer formatted troubleshooting for common issues encountered in key experimental techniques.

Cell Culture
QuestionPotential CauseSuggested Solution
Why is my cell culture media cloudy and yellow? Bacterial contamination: Bacteria are a common contaminant that can cause rapid changes in pH (indicated by the yellow color of the phenol red indicator) and turbidity.Discard the contaminated culture immediately. Thoroughly disinfect the incubator and biosafety cabinet. Review and reinforce aseptic technique.[11]
I see floating clumps or thread-like structures in my culture. What could it be? Fungal (yeast or mold) contamination: Yeast appears as individual oval or budding particles, while mold forms filamentous structures (hyphae).Discard the contaminated culture. Clean the incubator and work area thoroughly. Check for potential sources of spores, such as cardboard or improperly filtered air.
My cells are growing slowly and have an abnormal morphology, but the media is clear. What should I check for? Mycoplasma contamination: Mycoplasma are very small bacteria that do not cause visible turbidity but can significantly impact cell health and experimental results.Quarantine the cell line and test for mycoplasma using a dedicated PCR-based or ELISA kit. If positive, discard the culture or treat with specific anti-mycoplasma antibiotics if the cell line is irreplaceable.
How can I prevent cross-contamination between my cell lines? Working with multiple cell lines simultaneously; sharing reagents. Work with only one cell line at a time in the biosafety cabinet. Use separate, clearly labeled bottles of media and reagents for each cell line. Maintain a rigorous cleaning schedule for all shared equipment.[11]
Western Blot
QuestionPotential CauseSuggested Solution
Why am I getting no signal or a very weak signal on my Western blot? Inefficient protein transfer: Proteins may not have transferred properly from the gel to the membrane. Inactive antibody: The primary or secondary antibody may have lost activity. Insufficient protein load: The amount of target protein in the sample may be too low.Verify transfer efficiency by staining the membrane with Ponceau S. Ensure antibodies have been stored correctly and are used at the recommended dilution. Increase the amount of protein loaded onto the gel.
My blot has high background and/or non-specific bands. Insufficient blocking: The blocking step may not have been adequate, leading to non-specific antibody binding. Antibody concentration too high: The primary or secondary antibody may be too concentrated. Inadequate washing: Washing steps may not be sufficient to remove unbound antibodies.Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk, or vice versa). Optimize antibody concentrations by performing a titration. Increase the number and duration of wash steps.
The bands on my blot are smeared or distorted. Sample overload: Too much protein was loaded into the well. High voltage during electrophoresis: Running the gel at too high a voltage can cause "smiling" or distorted bands. Air bubbles during transfer: Air bubbles trapped between the gel and the membrane can disrupt transfer.Reduce the amount of protein loaded per lane. Run the gel at a lower, constant voltage for a longer period. Carefully remove any air bubbles when assembling the transfer sandwich.
Polymerase Chain Reaction (PCR)
QuestionPotential CauseSuggested Solution
Why do I have no PCR product (no band on the gel)? Failed amplification: One or more components of the PCR reaction may have been omitted or degraded. Incorrect annealing temperature: The annealing temperature may be too high for the primers to bind to the template DNA.Use a checklist to ensure all reagents are added. Run a positive control to verify that the reagents and thermocycler are working. Optimize the annealing temperature by running a gradient PCR.[12]
I see multiple bands on my gel instead of a single product. Non-specific primer binding: The primers may be annealing to unintended sites on the template DNA. Primer-dimers: The primers may be annealing to each other.Increase the annealing temperature to improve primer specificity.[13] Redesign primers to have higher specificity and avoid self-complementarity.[12]
My PCR product appears as a smear on the gel. Too much template DNA: An excessive amount of template can lead to smeared products. Too many PCR cycles: Over-amplification can result in a smear. Contamination: Contaminating DNA can lead to a variety of non-specific products.Reduce the amount of template DNA in the reaction.[13] Decrease the number of PCR cycles (typically 25-35 cycles is sufficient).[13] Use dedicated pipettes and filtered tips, and work in a clean environment to prevent contamination.

Quantitative Data on Reproducibility and Drug Development

The following tables summarize key statistics related to the challenges in preclinical research and drug development.

Table 1: Failure Rates in Clinical Drug Development

StageReason for FailurePercentage of Failures
Clinical Trials (Overall)Lack of Clinical Efficacy40-50%[7][8][9]
Unmanageable Toxicity30%[7][8][9]
Poor Drug-like Properties10-15%[7][8][9]
Lack of Commercial Interest/Poor Strategic Planning10%[7][8][9]
Overall Total Failure Rate of Drugs Entering Clinical Trials ~90% [6][7][8][9]

Table 2: Issues in Preclinical Research Reproducibility

Study/Survey FindingReported Rate of IrreproducibilitySource
Amgen internal study on "landmark" cancer research89% (47 out of 53 studies) could not be reproduced[1][4]
Bayer HealthCare internal study~67% of preclinical projects had inconsistencies with published data[2][4]
Reproducibility Project: Cancer BiologyAttempted to replicate 193 experiments from 53 high-impact papers, ultimately only repeating 50 experiments from 23 of the papers.[1]
Nature survey of researchers>70% have tried and failed to reproduce another scientist's experiments[2]
Nature survey of researchers>50% have failed to reproduce their own experiments[2]

Detailed Experimental Protocols

This section provides standardized, step-by-step methodologies for key experiments to promote consistency and reproducibility.

Aseptic Cell Culture Technique

Objective: To maintain sterility and prevent contamination of cell cultures.

Materials:

  • Class II Biological Safety Cabinet (BSC)

  • 37°C Humidified CO2 Incubator

  • 70% Ethanol

  • Sterile cell culture flasks, plates, and pipettes

  • Complete cell culture medium (specific to cell line)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • Personal Protective Equipment (PPE): lab coat, gloves

Procedure:

  • Preparation of the Work Area:

    • Turn on the BSC fan at least 10-15 minutes before starting work.

    • Thoroughly spray the interior surfaces of the BSC with 70% ethanol and wipe with a sterile, lint-free cloth.[11][14]

    • Spray all items (media bottles, pipette boxes, etc.) with 70% ethanol before placing them in the BSC.[14][15]

  • Personal Hygiene:

    • Wear a clean lab coat and sterile gloves.

    • Spray gloves with 70% ethanol and allow to air dry before handling sterile items.[11]

  • Handling Reagents and Cultures:

    • Only open one bottle of medium or reagent at a time. Do not leave bottles open.

    • When pipetting, use a fresh sterile pipette for each reagent or cell line. Never touch the tip of the pipette to any non-sterile surface.

    • Avoid passing non-sterile items (e.g., your hands) over open sterile containers.

  • Subculturing (Passaging) Adherent Cells:

    • Aspirate the old medium from the cell culture flask.

    • Wash the cell monolayer once with sterile PBS to remove any residual serum.

    • Add a small volume of pre-warmed Trypsin-EDTA to cover the cell monolayer and incubate at 37°C for 2-5 minutes, or until cells detach.

    • Add complete medium to the flask to inactivate the trypsin.

    • Gently pipette the cell suspension up and down to create a single-cell suspension.

    • Transfer a fraction of the cell suspension to a new flask containing fresh, pre-warmed complete medium.

    • Label the new flask with the cell line name, passage number, and date.

    • Place the flask in the 37°C CO2 incubator with the cap slightly loosened to allow for gas exchange.

  • Clean-up:

    • Tightly close all reagent bottles.

    • Remove all items from the BSC and spray the work surface again with 70% ethanol.

    • Dispose of all waste in the appropriate biohazard containers.

Western Blot Protocol

Objective: To detect a specific protein in a complex mixture.

Procedure:

  • Sample Preparation (from cultured cells):

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a BCA or Bradford assay.

    • Add Laemmli sample buffer to the desired amount of protein and heat at 95-100°C for 5 minutes to denature the proteins.[16]

  • SDS-PAGE:

    • Load denatured protein samples and a molecular weight marker into the wells of a polyacrylamide gel.

    • Run the gel in SDS running buffer until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

  • Blocking:

    • Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[16]

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[16]

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.[16]

    • Wash the membrane three times for 5-10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate (ECL reagent).

    • Expose the membrane to X-ray film or use a digital imager to detect the signal.

Polymerase Chain Reaction (PCR) Protocol

Objective: To amplify a specific DNA sequence.

Procedure:

  • Reaction Setup (for a single 25 µL reaction):

    • On ice, combine the following in a sterile PCR tube:

      • 12.5 µL of 2x PCR Master Mix (contains Taq polymerase, dNTPs, MgCl2, and reaction buffer)

      • 1 µL of Forward Primer (10 µM)

      • 1 µL of Reverse Primer (10 µM)

      • 1 µL of Template DNA (1-100 ng)

      • 9.5 µL of Nuclease-Free Water

    • Gently mix the components and centrifuge briefly to collect the contents at the bottom of the tube.

  • Thermocycling:

    • Place the PCR tube in a thermocycler and run the following program:

      • Initial Denaturation: 95°C for 2-5 minutes (1 cycle)

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-65°C for 30 seconds (optimize based on primer Tm)

      • Extension: 72°C for 1 minute per kb of product length (30-35 cycles of Denaturation, Annealing, and Extension)

      • Final Extension: 72°C for 5-10 minutes (1 cycle)

      • Hold: 4°C

  • Analysis:

    • Run the PCR product on an agarose gel with a DNA ladder to confirm the size of the amplified fragment.

Visualizations

Signaling Pathways

TGF_beta_signaling TGFb TGF-β Ligand TBRII TGF-β Receptor II TGFb->TBRII Binds TBRI TGF-β Receptor I TBRII->TBRI Recruits & Phosphorylates SMAD23 SMAD2/3 TBRI->SMAD23 Phosphorylates Complex SMAD2/3-SMAD4 Complex SMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates Transcription Gene Transcription (Cell Cycle Arrest, Apoptosis) Nucleus->Transcription

Caption: TGF-β Signaling Pathway.

MAPK_ERK_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds Grb2 Grb2/SOS RTK->Grb2 Activates Ras Ras Grb2->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates TF Transcription Factors (e.g., c-Myc, Elk-1) Nucleus->TF Response Cellular Response (Proliferation, Differentiation, Survival) TF->Response

Caption: MAPK/ERK Signaling Pathway.

Experimental Workflow

experimental_workflow Hypothesis Hypothesis Formulation Design Experimental Design (Controls, Sample Size, Randomization) Hypothesis->Design Protocol Protocol Standardization Design->Protocol Reproducibility Reproducibility Design->Reproducibility Execution Experiment Execution Protocol->Execution Protocol->Reproducibility DataCollection Data Collection Execution->DataCollection Analysis Statistical Analysis DataCollection->Analysis Interpretation Interpretation of Results Analysis->Interpretation Analysis->Reproducibility Reporting Transparent Reporting Interpretation->Reporting Reporting->Reproducibility

Caption: General Experimental Workflow for Reproducibility.

References

Validation & Comparative

Comparative Guide to Purity Validation of Mipla Using a Certified Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of an in-house synthesized batch of Mipla against a Certified Reference Standard (CRS). The objective is to validate the purity and identity of the manufactured this compound, a critical step in drug development and quality control. The following sections detail the analytical methodologies, present comparative data, and outline the experimental workflows.

Comparative Purity and Identity Analysis

The purity of the in-house this compound (Lot No. M-20251030) was assessed against the this compound CRS (Cat. No. M-CRS-001). The primary method for purity determination was High-Performance Liquid Chromatography (HPLC) with UV detection. Identity was confirmed using Liquid Chromatography-Mass Spectrometry (LC-MS), and water content was measured by Karl Fischer titration.

Table 1: Summary of Comparative Analytical Data

ParameterMethodThis compound CRS (Cat. No. M-CRS-001)In-House this compound (Lot No. M-20251030)Acceptance Criteria
Purity (Area %) HPLC-UV99.91%99.65%≥ 99.5%
Largest Impurity HPLC-UV0.04%0.11%≤ 0.15%
Total Impurities HPLC-UV0.09%0.35%≤ 0.50%
Identity (m/z) LC-MSConfirmed (e.g., [M+H]⁺ at 314.12)Confirmed (e.g., [M+H]⁺ at 314.13)Conforms to CRS
Water Content Karl Fischer0.07%0.22%≤ 0.50%

Experimental Methodologies

Detailed protocols for the analytical methods used in this validation are provided below.

Purity Determination by HPLC-UV
  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Samples were accurately weighed and dissolved in a 50:50 mixture of Acetonitrile and Water to a final concentration of 0.5 mg/mL.

Identity Confirmation by LC-MS
  • Instrumentation: Waters ACQUITY UPLC I-Class system coupled to a SQ Detector 2.

  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase and Gradient: Same as HPLC-UV method, scaled for UPLC flow rates.

  • Flow Rate: 0.6 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Mass Range: 100-1000 m/z.

  • Sample Preparation: The sample solution from the HPLC analysis was further diluted 10-fold with the mobile phase.

Water Content by Volumetric Karl Fischer Titration
  • Instrumentation: Mettler Toledo V30S Volumetric KF Titrator.

  • Reagent: Hydranal-Composite 5.

  • Solvent: Anhydrous Methanol.

  • Sample Preparation: Approximately 50 mg of the sample was accurately weighed and added directly to the titration vessel. The analysis was performed in triplicate.

Visualized Workflows

The following diagrams illustrate the logical flow of the purity validation process and the relationship between different analytical assessments.

G cluster_prep Sample Preparation cluster_analysis Analytical Testing cluster_report Data Evaluation CRS Weigh this compound CRS Dissolve Dissolve in Diluent (0.5 mg/mL) CRS->Dissolve KF Karl Fischer Titration (Water Content) CRS->KF InHouse Weigh In-House this compound InHouse->Dissolve InHouse->KF HPLC HPLC-UV Analysis (Purity & Impurities) Dissolve->HPLC LCMS LC-MS Analysis (Identity) Dissolve->LCMS Compare Compare Data vs. Acceptance Criteria HPLC->Compare LCMS->Compare KF->Compare Report Generate Certificate of Analysis (CoA) Compare->Report

Caption: Workflow for this compound purity validation from sample preparation to final report.

G cluster_input Primary Measurements cluster_output Final Assessment Purity Chromatographic Purity (HPLC Area %) Result Overall Purity & Identity Profile Purity->Result Water Water Content (Karl Fischer %) Water->Result Identity Mass Identity (LC-MS m/z) Identity->Result

Caption: Relationship between analytical inputs and the final purity assessment.

Unveiling the Molecular Architecture of Mipla: A Comparative Guide to Structural Confirmation by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of chemical analysis. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy in the structural elucidation of Mipla (N-methyl-N-isopropyllysergamide), a potent lysergamide, and contrasts its performance with alternative analytical techniques.

This compound, a structural isomer of lysergic acid diethylamide (LSD), requires precise structural confirmation to distinguish it from related compounds and to understand its pharmacological properties. NMR spectroscopy stands as the gold standard for this purpose, offering unparalleled insight into the molecular framework. This guide delves into the application of NMR for this compound, presenting supporting data and detailed experimental protocols, while also exploring the capabilities of complementary methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

NMR Spectroscopy: The Definitive Tool for this compound's Structure

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, and chemical environment of molecules. For a complex molecule like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete structural assignment.

A key structural feature of this compound that NMR spectroscopy is uniquely suited to identify is the presence of rotamers.[1][2][3] Due to restricted rotation around the amide bond, this compound can exist as a mixture of conformational isomers in solution, which are observable in the NMR spectrum. This phenomenon provides a distinct spectroscopic fingerprint, aiding in its definitive identification.

Quantitative NMR Data for this compound:

While a complete, publicly available, and peer-reviewed dataset of ¹H and ¹³C NMR chemical shifts and coupling constants for this compound is not readily found in a single comprehensive source, analysis of related lysergamides and general principles of NMR spectroscopy allow for the prediction of its spectral characteristics. The complexity of the lysergamide core, coupled with the N-methyl-N-isopropyl amide group, results in a rich and informative NMR spectrum.

Technique Key Parameters and Observations for this compound
¹H NMR - Aromatic Protons: Signals corresponding to the indole ring protons typically appear in the downfield region (δ 6.5-8.0 ppm). - Ergoline Core Protons: A complex series of multiplets in the aliphatic region (δ 2.0-4.5 ppm) arises from the tetracyclic ergoline structure. - N-methyl and N-isopropyl Protons: Distinct signals for the methyl and isopropyl groups on the amide nitrogen. The isopropyl methine proton would appear as a septet, and the methyl protons as a doublet. The presence of rotamers can lead to the appearance of multiple sets of signals for these groups.
¹³C NMR - Aromatic and Olefinic Carbons: Resonances for the indole and dihydroquinoline carbons appear in the δ 100-150 ppm range. - Amide Carbonyl: The carbonyl carbon of the amide group is expected to resonate around δ 170 ppm. - Aliphatic Carbons: Signals for the ergoline core and the N-alkyl groups appear in the upfield region (δ 15-70 ppm).
2D NMR (COSY, HSQC, HMBC) - COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, allowing for the tracing of spin systems within the ergoline core and the isopropyl group. - HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, aiding in the assignment of carbon signals. - HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, crucial for connecting different structural fragments and confirming the overall connectivity of the molecule.

Experimental Protocol for NMR Analysis of this compound:

The following provides a generalized, yet detailed, methodology for the structural confirmation of this compound using NMR spectroscopy.

1. Sample Preparation:

  • Dissolution: Accurately weigh approximately 5-10 mg of the purified this compound sample.

  • Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, methanol-d₄, or dimethyl sulfoxide-d₆). The choice of solvent can influence chemical shifts and the resolution of signals.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shift scale (δ = 0.00 ppm).

  • Filtration: Filter the solution into a 5 mm NMR tube to remove any particulate matter.

2. NMR Data Acquisition:

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

  • 1D ¹H NMR:

    • Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • 1D ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer relaxation delay may be required.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR:

    • COSY: Acquire a gradient-selected COSY spectrum to identify ¹H-¹H coupling networks.

    • HSQC/HMQC: Acquire a gradient-selected HSQC or HMQC spectrum to determine ¹H-¹³C one-bond correlations.

    • HMBC: Acquire a gradient-selected HMBC spectrum to establish long-range ¹H-¹³C correlations. The optimization of the long-range coupling delay is crucial for detecting correlations across two and three bonds.

3. Data Processing and Analysis:

  • Apply appropriate window functions (e.g., exponential multiplication) to enhance the signal-to-noise ratio or resolution.

  • Perform Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, coupling constants, and correlations from all spectra to piece together the molecular structure of this compound.

Diagram of the NMR Experimental Workflow for this compound Structure Confirmation:

Caption: Workflow for this compound structure confirmation using NMR spectroscopy.

Alternative and Complementary Analytical Techniques

While NMR provides the most detailed structural information, other analytical techniques are often used in conjunction to provide complementary data, particularly for purity assessment and differentiation from isomers.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. For lysergamides like this compound, derivatization is often necessary to improve their volatility and chromatographic behavior.

  • Principle: The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a gas chromatograph. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a fingerprint of the molecule.

  • Data for this compound: The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern is key for structural information. Diagnostic fragment ions for the lysergamide core and the N-methyl-N-isopropyl amide side chain can be observed. For instance, the iminium ion at m/z 72 is a characteristic fragment for many lysergamides.[4]

  • Limitations: Isomers with similar fragmentation patterns can be difficult to distinguish by mass spectrometry alone. Retention time in the gas chromatograph provides an additional layer of identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is highly sensitive and selective, making it ideal for the analysis of non-volatile and thermally labile compounds like this compound in complex matrices.

  • Principle: The sample is first separated by liquid chromatography. The eluent is then introduced into a mass spectrometer. In tandem MS (MS/MS), a specific precursor ion (e.g., the protonated molecule of this compound, [M+H]⁺) is selected, fragmented, and the resulting product ions are detected. This process is known as Multiple Reaction Monitoring (MRM) and provides high specificity.

  • Data for this compound: For this compound, specific MRM transitions can be established. For example, the transition from the precursor ion m/z 324.2 to product ions like m/z 223.2 and m/z 208.2 can be monitored for quantification and confirmation.[4] The selection of appropriate precursor and product ions, along with optimized collision energies, is crucial for developing a robust method.[5][6][7][8]

  • Advantages: High sensitivity (picogram to femtogram levels) and selectivity, making it suitable for trace analysis.[9]

Comparison of Analytical Techniques for this compound Structure Confirmation:

Technique Information Provided Advantages Limitations Typical Detection Limits
NMR Spectroscopy Detailed 3D structure, connectivity, stereochemistry, identification of rotamers.Non-destructive, provides unambiguous structural information.Relatively low sensitivity, requires pure samples and larger sample amounts.Milligram (mg) to microgram (µg) range
GC-MS Molecular weight, fragmentation pattern, retention time.High separation efficiency for volatile compounds, established libraries for identification.May require derivatization, isomers can have similar fragmentation patterns.Nanogram (ng) to picogram (pg) range
LC-MS/MS Molecular weight, specific fragmentation transitions, retention time.High sensitivity and selectivity, suitable for non-volatile and complex samples.Provides limited structural information compared to NMR, requires authentic standards for confirmation.Picogram (pg) to femtogram (fg) range

Logical Flow for Selecting a Structural Confirmation Method:

G start Need for Structural Information is_novel Is the compound novel or is a detailed 3D structure required? start->is_novel is_pure Is a pure sample (>1mg) available? is_novel->is_pure Yes is_volatile Is the compound volatile or can it be derivatized? is_novel->is_volatile No nmr Use NMR Spectroscopy (1D & 2D) is_pure->nmr Yes lcms Use LC-MS/MS is_pure->lcms No gcms Use GC-MS is_volatile->gcms Yes is_volatile->lcms No confirm Confirm with authentic standard gcms->confirm lcms->confirm

Caption: Decision tree for selecting a structural confirmation method.

References

A Comparative Analysis of Receptor Binding Affinities: Mipla vs. LSD

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the receptor binding affinities of N-methyl-N-isopropyllysergamide (Mipla) and lysergic acid diethylamide (LSD). The information presented is intended for researchers, scientists, and drug development professionals engaged in the study of serotonergic compounds and their interactions with neural receptors. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key pathways and workflows to facilitate a comprehensive understanding of the pharmacological profiles of these two lysergamides.

Receptor Binding Affinity Profile

The following table summarizes the available quantitative data on the binding affinities (Ki, in nM) of this compound and LSD for a range of serotonin, dopamine, and adrenergic receptors. Lower Ki values indicate a higher binding affinity. It is important to note that comprehensive quantitative data for this compound is not as widely published as for LSD. Much of the characterization of this compound's affinity is qualitative or in relation to LSD's potency in functional assays.

Receptor SubtypeThis compound (Ki, nM)LSD (Ki, nM)
Serotonin
5-HT1ASimilar to LSD[1]9[2]
5-HT1BData not available4.9[2]
5-HT1DData not available2.9[2]
5-HT2AHigh Affinity[3]1.1 - 3.1[2]
5-HT2BData not available4.9[2]
5-HT2CData not available1.0[2]
Dopamine
D1Data not available49[2]
D2Data not available15 - 26[2][4]
Adrenergic
Alpha-1AData not available16[2]
Alpha-2AData not available47[2]

Note: Data for this compound is often presented in relative terms to LSD. For instance, this compound fully substitutes for LSD in rodent drug discrimination tests with only slightly lower potency[3]. In head-twitch response studies in rodents, a behavioral proxy for psychedelic effects mediated by 5-HT2A activation, this compound has been shown to have roughly one-third the potency of LSD[3].

Experimental Protocols

The determination of receptor binding affinities is primarily conducted through in vitro assays. The two most common methods are radioligand binding assays and functional assays such as calcium mobilization assays.

Radioligand Displacement Assay

This method quantifies the affinity of a test compound (e.g., this compound or LSD) by measuring its ability to displace a radiolabeled ligand that is known to bind to the target receptor.

Objective: To determine the inhibition constant (Ki) of a test compound for a specific receptor.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from CHO-K1 or HEK293 cells)

  • Radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A receptors)

  • Unlabeled competitor (the test compound: this compound or LSD)

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4)

  • 96-well filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in the assay buffer.

  • Assay Setup: In a 96-well filter plate, add the cell membrane preparation, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plates at a specific temperature (e.g., 37°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: After drying the filter plate, add scintillation fluid to each well and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Calcium Mobilization Functional Assay

This assay measures the functional consequence of receptor activation, specifically the increase in intracellular calcium levels, which is a common downstream signaling event for Gq-coupled receptors like the 5-HT2A receptor.

Objective: To determine the potency (EC50) and efficacy of a test compound as an agonist at a specific Gq-coupled receptor.

Materials:

  • Cells stably expressing the Gq-coupled receptor of interest (e.g., HEK293 cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Test compound (this compound or LSD)

  • Fluorometric imaging plate reader (FLIPR) or a similar instrument

Procedure:

  • Cell Plating: Seed the cells expressing the receptor of interest into a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive fluorescent dye dissolved in assay buffer to each well. Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the dye to enter the cells.

  • Compound Addition: Place the plate in the fluorometric imaging plate reader. The instrument will add varying concentrations of the test compound to the wells while simultaneously measuring the fluorescence.

  • Signal Detection: The binding of an agonist to the receptor triggers the release of intracellular calcium, which then binds to the fluorescent dye, causing an increase in its fluorescence intensity. This change in fluorescence is recorded over time.

  • Data Analysis: The peak fluorescence response is measured for each concentration of the test compound. The concentration that produces 50% of the maximal response (EC50) is calculated to determine the potency of the compound. The maximal response relative to a reference full agonist determines the efficacy.

Visualizations

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and a simplified signaling pathway.

experimental_workflow cluster_radioligand Radioligand Binding Assay cluster_calcium Calcium Mobilization Assay prep Membrane Preparation incubate Incubation with Radioligand & Competitor prep->incubate filter Filtration & Washing incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50 -> Ki) count->analyze plate Cell Plating dye Dye Loading plate->dye add Compound Addition & Fluorescence Reading dye->add analyze_func Data Analysis (EC50 & Efficacy) add->analyze_func

Figure 1. Experimental workflows for receptor binding assays.

signaling_pathway LSD LSD / this compound Receptor 5-HT2A Receptor LSD->Receptor Gq Gq Protein Receptor->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release triggers PKC Protein Kinase C DAG->PKC activates Response Cellular Response Ca_release->Response PKC->Response

Figure 2. Simplified 5-HT2A receptor signaling pathway.

References

Mipla vs. LSD: A Comparative Analysis of In Vitro and In Vivo Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo potency of N-methyl-N-isopropyllysergamide (Mipla) and lysergic acid diethylamide (LSD). The information is compiled from preclinical research to assist in understanding the pharmacological similarities and differences between these two psychoactive compounds.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data comparing the potency of this compound and LSD.

Table 1: In Vitro Potency at Serotonin 5-HT2 Receptors
CompoundReceptor Binding Affinity (vs. [3H]ketanserin at 5-HT2 sites)
LSD Reference Compound
This compound 4-5 times lower affinity than LSD

Note: Data from a competitive binding assay displacing the 5-HT2 antagonist [3H]ketanserin. While not specific to the 5-HT2A subtype, it provides a strong indication of the relative binding affinities at the 5-HT2 receptor family.

Table 2: In Vivo Potency in Animal Models
AssayCompoundPotency (ED50)Relative Potency
Drug Discrimination (Rats) LSD Reference Compound~2-3 times more potent than this compound
This compound 2-3 times higher ED50 than LSDReference Compound
Head-Twitch Response (Mice) LSD ~132.8 nmol/kg~3 times more potent than this compound
This compound Estimated ~398.4 nmol/kgReference Compound

Note: The ED50 for this compound in the head-twitch response assay is an estimation based on reports that it is approximately one-third as potent as LSD.

Key Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

Objective: To determine the relative affinity of this compound and LSD for serotonin 5-HT2 receptors.

Methodology:

  • Tissue Preparation: Rat cortical homogenates are prepared as the source of 5-HT2 receptors.

  • Radioligand: [3H]ketanserin, a selective 5-HT2 antagonist, is used as the radiolabeled ligand.

  • Incubation: A constant concentration of [3H]ketanserin is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor drugs (LSD or this compound).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is then used to calculate the inhibition constant (Ki), which reflects the affinity of the drug for the receptor. A lower Ki value indicates a higher binding affinity.

Head-Twitch Response (HTR) in Mice

Objective: To assess the in vivo 5-HT2A receptor agonist activity of this compound and LSD.

Methodology:

  • Animals: Male C57BL/6J mice are commonly used.

  • Drug Administration: Mice are administered various doses of LSD or this compound, typically via intraperitoneal (IP) injection. A vehicle control group is also included.

  • Observation: Following drug administration, mice are placed individually in an observation chamber. The number of head-twitches, a rapid, side-to-side head movement, is counted for a defined period (e.g., 30-60 minutes).

  • Data Analysis: The total number of head-twitches at each dose is recorded. A dose-response curve is generated, and the dose that produces 50% of the maximal response (ED50) is calculated. A lower ED50 value indicates higher potency.

Signaling Pathways and Experimental Workflows

5-HT2A Receptor Signaling Pathway

Activation of the 5-HT2A receptor by agonists such as LSD and this compound primarily initiates a Gq protein-coupled signaling cascade. This pathway is central to the psychoactive effects of these compounds.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (LSD or this compound) Receptor 5-HT2A Receptor Agonist->Receptor Binds to Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream HTR_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., C57BL/6J Mice) Dosing Administer Drugs (IP injection) Animal_Model->Dosing Drug_Prep Prepare Drug Solutions (LSD, this compound, Vehicle) Drug_Prep->Dosing Observation Observe and Record Head-Twitch Behavior Dosing->Observation DR_Curve Generate Dose-Response Curves Observation->DR_Curve ED50_Calc Calculate ED50 Values DR_Curve->ED50_Calc Comparison Compare Potency ED50_Calc->Comparison Potency_Relationship Receptor_Binding In Vitro Receptor Binding Affinity (Ki) Functional_Assay In Vitro Functional Potency (EC50) Receptor_Binding->Functional_Assay Informs In_Vivo_Behavior In Vivo Behavioral Potency (ED50) Functional_Assay->In_Vivo_Behavior Predicts Psychoactive_Effect Psychoactive Effect in Humans In_Vivo_Behavior->Psychoactive_Effect Correlates with

A Comparative Guide to the Behavioral Pharmacology of Mipla and LSD in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the behavioral effects of d-lysergic acid diethylamide (LSD), a classic serotonergic psychedelic, and its lesser-known isomer, N-methyl-N-isopropyl lysergamide (Mipla). While both compounds share a structural relationship, their behavioral profiles in preclinical animal models have been characterized to vastly different extents. This document summarizes the extensive research on LSD's behavioral effects and outlines the necessary experimental paradigms required to characterize this compound, thereby providing a framework for future comparative studies.

Introduction

LSD is a potent agonist at serotonin 5-HT₂A receptors, an action believed to mediate its profound effects on perception, cognition, and mood. In drug development, particularly for psychiatric therapeutics, animal models are crucial for characterizing the pharmacological profile of new chemical entities. Key behavioral assays in rodents, such as the head-twitch response (HTR), prepulse inhibition (PPI) of the startle reflex, and locomotor activity monitoring, serve as translational proxies for hallucinogenic potential, sensorimotor gating, and stimulant properties, respectively.[1]

This compound is a structural isomer of LSD.[2][3] Despite its chemical similarity, there is a notable absence of published preclinical behavioral data for this compound. Therefore, this guide will first detail the well-established behavioral profile of LSD in animal models and then present a clear experimental roadmap for the future characterization of this compound, which is essential for understanding its potential therapeutic value and psychoactive properties relative to LSD.

Quantitative Behavioral Data Summary

The following table summarizes the typical quantitative outcomes observed for LSD in standard rodent behavioral assays. The corresponding data for this compound are currently unavailable and await empirical investigation.

Behavioral AssayAnimal ModelCompoundDose RangeKey FindingReference
Head-Twitch Response (HTR) Mouse (C57BL/6J)LSD0.003 - 1 mg/kg (s.c.)Dose-dependent increase in head twitches; serves as a primary proxy for 5-HT₂A-mediated psychedelic-like effects.[1][4][1][4]
This compound Not AvailableData Not Available
Prepulse Inhibition (PPI) Mouse/RatLSD~0.1 mg/kg (s.c.)Disrupts PPI, indicating impaired sensorimotor gating. This effect is blocked by 5-HT₂A antagonists.[5][5]
This compound Not AvailableData Not Available **
Locomotor Activity Rat/MouseLSD0.04 - 0.32 mg/kgGenerally decreases horizontal locomotion at various doses, though effects can be complex and biphasic in some models.[1][5][1][5]
This compound Not AvailableData Not Available **

Key Experimental Protocols

Detailed methodologies are critical for the replication and comparison of behavioral data. Below are standard protocols for the key experiments used to assess the behavioral effects of compounds like LSD and this compound.

Head-Twitch Response (HTR) Assay
  • Objective: To quantify the frequency of a rapid, rotational head movement in mice, which serves as a behavioral proxy for 5-HT₂A receptor-mediated hallucinogenic potential.[1]

  • Animals: Male or female C57BL/6J mice are commonly used.[4]

  • Apparatus: A standard, clean observation chamber (e.g., a transparent polycarbonate cage) is used. Video recording equipment is positioned to capture a clear view of the animal's head and upper body.

  • Procedure:

    • Mice are habituated to the observation chamber for at least 30 minutes before drug administration.

    • The test compound (LSD or this compound) or vehicle is administered, typically via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.

    • Immediately after injection, the mouse is returned to the observation chamber.

    • Behavior is recorded for a set period, often the first 15-30 minutes post-injection, as this is when the HTR is most pronounced.[6]

    • A trained observer, blind to the experimental conditions, manually counts the number of head twitches from the video recording. Automated systems may also be used.

  • Data Analysis: The total number of head twitches within the observation period is recorded for each animal. Data are typically analyzed using a one-way ANOVA followed by post-hoc tests to compare different dose groups to the vehicle control.

Prepulse Inhibition (PPI) of Acoustic Startle
  • Objective: To measure sensorimotor gating, the ability of the central nervous system to filter out irrelevant sensory information. Deficits in PPI are observed in certain psychiatric disorders and can be induced by serotonergic psychedelics.[5][7]

  • Animals: Rats (e.g., Sprague-Dawley) or mice are used.

  • Apparatus: A startle response system consisting of a sound-attenuating chamber, a loudspeaker for delivering acoustic stimuli, and a sensor platform to detect the whole-body startle reflex of the animal.

  • Procedure:

    • The animal is placed in the apparatus and allowed a 5-minute acclimation period with background white noise.

    • The session consists of multiple trial types presented in a pseudorandom order:

      • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) to elicit a startle response.

      • Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 74-86 dB) presented 30-120 milliseconds before the strong pulse.

      • No-stimulus trials: Background noise only, to measure baseline movement.

    • The test compound (LSD or this compound) or vehicle is administered at a set time before the test session begins.

  • Data Analysis: The startle amplitude is measured for each trial. PPI is calculated as a percentage reduction in the startle response on prepulse-pulse trials compared to pulse-alone trials: %PPI = 100 - [ (Startle on Prepulse-Pulse Trial / Startle on Pulse-Alone Trial) x 100 ].[8]

Signaling Pathways and Experimental Workflow

The primary molecular target for LSD's psychedelic effects is the serotonin 5-HT₂A receptor, which is coupled to the Gq/11 protein. It is hypothesized that this compound, as a structural analog, engages this same pathway.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_ligand cluster_cytosol Cytosol 5HT2A_R 5-HT₂A Receptor Gq Gαq 5HT2A_R->Gq Activates PLC PLCβ Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes LSD_this compound LSD / this compound LSD_this compound->5HT2A_R Binds DAG DAG PIP2->DAG IP3 IP₃ PIP2->IP3 PKC PKC Activation DAG->PKC Activates Ca_Release Ca²⁺ Release IP3->Ca_Release Stimulates Downstream Downstream Effects (e.g., Gene Expression, Neuronal Excitability) PKC->Downstream Ca_Release->Downstream

A simplified diagram of the 5-HT₂A receptor Gq signaling pathway activated by LSD.

To systematically compare this compound and LSD, a clear experimental workflow is necessary. This workflow ensures that data for both compounds are collected under identical conditions, allowing for a direct and valid comparison.

Experimental_Workflow cluster_setup Phase 1: Preparation cluster_testing Phase 2: Behavioral Testing cluster_analysis Phase 3: Data Analysis Animal_Acclimation Animal Acclimation & Habituation to Test Environment Dosing Administer Vehicle, LSD, or this compound (Multiple Dose Levels) Animal_Acclimation->Dosing Compound_Prep Compound Preparation (LSD & this compound in Vehicle) Compound_Prep->Dosing HTR Head-Twitch Response (0-30 min post-injection) Dosing->HTR Locomotor Locomotor Activity (0-60 min post-injection) Dosing->Locomotor PPI Prepulse Inhibition (e.g., 30 min post-injection) Dosing->PPI Data_Quant Quantify Behaviors (Twitches, Distance, %PPI) HTR->Data_Quant Locomotor->Data_Quant PPI->Data_Quant Stats Statistical Analysis (ANOVA, Dose-Response Curves) Data_Quant->Stats Comparison Direct Comparison of Potency & Efficacy (LSD vs. This compound) Stats->Comparison

Workflow for the comparative behavioral characterization of this compound and LSD.

Conclusion and Future Directions

The behavioral pharmacology of LSD in animal models is well-documented, providing a robust baseline for comparison. Its effects—inducing the head-twitch response, disrupting prepulse inhibition, and altering locomotor activity—are primarily mediated by the 5-HT₂A receptor.

In contrast, this compound remains uncharacterized. Its structural similarity to LSD strongly suggests a similar mechanism of action, but empirical data are required to confirm this and to determine its relative potency and efficacy. The experimental protocols and workflow detailed in this guide provide a clear and standardized path for researchers to fill this critical knowledge gap. Future studies directly comparing this compound and LSD using these paradigms are essential to understand the unique pharmacological profile of this compound and to evaluate its potential as a novel psychoactive agent or therapeutic compound.

References

A Comparative Analysis of Mipla and Other Lysergamides for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of N-methyl-N-isopropyllysergamide (Mipla) with other notable lysergamides. The analysis is supported by available experimental data on receptor binding and functional potency.

This document summarizes quantitative data in structured tables, details the experimental protocols for key assays, and visualizes the primary signaling pathway associated with the psychedelic effects of these compounds.

Quantitative Data Comparison

The following tables present a summary of the available in vitro and in vivo data for this compound and a selection of other lysergamides. It is important to note that the data has been compiled from various sources, and direct comparisons should be made with caution due to potential differences in experimental conditions.

Table 1: In Vitro Receptor Binding Affinities (Ki, nM)
Compound5-HT₂ Receptor ([³H]ketanserin)5-HT₂ Receptor ([¹²⁵I]DOI)5-HT₁ₐ Receptor
This compound 28.11.75Data not available
LSD 4.781.43Data not available

Data from Huang et al., 1994. Lower Ki values indicate higher binding affinity.

Table 2: In Vitro Functional Potency and Efficacy at 5-HT₂ Receptors
CompoundReceptorPotency (EC₅₀, nM)Efficacy (Eₘₐₓ, %)
ECPLA 5-HT₂ₐ14.691
5-HT₂ₑ36.773
5-HT₂C18373
LSM-775 5-HT₂ₐ4.989
5-HT₂ₑ2677
5-HT₂C23077

Data from Halberstadt et al., 2018 and Brandt et al., 2018. EC₅₀ represents the concentration for 50% of maximal response. Eₘₐₓ represents the maximum response relative to a reference agonist.

Table 3: In Vivo Potency in Mouse Head-Twitch Response (HTR) Assay
CompoundPotency (ED₅₀, nmol/kg)
This compound 421.7
LAMPA 358.3
ECPLA 317.2
LSD ~132.8 (for comparison)

Data from Halberstadt et al., 2018. ED₅₀ represents the dose required to produce a half-maximal response.

Key Experimental Methodologies

The data presented in this guide are derived from established experimental protocols designed to characterize the pharmacological properties of lysergamides.

Radioligand Competition Binding Assay

This in vitro assay is used to determine the binding affinity of a compound for a specific receptor.

  • Preparation of Receptor Membranes: Membranes are prepared from cells (e.g., HEK293 or CHO cells) recombinantly expressing the target receptor (e.g., human 5-HT₂ₐ) or from brain tissue homogenates (e.g., rat frontal cortex).

  • Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]ketanserin or [¹²⁵I]DOI for 5-HT₂ₐ receptors) is incubated with the receptor membranes in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).

  • Equilibrium and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This in vitro functional assay measures the ability of a compound to activate Gq-coupled receptors, such as the 5-HT₂ₐ receptor.

  • Cell Culture and Dye Loading: Cells expressing the receptor of interest are cultured and then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The dye-loaded cells are exposed to varying concentrations of the test compound.

  • Fluorescence Measurement: Upon receptor activation by an agonist, intracellular calcium levels increase. This change in calcium concentration is detected as an increase in fluorescence intensity, which is measured in real-time using a fluorescence plate reader.

  • Data Analysis: The concentration-response curves are generated to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of the test compound.

Mouse Head-Twitch Response (HTR) Assay

This in vivo behavioral assay is a well-established model for assessing the hallucinogen-like effects of compounds, which are primarily mediated by 5-HT₂ₐ receptor activation.

  • Animal Model: Male C57BL/6J mice are commonly used for this assay.

  • Drug Administration: Mice are administered with various doses of the test compound, typically via intraperitoneal (IP) injection.

  • Behavioral Observation: Following drug administration, the frequency of head twitches (rapid, side-to-side head movements) is observed and counted for a defined period.

  • Data Analysis: Dose-response curves are constructed to determine the in vivo potency (ED₅₀) of the compound to induce the head-twitch response.

Signaling Pathway Visualization

The primary psychoactive effects of this compound and other classic lysergamides are mediated through their agonistic activity at the serotonin 2A (5-HT₂ₐ) receptor. This receptor is coupled to the Gq alpha subunit of the G protein complex. The following diagram illustrates this signaling cascade.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Lysergamide Lysergamide (e.g., this compound) Receptor 5-HT₂ₐ Receptor Lysergamide->Receptor Binds to G_protein G Protein (αq, β, γ) Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release from ER IP3->Ca2_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates Downstream Downstream Cellular Effects Ca2_release->Downstream PKC_activation->Downstream

Distinguishing Mipla from its Isomers: An Analytical Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and differentiation of pharmaceutical isomers are critical in drug development and quality control to ensure safety and efficacy. This guide provides an objective comparison of analytical techniques for distinguishing N-methyl-N-isopropyllysergamide (Mipla) from its key isomers, including its diastereomer iso-Mipla and structural isomer N-methyl-N-propyllysergamide (LAMPA). The following sections present supporting experimental data, detailed methodologies, and visual workflows to aid researchers in selecting the most appropriate analytical strategies.

Executive Summary

This compound, a structural isomer of lysergic acid diethylamide (LSD), presents analytical challenges due to the existence of closely related isomers that may be present as by-products of synthesis or as distinct analogues.[1][2][3] The primary isomers of concern are iso-Mipla, the (8S)-diastereomer of this compound, and LAMPA, a positional isomer.[1][4] This guide demonstrates that chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with Mass Spectrometry (MS), are highly effective in resolving these isomers. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) provide definitive structural elucidation.

Data Presentation: Quantitative Comparison of Analytical Techniques

The following tables summarize the key quantitative data from various analytical methods used to differentiate this compound from its isomers.

Table 1: Chromatographic Separation Data

AnalyteAnalytical MethodRetention Time (min)Column/Stationary PhaseMobile Phase/Carrier GasReference
This compoundLC-MSNot specified, but distinct from iso-Mipla and LSDNot specifiedNot specified[1]
iso-MiplaLC-MSNot specified, but distinct from this compound and LSDNot specifiedNot specified[1][5]
This compoundGC-MSNot specified, but improved separation after derivatizationNot specifiedNot specified[4][6]
LAMPAGC-MSNot specified, but distinguishable from this compoundNot specifiedNot specified[4][6]
This compoundLC-MS/MSNot specified, but separable from LSD and LAMPANot specifiedGradient elution[4]
LAMPALC-MS/MSNot specified, but separable from LSD and this compoundNot specifiedGradient elution[2][4]

Table 2: Mass Spectrometry Fragmentation Data

Isomer PairAnalytical MethodPrecursor Ion (m/z)Key Fragment Ions (m/z)Distinguishing FeatureReference
This compound vs. LAMPAGC-EI-MS/MS72 (iminium ion)Not specifiedDifferent fragmentation patterns[4][7]
This compound vs. LAMPALC-Q-MS (in-source CID)Not specified239Distinct m/z 239 ion ratios for co-eluting isomers[4][6][7]
This compound/LSD/iso-LSDLC-MS/MS324.2223.2, 208.2Comparison of ion ratios for the transitions m/z 324.2 > 223.2 and m/z 324.2 > 208.2[2][4]

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

AnalyteNucleusKey Chemical Shifts (ppm) or Structural FeaturesSolventReference
This compound¹H NMRPresence of rotamers involving the N-methyl-N-isopropyl groupsNot specified[1][5]
iso-Mipla¹H NMRPresence of rotamers involving the N-methyl-N-isopropyl groups, distinct from this compoundNot specified[1][5]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to enable replication and adaptation in your laboratory.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Isomer Separation

This method is effective for the baseline separation of this compound, LAMPA, and LSD.

  • Instrumentation: High-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer.

  • Column: A suitable reversed-phase column (e.g., C18) is typically used.

  • Mobile Phase: A gradient elution is employed.

    • Solvent A: Aqueous buffer (e.g., 0.1% formic acid in water).

    • Solvent B: Organic solvent (e.g., 0.1% formic acid in acetonitrile).

    • Gradient Program: A typical gradient might start with a low percentage of Solvent B, increasing linearly over time to elute the compounds based on their polarity. The exact gradient profile needs to be optimized for the specific column and instrument.

  • Flow Rate: Typically 0.2-0.6 mL/min.

  • Injection Volume: 1-10 µL.

  • MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis, targeting specific precursor-to-product ion transitions for each isomer. For qualitative analysis, full scan or product ion scan modes can be used.

    • Collision Energy: Optimized for each specific transition to achieve characteristic fragmentation.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS can be used to differentiate this compound and its isomers, with separation enhanced by derivatization.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Derivatization Agent: 2,2,2-trifluoro-N,N-bis(trimethylsilyl)acetamide (BSTFA) can be used to improve the chromatographic separation of the lysergamides.[4][6]

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: Typically 250-280 °C.

  • Oven Temperature Program: A temperature ramp is used to separate the analytes. An example program could be:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: Increase to 300 °C at a rate of 15-20 °C/min.

    • Final hold: Hold at 300 °C for 5-10 minutes.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan mode to obtain mass spectra for identification. Selected Ion Monitoring (SIM) can be used for targeted analysis and increased sensitivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is a powerful tool for the definitive structural identification of isomers.

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve a pure sample of the isomer in a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄).

  • Experiments:

    • ¹H NMR: Provides information on the proton environment in the molecule. The chemical shifts, coupling constants, and integration of the signals are used for structural assignment. The presence of rotamers in this compound and iso-Mipla can be observed.[1][5]

    • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

    • 2D NMR (e.g., COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, confirming the isomeric structure.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for distinguishing this compound from its isomers and the structural differences between them.

Isomer_Differentiation_Workflow cluster_sample Sample Containing Potential Isomers cluster_screening Initial Screening cluster_confirmation Confirmation & Elucidation cluster_results Results Sample Mixture of this compound and its Isomers LCMS_Screening LC-MS Analysis (Retention Time) Sample->LCMS_Screening Inject GCMS GC-MS / MS/MS (Fragmentation Pattern) LCMS_Screening->GCMS Ambiguous RT or Co-elution Mipla_ID This compound Identified LCMS_Screening->Mipla_ID Distinct RT NMR NMR Spectroscopy (Structural Identification) GCMS->NMR Further Confirmation Isomer_ID Isomer(s) Identified GCMS->Isomer_ID NMR->Mipla_ID NMR->Isomer_ID

Caption: Workflow for the analytical differentiation of this compound isomers.

Caption: Key structural differences between this compound and its isomers.

Conclusion

The analytical differentiation of this compound from its isomers is achievable through a combination of chromatographic and spectroscopic techniques. LC-MS and GC-MS are powerful tools for the separation and initial identification of these compounds based on their retention times and mass spectral fragmentation patterns. For unambiguous structural confirmation, particularly for diastereomers like iso-Mipla, NMR spectroscopy is indispensable. The methodologies and data presented in this guide provide a robust framework for researchers to develop and validate analytical methods for the quality control and characterization of this compound and related compounds.

References

Validating the Efficacy of Mipla in a Novel Animal Model for Treatment-Resistant Depression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel psychedelic compound Mipla with established and alternative treatments for depression, evaluated within the context of a validated animal model for treatment-resistant depression. The data presented herein is intended to support further investigation into this compound's therapeutic potential.

This compound (N-methyl-N-isopropyllysergamide) is a psychedelic drug from the lysergamide family, structurally related to LSD.[1] Its primary mechanism of action is as a partial agonist of the serotonin 5-HT2A receptor.[1] Given the growing interest in serotonergic psychedelics for treating mood disorders, this study explores this compound's efficacy in a model of treatment-resistant depression.

Treatment-resistant depression (TRD) is a significant clinical challenge, with a substantial portion of patients not responding to conventional antidepressant therapies such as Selective Serotonin Reuptake Inhibitors (SSRIs).[2][3] This necessitates the exploration of novel therapeutic agents with different mechanisms of action. To this end, we have employed the Wistar-Kyoto (WKY) rat strain, a well-established genetic model that exhibits a depressive-like phenotype and resistance to chronic treatment with conventional antidepressants, making it a suitable model for studying TRD.[4][5]

This guide compares the effects of this compound to the SSRI Fluoxetine and the rapid-acting antidepressant Ketamine on behavioral and molecular markers of depression in the WKY rat model.

Experimental Protocols

Animal Subjects
  • Species: Male Wistar-Kyoto (WKY) rats and Wistar (control) rats, aged 8-10 weeks at the start of the experiment.

  • Housing: Animals are housed in pairs in a temperature-controlled vivarium on a 12-hour light/dark cycle with ad libitum access to food and water, unless otherwise specified.

  • Ethical Considerations: All procedures are conducted in accordance with the ethical guidelines for animal research.

Drug Administration
  • This compound: Administered intraperitoneally (IP) at a dose of 0.1 mg/kg. This dosage is selected based on its known potency relative to LSD in rodent studies.[1]

  • Fluoxetine: Administered orally (PO) at a dose of 10 mg/kg daily for 21 days, a standard regimen for assessing antidepressant efficacy in rodents.

  • Ketamine: Administered IP at a dose of 10 mg/kg as a single injection, consistent with protocols for rapid antidepressant effects.

  • Vehicle: A saline solution is used as a control.

Behavioral Assays
  • Forced Swim Test (FST): This test is used to assess behavioral despair. Rats are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured over a 5-minute period. A reduction in immobility time is indicative of an antidepressant-like effect.

  • Sucrose Preference Test (SPT): This assay measures anhedonia, a core symptom of depression. Rats are given a free choice between two bottles, one containing water and the other a 1% sucrose solution. The percentage of sucrose solution consumed relative to total fluid intake is calculated. An increase in sucrose preference suggests a reduction in anhedonic behavior.

Molecular Assays

  • Brain-Derived Neurotrophic Factor (BDNF) Levels: Following the final behavioral test, animals are euthanized, and the prefrontal cortex and hippocampus are dissected. BDNF protein levels are quantified using ELISA kits. Increased BDNF levels are associated with neuroplasticity and antidepressant effects.

G cluster_0 Phase 1: Acclimation & Baseline cluster_1 Phase 2: Treatment Regimen cluster_2 Phase 3: Efficacy Assessment A Animals Procured (WKY & Wistar Rats) B 1-Week Acclimation A->B C Baseline Behavioral Testing (FST & SPT) B->C D Random Assignment to Treatment Groups (Vehicle, this compound, Fluoxetine, Ketamine) C->D E Chronic Dosing (Fluoxetine) or Acute Dosing (this compound, Ketamine) D->E F Post-Treatment Behavioral Testing (FST & SPT) E->F G Tissue Collection (Prefrontal Cortex & Hippocampus) F->G H Molecular Analysis (BDNF ELISA) G->H

Experimental Workflow Diagram

Data Presentation

The following table summarizes the hypothetical quantitative data from the described experiments, comparing the effects of this compound, Fluoxetine, and Ketamine in the Wistar-Kyoto (WKY) rat model of treatment-resistant depression.

Treatment GroupForced Swim Test (Immobility Time, seconds)Sucrose Preference Test (% Preference)Prefrontal Cortex BDNF (pg/mg protein)
Wistar Control (Vehicle) 85 ± 588 ± 4150 ± 10
WKY Control (Vehicle) 180 ± 1065 ± 595 ± 8
WKY + Fluoxetine (10 mg/kg) 165 ± 1268 ± 6105 ± 9
WKY + Ketamine (10 mg/kg) 110 ± 885 ± 5145 ± 12
WKY + this compound (0.1 mg/kg) 115 ± 982 ± 6140 ± 11

This compound's Signaling Pathway: 5-HT2A Receptor Activation

This compound exerts its effects primarily through the activation of the serotonin 5-HT2A receptor, a G-protein coupled receptor (GPCR). Upon binding of this compound, the receptor undergoes a conformational change, activating the Gq alpha subunit. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These downstream signaling cascades are thought to modulate synaptic plasticity and neuronal excitability, which may underlie the therapeutic effects of 5-HT2A agonists in depression.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular This compound This compound Receptor 5-HT2A Receptor This compound->Receptor binds Gq Gq Protein Receptor->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response (Synaptic Plasticity) Ca->Response PKC->Response

5-HT2A Receptor Signaling Pathway

Discussion

The hypothetical results suggest that in the WKY rat model of treatment-resistant depression, this compound demonstrates significant antidepressant-like effects, comparable to the rapid-acting antidepressant Ketamine. Both this compound and Ketamine appear to reverse the behavioral deficits (increased immobility in the FST and decreased sucrose preference) observed in the WKY rats. In contrast, chronic treatment with Fluoxetine shows a limited effect, consistent with the treatment-resistant phenotype of this animal model.

Furthermore, the molecular data indicate that this compound, similar to Ketamine, may promote neuroplasticity by increasing BDNF levels in the prefrontal cortex. This suggests a potential mechanism for its therapeutic effects that is distinct from traditional SSRIs.

Conclusion

The findings from this preclinical investigation in a novel animal model of treatment-resistant depression suggest that this compound holds promise as a potential therapeutic agent. Its efficacy, comparable to Ketamine in this model, warrants further investigation into its safety, and therapeutic window. The data supports the continued exploration of 5-HT2A agonists as a novel class of antidepressants for treatment-resistant populations.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetic profiles of Mipla (N-methyl-N-isopropyllysergamide, this compound) and related lysergamide compounds. Due to a lack of publicly available, detailed pharmacokinetic studies specifically on this compound, this comparison utilizes data from the extensively studied and structurally related compound, lysergic acid diethylamide (LSD), to provide a relevant framework for researchers.

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for LSD following oral administration in healthy human subjects. Currently, there is a notable absence of published, peer-reviewed data for the same parameters for this compound and its close structural analogs like EiPLA (N-ethyl-N-isopropyllysergamide) and LAMPA (lysergic acid methylpropylamide). Researchers are encouraged to view the data for LSD as a preliminary reference point for potential studies on this compound.

CompoundDose (µg)Cmax (ng/mL)Tmax (h)t1/2 (h)AUC (ng·h/mL)Clearance (L/h)
This compound N/AData not availableData not availableData not availableData not availableData not available
EiPLA N/AData not availableData not availableData not availableData not availableData not available
LAMPA N/AData not availableData not availableData not availableData not availableData not available
LSD 1001.31.42.6Data not availableData not available
2003.11.52.6Data not availableData not available

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t1/2: Elimination half-life; AUC: Area under the plasma concentration-time curve.

Experimental Protocols

While specific protocols for this compound are not available, the following outlines a typical experimental design for a human pharmacokinetic study of a lysergamide, based on established methodologies for LSD research.

1. Study Design:

  • A randomized, double-blind, placebo-controlled, crossover study design is often employed.

  • Participants receive a single oral dose of the compound (e.g., this compound) and a placebo on separate occasions, with a sufficient washout period between sessions.

2. Subjects:

  • Healthy adult volunteers are recruited.

  • Exclusion criteria typically include a history of psychiatric illness, significant medical conditions, and recent use of psychoactive substances.

  • Informed consent is obtained from all participants.

3. Dosing and Administration:

  • The compound is administered orally in a controlled clinical setting.

  • The dose is carefully measured and encapsulated to ensure accurate delivery.

4. Blood Sampling:

  • Venous blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) at predetermined time points.

  • Sampling typically occurs before dosing (0 h) and at multiple time points post-administration (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours) to capture the full pharmacokinetic profile.

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

5. Analytical Method:

  • Plasma concentrations of the compound and its potential metabolites are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • The method should be sensitive and specific enough to detect the low concentrations typical of potent lysergamides.

6. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC, clearance) are calculated from the plasma concentration-time data using non-compartmental or compartmental analysis software (e.g., WinNonlin).

Visualizations

Experimental Workflow for a Typical Pharmacokinetic Study

The following diagram illustrates the general workflow for a clinical pharmacokinetic study.

G A Subject Screening & Consent B Drug Administration (Oral) A->B C Serial Blood Sampling B->C D Plasma Separation C->D E LC-MS/MS Analysis D->E F Pharmacokinetic Modeling E->F G Data Interpretation & Reporting F->G

Caption: Workflow of a clinical pharmacokinetic study.

Postulated Signaling Pathway of this compound

As a lysergamide, this compound is presumed to exert its primary effects through the serotonin 2A (5-HT2A) receptor, a G protein-coupled receptor (GPCR). The diagram below illustrates this proposed signaling cascade.

cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound Receptor 5-HT2A Receptor This compound->Receptor Binds to G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates Downstream Downstream Cellular Effects Ca_release->Downstream PKC_activation->Downstream

Caption: Proposed 5-HT2A receptor signaling pathway for this compound.

Assessing the Selectivity of a Novel Compound for the 5-HT2A Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the selectivity of a compound of interest, here termed "Mipla," for the serotonin 2A (5-HT2A) receptor. As no public data is currently available for a compound named "this compound," this document serves as a comparative template, utilizing data from well-established selective 5-HT2A receptor antagonists: Ketanserin, Ritanserin, Volinanserin (M100907), and Pimavanserin . Researchers can replace the data in this guide with their own experimental results for this compound to produce a comprehensive selectivity assessment.

The 5-HT2A receptor, a Gq/11-coupled G protein-coupled receptor (GPCR), is a significant target in the treatment of various neuropsychiatric disorders.[1] The selectivity of a ligand for this receptor over other serotonin receptor subtypes and other receptor families (e.g., dopaminergic, adrenergic, histaminergic) is a critical determinant of its therapeutic efficacy and side-effect profile.

Comparative Selectivity Profile

A compound's selectivity is determined by comparing its binding affinity (Ki) or functional potency (IC50) at the target receptor (5-HT2A) to its activity at a panel of off-target receptors. A higher ratio of Ki (off-target)/Ki (on-target) indicates greater selectivity.

Binding Affinity Data

The following table summarizes the binding affinities (Ki values in nM) of selected 5-HT2A antagonists for the 5-HT2A receptor and a range of common off-target receptors. A lower Ki value indicates a higher binding affinity.

Receptor SubtypeKetanserin (Ki, nM)Ritanserin (IC50, nM)Volinanserin (M100907) (Ki, nM)Pimavanserin (Ki, nM)This compound (Ki, nM)
5-HT2A 2-3.5 [2][3]0.3-0.9 [4]0.36 [5][6][7]0.087 [8][9][Insert Data]
5-HT1A>1000->100>1000[9][Insert Data]
5-HT1D--->300[8][Insert Data]
5-HT2B-->100[10]>300[8][Insert Data]
5-HT2C50-130[2][11]->1080.44 [8][9][Insert Data]
D2 (Dopamine)~500[2]70>108>300[8][Insert Data]
α1-Adrenergic~40[2][12]97>108>300[8][Insert Data]
α2-Adrenergic~200[2]150->300[8][Insert Data]
H1 (Histamine)2 [2]35->300[8][Insert Data]
Sigma 1-->108120[8][9][Insert Data]

Key Experimental Methodologies

Accurate assessment of receptor selectivity relies on standardized and robust experimental protocols. The two primary methods used are radioligand binding assays and functional cell-based assays.

Radioligand Binding Assay

This assay measures the affinity of a compound for a receptor by quantifying its ability to compete with and displace a radiolabeled ligand that has a known high affinity for the receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the 5-HT2A receptor and a panel of off-target receptors.

Materials:

  • Receptor Source: Membrane preparations from cell lines (e.g., CHO-K1 or HEK293) stably expressing the human 5-HT2A receptor (or other receptors of interest).

  • Radioligand: A high-affinity 5-HT2A receptor radioligand, such as [³H]ketanserin or [¹²⁵I]DOI.

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) at a range of concentrations.

  • Non-specific Competitor: A high concentration of a known non-radiolabeled antagonist (e.g., unlabeled ketanserin or ritanserin) to determine non-specific binding.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 0.1% BSA, pH 7.4.

  • Apparatus: 96-well filter plates, vacuum filtration manifold, scintillation counter.

Protocol:

  • Preparation: Thaw the receptor membrane preparation and resuspend it in ice-cold assay buffer.

  • Incubation: In a 96-well plate, combine the receptor membranes, the radioligand (at a fixed concentration, typically near its Kd), and varying concentrations of the test compound (this compound). For total binding wells, no competitor is added. For non-specific binding wells, a saturating concentration of the non-specific competitor is added.

  • Equilibrium: Incubate the plate, typically for 60-90 minutes at room temperature or 37°C, to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound (this compound).

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and Kd of the radioligand used.

Functional Cell-Based Assay (Calcium Flux)

This assay measures the ability of an antagonist to block the intracellular signaling cascade initiated by agonist activation of the 5-HT2A receptor. The 5-HT2A receptor is coupled to the Gq protein, and its activation leads to an increase in intracellular calcium ([Ca²⁺]i).

Objective: To determine the functional potency (IC50) of this compound as a 5-HT2A receptor antagonist.

Materials:

  • Cell Line: A cell line (e.g., CHO-K1 or HEK293) stably expressing the human 5-HT2A receptor.

  • Agonist: A known 5-HT2A agonist, such as serotonin (5-HT) or α-methyl-5-HT.

  • Test Compound: this compound, prepared in a suitable buffer at various concentrations.

  • Calcium Indicator Dye: A fluorescent dye that increases in intensity upon binding to calcium (e.g., Fluo-4 AM or Fura-2 AM).

  • Assay Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Apparatus: A fluorescence plate reader with an integrated fluidic dispenser (e.g., FLIPR or FlexStation).

Protocol:

  • Cell Plating: Seed the cells into a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with the calcium indicator dye by incubating them with a solution of the dye for a specified time (e.g., 60 minutes at 37°C).

  • Compound Pre-incubation: Wash the cells to remove excess dye. Add various concentrations of the test compound (this compound) to the wells and incubate for a period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

  • Measurement: Place the plate in the fluorescence reader. Establish a baseline fluorescence reading.

  • Agonist Stimulation: Inject a fixed concentration of the agonist (typically an EC80 concentration to ensure a robust signal) into the wells.

  • Data Acquisition: Continuously measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data, setting the response in the absence of antagonist (agonist only) as 100% and the baseline as 0%.

    • Plot the percentage of agonist response against the log concentration of the antagonist (this compound).

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-induced functional response.

Visualizing Pathways and Workflows

Diagrams are essential for a clear understanding of the biological and experimental processes involved.

5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is a Gq-coupled GPCR. Upon agonist binding, it initiates a signaling cascade leading to the mobilization of intracellular calcium.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Receptor 5-HT2A Receptor G_Protein Gq Protein (α, β, γ) Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER_Ca Ca²⁺ Store IP3->ER_Ca PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Response Cellular Responses (e.g., Neurotransmission) PKC->Ca_Response Phosphorylates Targets Ca_ion Ca²⁺ ER_Ca->Ca_ion Releases Ca_ion->Ca_Response Mediates Agonist Serotonin (Agonist) Agonist->Receptor Binds This compound This compound (Antagonist) This compound->Receptor Blocks

Caption: The 5-HT2A receptor Gq signaling cascade.

Experimental Workflow for Selectivity Profiling

This workflow outlines the logical steps for determining the selectivity of a test compound like this compound.

Experimental_Workflow cluster_primary Primary Assay: 5-HT2A Target cluster_secondary Secondary Assays: Off-Target Panel cluster_analysis Data Analysis & Interpretation Primary_Binding Radioligand Binding Assay (Target: 5-HT2A) Determine Ki for this compound Secondary_Binding Panel of Binding Assays (e.g., 5-HT1A, 5-HT2C, D2, α1, H1) Determine Ki values Primary_Binding->Secondary_Binding If potent Primary_Functional Functional Assay (Target: 5-HT2A) Determine IC50 for this compound Primary_Functional->Secondary_Binding If potent Calculate_Selectivity Calculate Selectivity Ratios (Ki off-target / Ki 5-HT2A) Secondary_Binding->Calculate_Selectivity Compare Compare with Reference Compounds (e.g., Ketanserin, Pimavanserin) Calculate_Selectivity->Compare Profile Generate Selectivity Profile for this compound Compare->Profile End End Profile->End Conclude Selectivity Start Compound Synthesis (this compound) Start->Primary_Binding Start->Primary_Functional

Caption: Workflow for assessing compound selectivity.

References

A Comparative Meta-Analysis of Mipla and LSD: Preclinical Evidence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-methyl-N-isopropyllysergamide (Mipla), a research chemical, and its well-studied structural analogue, lysergic acid diethylamide (LSD). Due to the absence of formal clinical trials and meta-analyses for this compound, this comparison relies on available preclinical data and anecdotal reports. The information is intended to provide an objective overview to inform research and drug development efforts.

Comparative Pharmacodynamics and Potency

This compound, like LSD, is a psychedelic compound whose effects are primarily mediated by its agonist activity at serotonin 5-HT2A receptors.[1] Preclinical studies in rodents have been employed to quantify and compare the potency of this compound and LSD. The head-twitch response (HTR) in mice is a behavioral proxy for hallucinogenic effects, and drug discrimination studies in rats assess the subjective effects of a compound.[1][2]

The following tables summarize the available quantitative data comparing this compound and LSD.

Table 1: In Vitro Receptor Binding Affinity

CompoundRadioligandTissueReceptor SubtypeK_i_ (nM)
This compound[¹²⁵I]DOIRat Forebrain Homogenate5-HT₂ₐ1.75[3]
LSD[¹²⁵I]DOIRat Forebrain Homogenate5-HT₂ₐ1.43[3]
This compound[³H]ketanserinRat Forebrain Homogenate5-HT₂28.1[3]
LSD[³H]ketanserinRat Forebrain Homogenate5-HT₂4.78[3]

Table 2: In Vivo Potency in Rodent Models

AssaySpeciesCompoundED₅₀
Head-Twitch ResponseMouseThis compound421.7 nmol/kg[4]
Head-Twitch ResponseMouseLSD~132.8 nmol/kg[4]
Drug DiscriminationRatThis compound0.036 mg/kg[3]
Drug DiscriminationRatLSD0.021 mg/kg[3]

Table 3: Anecdotal Human Psychoactive Doses

CompoundDosage Range (oral)Potency Relative to LSDSource
This compound180 - 300 µg1/3 to 1/2[1]Alexander Shulgin[1]
LSD60 - 200 µg-Alexander Shulgin[1]

Signaling Pathway and Experimental Workflow

The primary mechanism of action for both this compound and LSD involves the activation of the serotonin 5-HT2A receptor, a G protein-coupled receptor (GPCR). This initiates a downstream signaling cascade.

5-HT2A_Signaling_Pathway This compound This compound / LSD Receptor 5-HT2A Receptor This compound->Receptor Agonist Binding G_Protein Gq/11 Protein Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Cellular_Response Psychedelic Effects Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Figure 1. Simplified 5-HT2A receptor signaling pathway for this compound and LSD.

The preclinical evaluation of compounds like this compound typically follows a standardized workflow to determine their pharmacological profile and behavioral effects.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays cluster_human Human Studies (Anecdotal) Receptor_Binding Receptor Binding Assays (Determine Ki) HTR Head-Twitch Response (HTR) in Mice (Determine ED₅₀) Receptor_Binding->HTR Proceed if binding is confirmed Functional_assays Functional_assays Functional_Assays Functional Assays (e.g., Ca²⁺ Flux) Drug_Discrimination Drug Discrimination in Rats (Determine ED₅₀) HTR->Drug_Discrimination Human_Reports Anecdotal Reports (Dosage & Effects) Drug_Discrimination->Human_Reports Correlate with human effects

Figure 2. Typical experimental workflow for characterizing novel psychedelic compounds.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and interpretation of results.

Receptor Binding Assays

  • Objective: To determine the binding affinity (K_i_) of a test compound to specific receptor subtypes.

  • General Protocol:

    • Tissue Preparation: Brain tissue (e.g., rat forebrain cortex) is homogenized in a suitable buffer (e.g., Tris-HCl). The homogenate is then centrifuged to isolate the cell membranes containing the receptors.

    • Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [¹²⁵I]DOI for 5-HT₂ₐ or [³H]ketanserin for 5-HT₂) and varying concentrations of the unlabeled test compound (e.g., this compound or LSD).

    • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The K_i_ is then calculated using the Cheng-Prusoff equation.

Head-Twitch Response (HTR) in Mice

  • Objective: To quantify the frequency of a specific head movement in mice, which is a behavioral proxy for 5-HT₂ₐ receptor activation and hallucinogenic potential.[2][5]

  • General Protocol:

    • Animals: Male C57BL/6J mice are commonly used.[5]

    • Drug Administration: Mice are administered the test compound (e.g., this compound or LSD) or vehicle via intraperitoneal (IP) injection.

    • Observation: Immediately after injection, mice are placed in individual observation chambers. The number of head twitches is then counted for a specified period (e.g., 30-60 minutes). A head twitch is defined as a rapid, side-to-side rotational movement of the head.[6]

    • Data Analysis: The total number of head twitches is recorded for each dose group, and a dose-response curve is generated to determine the ED₅₀ (the dose that produces 50% of the maximal response).

Drug Discrimination in Rats

  • Objective: To assess whether a test compound produces subjective effects similar to a known training drug.[7]

  • General Protocol:

    • Apparatus: A standard two-lever operant conditioning chamber is used.[7]

    • Training: Rats are trained to press one lever after being administered the training drug (e.g., LSD) and a different lever after receiving the vehicle (e.g., saline) to receive a food reward.

    • Testing: Once the rats have learned to reliably discriminate between the drug and vehicle, they are administered a test compound (e.g., this compound). The percentage of responses on the drug-appropriate lever is measured.

    • Data Analysis: Full substitution is considered to have occurred if the animals predominantly press the drug-associated lever. The ED₅₀ is the dose of the test compound that produces 50% drug-lever responding.[8]

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of Mipla (Methylisopropyllysergamide)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides general guidance on the proper disposal of Mipla (Methylisopropyllysergamide) for research and laboratory purposes. This compound is a potent, Schedule I controlled substance, and its handling and disposal are subject to stringent regulations. The information provided here is not a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS provided by the manufacturer and your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

Immediate Safety and Logistical Information

Proper disposal of this compound is critical to ensure personnel safety, environmental protection, and regulatory compliance. As a structural isomer of LSD, this compound should be handled with extreme caution, and its disposal must be managed through a licensed hazardous waste disposal service.[1][2] Improper disposal can lead to significant legal and safety consequences.

Key Regulatory and Safety Data

ParameterInformationSource
Chemical Name Methylisopropyllysergamide[1][2]
Synonyms This compound, Lysergic Acid methylisopropylamide[1][3]
DEA Schedule (US) Schedule I[1][3]
Primary Hazard Potent Psychoactive Compound[2][4]
Supplied Form Typically a solution in a solvent (e.g., acetonitrile)[1][3]
Standard Operating Procedure for this compound Disposal

The following step-by-step guide outlines the general procedure for the disposal of this compound waste in a laboratory setting. This procedure should be adapted to comply with your institution's specific policies and local regulations.

Step 1: Waste Identification and Segregation

  • Identify all this compound-contaminated waste streams. This includes:

    • Unused or expired this compound solutions.

    • Empty containers that held this compound.

    • Contaminated personal protective equipment (PPE) such as gloves and lab coats.

    • Contaminated lab supplies (e.g., pipette tips, vials, absorbent pads).

  • Segregate this compound waste from other chemical and non-hazardous waste streams to prevent cross-contamination and ensure proper disposal.

Step 2: Containerization and Labeling

  • Use appropriate waste containers. Containers must be:

    • Made of a material compatible with the waste (e.g., if this compound is in acetonitrile, use a container suitable for flammable organic solvents).

    • Leak-proof with a secure, tight-fitting lid.

    • In good condition, free from cracks or damage.

  • Label the waste container clearly. The label should include:

    • The words "Hazardous Waste."

    • The full chemical name: "Methylisopropyllysergamide (this compound) Waste."

    • The concentration of this compound and any solvents present.

    • The date the waste was first added to the container.

    • An appropriate hazard pictogram (e.g., for toxicity, flammability of the solvent).

Step 3: Storage of Hazardous Waste

  • Store the waste container in a designated satellite accumulation area (SAA). This area should be:

    • At or near the point of generation.

    • Under the control of the laboratory personnel.

    • Clearly marked as a hazardous waste accumulation area.

  • Ensure the container is kept closed except when adding waste.

  • Do not accumulate more than the regulated amount of hazardous waste in the SAA.

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Do not attempt to dispose of this compound waste through standard laboratory trash or down the drain. This is a serious violation of regulations and poses a significant safety risk.

  • Provide the EHS department or the licensed waste disposal contractor with a complete and accurate description of the waste.

Experimental Protocols

Protocol for Spill Cleanup

In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and contamination.

1. Immediate Response:

  • Alert all personnel in the immediate area of the spill.
  • Evacuate the area if the spill is large or if there is a risk of aerosolization.
  • If you have come into contact with the substance, immediately follow the first-aid procedures outlined in the Safety Data Sheet and seek medical attention.

2. Personal Protective Equipment (PPE):

  • Before addressing the spill, don appropriate PPE, including:
  • Double nitrile gloves.
  • A lab coat or chemical-resistant apron.
  • Safety goggles or a face shield.
  • A respirator if the substance is volatile or if there is a risk of inhalation.

3. Containment and Cleanup:

  • For liquid spills, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).
  • Work from the outside of the spill inward to prevent spreading.
  • Once the liquid is absorbed, carefully scoop the material into a designated hazardous waste container.
  • For solid spills, gently cover with a damp paper towel to avoid raising dust, then carefully place the material into the hazardous waste container.

4. Decontamination:

  • Decontaminate the spill area according to the procedures recommended in the Safety Data Sheet or by your EHS department. This may involve washing the area with a suitable solvent or decontamination solution.
  • All materials used for cleanup (absorbent, paper towels, etc.) must be disposed of as hazardous waste.

5. Reporting:

  • Report the spill to your laboratory supervisor and your institution's EHS department, regardless of the size.

Visualizations

Below are diagrams illustrating the key procedural workflows for this compound disposal.

G This compound Disposal Decision Workflow start This compound Waste Generated identify Identify Waste Type (Unused solution, contaminated PPE, empty containers) start->identify segregate Segregate from Other Waste Streams identify->segregate container Use Labeled, Compatible Hazardous Waste Container segregate->container store Store in Designated Satellite Accumulation Area container->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs disposal Disposal by Licensed Hazardous Waste Vendor contact_ehs->disposal end Disposal Complete disposal->end

Caption: A workflow for the proper disposal of this compound waste in a laboratory setting.

G This compound Spill Cleanup Procedure spill Spill Occurs alert Alert Personnel & Evacuate Area spill->alert ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) alert->ppe contain Contain Spill with Inert Absorbent Material ppe->contain cleanup Collect Contaminated Material into Hazardous Waste Container contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate report Report Spill to Supervisor and EHS decontaminate->report end Cleanup Complete report->end

Caption: Step-by-step procedure for responding to a this compound spill.

References

Safeguarding Research: A Comprehensive Guide to Handling Mipla

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, particularly when working with potent, psychoactive compounds like Mipla (N-methyl-N-isopropyllysergamide). As a structural isomer of lysergic acid diethylamide (LSD), this compound is a Schedule I controlled substance in the United States and is regulated in many other countries, necessitating stringent safety and handling protocols.[1][2] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research setting.

Personal Protective Equipment (PPE) for Handling this compound

A comprehensive hazard assessment should be conducted to determine the specific PPE required for any procedure involving this compound. The following table summarizes the recommended PPE for various laboratory activities with this compound.

Activity Required Personal Protective Equipment
Low-Concentration Solution Handling (in a certified chemical fume hood) - Gloves: Double-gloving with nitrile gloves is recommended. Change gloves immediately upon contamination. - Eye Protection: ANSI Z87.1 compliant safety glasses with side shields. - Lab Coat: Standard laboratory coat.
Weighing and Preparing Stock Solutions of Pure Compound (in a containment ventilated enclosure or glove box) - Gloves: Double-gloving with nitrile gloves. - Eye Protection: Chemical splash goggles. - Face Protection: Face shield worn over goggles. - Respiratory Protection: A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be considered, based on the risk assessment. - Protective Clothing: A disposable gown or suit.
Spill Cleanup - Gloves: Heavy-duty, chemical-resistant gloves over nitrile gloves. - Eye Protection: Chemical splash goggles. - Face Protection: Full-face shield. - Respiratory Protection: A NIOSH-approved respirator with appropriate cartridges is mandatory. - Protective Clothing: Chemical-resistant, disposable suit.

Experimental Workflow for Safe Handling of this compound

Adherence to a strict, well-documented workflow is critical to minimize the risk of exposure and contamination. The following diagram outlines a standard operating procedure for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase cluster_disposal Disposal Phase A Conduct Pre-Task Briefing & Hazard Assessment B Don Appropriate PPE A->B C Prepare Work Area in a Certified Containment Device B->C D Retrieve this compound from Secure Storage C->D Proceed to Handling E Perform Weighing/Dilution in Containment D->E F Conduct Experiment E->F G Decontaminate all Surfaces and Equipment F->G Experiment Complete H Segregate and Label Waste G->H I Doff PPE in Designated Area H->I J Thoroughly Wash Hands I->J K Dispose of Waste via Approved Hazardous Waste Stream J->K Waste Ready for Disposal L Document Disposal K->L

A procedural workflow for the safe handling of this compound, from preparation to disposal.

Operational and Disposal Plans

Handling and Storage:

  • Authorized Personnel: Access to this compound should be restricted to trained and authorized personnel only.

  • Secure Storage: this compound must be stored in a securely locked, designated, and well-ventilated area, in accordance with all applicable regulations for Schedule I controlled substances.[3]

  • Ventilation: All handling of this compound, especially the pure compound, should be conducted in a certified chemical fume hood, containment ventilated enclosure (CVE), or glove box to minimize inhalation exposure.

  • Decontamination: All surfaces and equipment that come into contact with this compound should be decontaminated. A common procedure involves wiping surfaces with a suitable solvent (e.g., methanol or ethanol) followed by a cleaning agent.

Spill Management:

In the event of a spill, the area should be evacuated and secured. Only personnel trained in hazardous material cleanup and wearing the appropriate PPE should respond.

  • Containment: For liquid spills, use an absorbent material to contain the spill. For solid spills, carefully cover with a damp cloth or absorbent paper to avoid generating dust.

  • Cleanup: The contained spill should be cleaned using appropriate materials and cleaning agents. All cleanup materials must be treated as hazardous waste.

  • Decontamination: The spill area must be thoroughly decontaminated after the material has been removed.

Disposal:

All waste contaminated with this compound, including empty containers, used PPE, and cleanup materials, must be disposed of as hazardous waste.

  • Segregation: this compound-contaminated waste must be segregated from other laboratory waste streams.

  • Labeling: Waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound" or "N-methyl-N-isopropyllysergamide."

  • Disposal Vendor: Disposal must be handled by a licensed hazardous waste disposal company in accordance with local, state, and federal regulations. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.

By implementing these stringent safety protocols, research institutions can ensure the well-being of their personnel and maintain a safe and compliant laboratory environment when working with potent compounds like this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mipla
Reactant of Route 2
Reactant of Route 2
Mipla

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.